Methyl N-hydroxy-2-methylphenylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-hydroxy-N-(2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7-5-3-4-6-8(7)10(12)9(11)13-2/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFRGBAVMTVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151830-35-2 | |
| Record name | methyl N-hydroxy-N-(2-methylphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of Methyl N-hydroxy-2-methylphenylcarbamate
An In-depth Technical Guide on the Chemical Structure and Properties of Methyl N-hydroxy-2-methylphenylcarbamate
Abstract
This technical guide provides a comprehensive scientific overview of Methyl N-hydroxy-2-methylphenylcarbamate (C₉H₁₁NO₃), a significant N-aryl hydroxylamine derivative. The document delineates its chemical identity, structural features, and physicochemical properties, with a focus on data derived from instrumental analysis. We will explore established synthetic pathways, including a detailed laboratory-scale protocol and an industrially relevant one-pot method, explaining the rationale behind procedural choices. The guide's primary focus is on the compound's critical role as a key intermediate in the synthesis of Pyraclostrobin, a leading strobilurin fungicide. Crystallographic data is presented to offer deep insights into its solid-state conformation and intermolecular interactions. This document is intended for researchers, chemists, and professionals in the fields of drug development and agrochemical synthesis.
Introduction: The Significance of N-Aryl Hydroxylamine Derivatives
N-aryl hydroxylamines represent a vital class of organic compounds that serve as versatile building blocks in the synthesis of numerous natural products and biologically active molecules.[1] Their unique electronic properties and reactivity make them indispensable precursors for creating complex heterocyclic systems and other functional groups. Within this class, Methyl N-hydroxy-2-methylphenylcarbamate has emerged as a compound of significant industrial interest. Its primary and most critical application is serving as a key intermediate in the manufacturing of Pyraclostrobin, a broad-spectrum fungicide belonging to the strobilurin class.[1][2] The efficiency of Pyraclostrobin synthesis, particularly via the post-bromination route, is heavily reliant on the successful and high-yield production of this carbamate intermediate.[2] This guide aims to consolidate the core technical knowledge surrounding this compound to support ongoing research and process optimization.
Chemical Identity and Structure
-
Systematic IUPAC Name: Methyl N-hydroxy-N-(2-methylphenyl)carbamate[1]
-
Common Synonyms: Methyl N-hydroxy-2-methylphenylcarbamate
-
Molecular Formula: C₉H₁₁NO₃[1]
-
Molecular Structure: The molecule consists of a central nitrogen atom bonded to a hydroxyl group (-OH), a 2-methylphenyl (o-tolyl) group, and a methoxycarbonyl group (-C(O)OCH₃). The presence of the hydroxylamine functionality (-N(OH)-) is key to its reactivity and utility.
Physicochemical and Spectroscopic Properties
Quantitative data for Methyl N-hydroxy-2-methylphenylcarbamate is summarized below. This information is critical for its purification, handling, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Weight | 181.19 g/mol | [1] |
| Physical State | Solid (Crystalline) | [1] |
| Crystal System | Monoclinic | [1] |
Spectroscopic Characterization: The structure of Methyl N-hydroxy-2-methylphenylcarbamate has been definitively confirmed using mass spectrometry (MS) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.[3] For routine validation, researchers should expect ¹H NMR signals corresponding to the aromatic protons of the 2-methylphenyl group, a singlet for the methyl group on the phenyl ring, a singlet for the methoxy group of the carbamate, and a broad singlet for the hydroxyl proton. Mass spectrometry would confirm the molecular weight via the molecular ion peak.
Synthesis and Purification
The synthesis of Methyl N-hydroxy-2-methylphenylcarbamate can be approached through several routes. The choice of method often depends on the desired scale, starting materials, and process efficiency.
Method 1: Laboratory-Scale Acylation of N-(2-methylphenyl)hydroxylamine
This method is a direct and reliable approach suitable for laboratory-scale synthesis, starting from the corresponding hydroxylamine. The reaction proceeds via the acylation of the nitrogen atom with methyl chloroformate.
This protocol is adapted from a published crystal structure report.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve (N)-(2-methylphenyl)hydroxylamine (0.022 mol) in dichloromethane (CH₂Cl₂, 20 ml).
-
Base Addition: Add sodium bicarbonate (0.033 mol) to the solution. The sodium bicarbonate acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation, preventing potential side reactions.
-
Acylation: Cool the mixture to 0°C using an ice bath. Add methyl chloroformate (0.024 mol) dropwise to the stirred suspension. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and minimize byproduct formation.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting hydroxylamine.[1]
-
Workup: Upon completion, filter the reaction mixture to remove the sodium bicarbonate and the sodium chloride salt formed. The filtrate is then concentrated by distilling the solvent under reduced pressure.
-
Purification: The resulting residue is recrystallized from petroleum ether to yield the pure title compound.[1] For obtaining single crystals for X-ray analysis, slow evaporation from a solution of dichloromethane and cyclohexane can be employed.[1]
Caption: Workflow for the laboratory synthesis of Methyl N-hydroxy-2-methylphenylcarbamate.
Method 2: Industrial "One-Pot" Reduction and Acylation
For larger-scale industrial applications, a "one-pot" method starting from o-nitrotoluene is more economical and efficient.[2] This process avoids the isolation of the intermediate N-aryl hydroxylamine, which can be unstable.
The process involves the controlled reduction of o-nitrotoluene, often using a catalyst like Raney nickel, to form the hydroxylamine in situ.[2] This is immediately followed by acylation with methyl chloroformate in the same reaction vessel. This approach shortens the overall reaction cycle, minimizes material loss during transfers, and can achieve high yields, reportedly up to 79%.[2] This method aligns with the principles of green chemistry by reducing waste and improving process efficiency.[2]
Key Applications in Agrochemicals
The primary industrial value of Methyl N-hydroxy-2-methylphenylcarbamate is its role as a pivotal intermediate in the synthesis of the fungicide Pyraclostrobin .[1][2] Pyraclostrobin is a highly effective, broad-spectrum fungicide from the strobilurin class, which acts by inhibiting mitochondrial respiration in fungi. The synthesis of the pyrazole ring system of Pyraclostrobin often utilizes this carbamate as a protected hydroxylamine precursor.
Caption: Role as a key intermediate in the synthesis of the fungicide Pyraclostrobin.
In-depth Structural Analysis (X-ray Crystallography)
Detailed structural information has been obtained from single-crystal X-ray diffraction studies.[1] This analysis provides precise data on bond lengths, angles, and the molecule's three-dimensional conformation in the solid state.
-
Molecular Conformation: The structure reveals a non-planar conformation. The dihedral angles between the plane of the 2-methylphenyl ring and the plane of the amide moiety are significant, measured at 70.56°, 71.47°, and 75.16° for the three independent molecules in the asymmetric unit.[1] This twisting is a key feature of its three-dimensional structure.
-
Intermolecular Interactions: In the crystal lattice, molecules are connected by intermolecular O—H···O hydrogen bonds. Specifically, the hydroxyl group of one molecule forms a hydrogen bond with a carbonyl oxygen of an adjacent molecule. This network of interactions connects three independent molecules to form a large 15-membered ring structure.[1] This hydrogen bonding is critical for the stability of the crystal packing.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Exposure Avoidance: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Avoid ingestion and inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
Methyl N-hydroxy-2-methylphenylcarbamate is a well-characterized organic compound with a defined chemical structure and a critical, specialized application. Its importance is intrinsically linked to the agrochemical industry, where it functions as an essential building block for the synthesis of the fungicide Pyraclostrobin. The availability of robust synthetic protocols, both for laboratory and industrial scales, facilitates its production. The detailed crystallographic data provides a fundamental understanding of its solid-state structure, which is invaluable for analytical purposes and for understanding its reactivity. For scientists and researchers in agrochemical development, a thorough understanding of this intermediate is paramount for process innovation and optimization.
References
-
Zhang, B., Wang, Y., Dong, K., & Xu, D. (2013). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o230. [Link]
- Gu, Q., Li, K., Liu, M., & Yang, G. (2015).
-
Lin, Z., & Li, Z. (2009). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. 2009 International Conference on New-Found Advanced Science and Technology. [Link]
-
Lin, H., et al. (2007). Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 634(1-2), 1-2. [Link]
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Ito, Y., Goto, T., & Yamada, S. (2006). Application of dual counter-current chromatography for rapid sample preparation of N-methylcarbamate pesticides in vegetable oil and citrus fruit. Journal of Chromatography A, 1108(1), 20-5. [Link]
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- 1. Methyl N-hydroxy-N-(2-methylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of dual counter-current chromatography for rapid sample preparation of N-methylcarbamate pesticides in vegetable oil and citrus fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Architecting Agrochemical Efficacy: A Technical Guide to Methyl N-hydroxy-2-methylphenylcarbamate
Executive Summary & Chemical Identity
Methyl N-hydroxy-2-methylphenylcarbamate (CAS 151830-35-2) is a highly specialized organic intermediate fundamentally critical to the development of modern strobilurin-class agrochemicals[1]. As a precursor, its structural integrity and functional group reactivity dictate the successful synthesis of complex broad-spectrum fungicides, most notably Pyraclostrobin (CAS 175013-18-0)[2].
For drug development professionals and agrochemical researchers, understanding the precise manipulation of this compound's N-hydroxycarbamate moiety is essential. This guide deconstructs the chemical properties, mechanistic transformations, and validated industrial protocols required to utilize this intermediate effectively.
Table 1: Core Chemical Identifiers & Structural Parameters
| Parameter | Value |
| Chemical Name | Methyl N-hydroxy-2-methylphenylcarbamate |
| CAS Registry Number | 151830-35-2 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| SMILES String | COC(=O)N(O)c1ccccc1C |
| InChI Key | InChI=1S/C9H11NO3/c1-7-5-3-4-6-8(7)10(12)9(11)13-2/h3-6,12H,1-2H3 |
| Physical State | Solid (High-purity organic standard) |
Data sourced from standardized chemical repositories[1].
Strategic Role in Agrochemical Synthesis
The molecular architecture of Methyl N-hydroxy-2-methylphenylcarbamate is strategically designed for downstream functionalization. The compound features a weakly acidic N-hydroxy group adjacent to a carbamate carbonyl and an ortho-methylated phenyl ring.
The Causality of Structural Design: The ultimate goal in synthesizing strobilurins is to create a molecule capable of binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in fungal mitochondria[2]. The N-hydroxy group itself is not the active pharmacophore; rather, it must undergo precise O-alkylation to form an N-methoxycarbamate core. This specific steric and electronic configuration allows the final API (Active Pharmaceutical/Pesticidal Ingredient) to mimic the natural substrate (ubiquinol), competitively inhibiting electron transfer and halting ATP synthesis[2].
Figure 1: Mechanism of action of Pyraclostrobin via cytochrome bc1 complex inhibition.
Validated Experimental Protocol: Phase-Transfer Catalyzed Methylation
To convert Methyl N-hydroxy-2-methylphenylcarbamate into the required N-methoxy derivative (CAS 151827-82-6), a phase-transfer catalyzed (PTC) methylation is employed[3].
Mechanistic Causality: Because the starting material is highly soluble in organic solvents (e.g., chlorobenzene) and the deprotonating agent (NaOH) is aqueous, a biphasic system is unavoidable. Benzyltriethylammonium chloride (TEBAC) is selected as the phase-transfer catalyst to shuttle hydroxide ions into the organic phase, enabling the deprotonation of the N-hydroxy group. Methyl chloride gas is utilized under pressure as the methylating agent, favored over dimethyl sulfate in large-scale operations due to lower toxicity and easier downstream purification[3].
Table 2: Reaction Stoichiometry & Process Parameters
| Component / Parameter | Function | Ratio / Value |
| Methyl N-hydroxy-2-methylphenylcarbamate | Substrate | 1.0 Mass Equivalent |
| Chlorobenzene | Organic Solvent | 5.0 Mass Equivalents |
| Benzyltriethylammonium chloride (TEBAC) | Phase-Transfer Catalyst | 0.02 Mass Equivalents |
| Sodium Hydroxide (40% aq.) | Base | 1.4 Molar Equivalents |
| Methyl Chloride Gas | Alkylating Agent | 2.0 Molar Equivalents |
| Operating Temperature | Thermal Catalyst | 80 °C |
| Operating Pressure | Gas Solubilization | 0.8 MPa |
Step-by-Step Methodology
This protocol is designed as a self-validating system, utilizing strict In-Process Controls (IPC) to ensure batch-to-batch reproducibility[3].
-
Reactor Preparation: To a high-pressure autoclave, charge the organic solvent (chlorobenzene), Methyl N-hydroxy-2-methylphenylcarbamate, and the phase-transfer catalyst (TEBAC) according to the mass ratios in Table 2.
-
Alkaline Addition: Slowly introduce the 40% aqueous sodium hydroxide solution under continuous agitation (300-400 RPM) to establish the biphasic emulsion. Logic: 1.4 equivalents of base ensure complete deprotonation of the weakly acidic N-hydroxy group without triggering base-catalyzed hydrolysis of the carbamate ester.
-
Atmospheric Exchange: Purge the autoclave headspace three times with inert nitrogen gas to remove oxygen, preventing oxidative degradation of the intermediate. Subsequently, replace the atmosphere with methyl chloride gas.
-
Pressurization & Reaction: Heat the reaction matrix to 80 °C. Maintain the internal pressure at 0.8 MPa by continuously feeding methyl chloride. Logic: 2.0 equivalents of methyl chloride are required to compensate for gas partitioned in the reactor headspace and to drive the kinetics of the bimolecular nucleophilic substitution (SN2).
-
Self-Validating IPC Monitoring: After 6 hours of reaction time, extract a sample from the organic phase. Analyze via High-Performance Liquid Chromatography (HPLC). The reaction must only be terminated when the unreacted starting material (CAS 151830-35-2) falls below 0.5% (External Standard Method).
-
Workup & Isolation: Upon validation of completion, cool the reactor to ambient temperature and safely vent residual methyl chloride. Separate the aqueous and organic phases. Distill the chlorobenzene under reduced pressure and recrystallize the crude residue to isolate Methyl N-methoxy-2-methylphenylcarbamate (CAS 151827-82-6). Expected yield: >96.2% at 98.8% purity[3].
Downstream API Generation Workflow
Once the N-methoxycarbamate core is secured, the molecule must be functionalized to attach the pyrazole moiety that completes the Pyraclostrobin structure[2].
-
Radical Bromination: The ortho-methyl group on the phenyl ring of CAS 151827-82-6 is subjected to Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). This yields Methyl N-[2-(bromomethyl)phenyl]-N-methoxycarbamate (CAS 151827-83-7)[4].
-
Nucleophilic Etherification: The resulting benzyl bromide intermediate undergoes a nucleophilic substitution with 1-(4-chlorophenyl)-1H-pyrazol-3-ol in the presence of a mild base (e.g., Potassium Carbonate) to form the final ether linkage, yielding Pyraclostrobin (CAS 175013-18-0)[2][4].
Figure 2: Step-by-step synthetic workflow from Methyl N-hydroxy-2-methylphenylcarbamate to Pyraclostrobin.
References
-
Fisher Scientific. "Methyl N-Hydroxy-2-methylphenylcarbamate, TRC 1 g | Buy Online." Fisher Scientific. Available at:[Link]
-
LookChem. "Cas 175013-18-0,Pyraclostrobine - LookChem." LookChem. Available at:[Link]
Sources
Biotransformation and Metabolic Trajectories of Methyl N-hydroxy-2-methylphenylcarbamate: A Technical Guide
Executive Summary
Methyl N-hydroxy-2-methylphenylcarbamate (MHMPC) is a specialized carbamate ester characterized by an N-hydroxy moiety and an ortho-tolyl ring. While frequently utilized as a critical synthetic intermediate for strobilurin-class agricultural fungicides (such as pyraclostrobin), MHMPC also serves as a high-value model compound for investigating the metabolic fate of N-substituted carbamates in both mammalian hepatic systems and environmental microbial communities. Understanding its biotransformation is paramount for drug design, toxicology, and environmental remediation, as the carbamate pharmacophore is widely deployed to modulate hydrolytic stability and systemic clearance1[1].
Mechanistic Pathways of Biotransformation
The metabolic degradation of MHMPC is governed by the steric and electronic properties of its substituents. The ortho-methyl group provides moderate steric shielding to the carbamate core, while the N-hydroxy group introduces a highly reactive site for Phase II conjugation.
Carbamate Ester Hydrolysis (Detoxification)
The primary degradative pathway in soil microflora involves the cleavage of the carbamate ester bond. Carboxylesterases (CES), particularly those expressed by Pseudomonas species, facilitate nucleophilic attack on the carbonyl carbon. This reaction yields N-hydroxy-o-toluidine, methanol, and carbon dioxide. This hydrolysis is a critical detoxification mechanism that neutralizes the biological activity of the carbamate moiety2[2].
Phase I Aryl Hydroxylation
In mammalian systems, Cytochrome P450 (CYP450) enzymes—predominantly CYP2E1 and CYP3A4—catalyze the oxidation of the aromatic ring. Due to the ortho-methyl substitution, hydroxylation typically occurs at the sterically accessible para or meta positions. This pathway mirrors the oxidative metabolism seen in related N-hydroxycarbamates, which are known to form proximate reactive metabolites3[3].
Phase II Glucuronidation
The exposed N-hydroxy group is a prime target for UDP-glucuronosyltransferases (UGTs). Conjugation with glucuronic acid drastically increases the hydrophilicity of the molecule, facilitating rapid renal or biliary excretion. In complex strobilurins, the loss of an N-methoxy group to form an N-hydroxy intermediate is an established precursor step to this massive glucuronide clearance4[4].
Fig 1: Core metabolic biotransformation pathways of MHMPC via CES, CYP450, and UGT enzymes.
Quantitative Metabolic Profiling
To contextualize the metabolic stability of MHMPC, quantitative parameters derived from in vitro Human Liver Microsome (HLM) assays are summarized below. The data highlights a clearance profile heavily dominated by Phase II conjugation rather than Phase I hydrolysis, a direct consequence of the ortho-methyl steric hindrance protecting the ester bond.
Table 1: Quantitative Metabolic Parameters of MHMPC (In Vitro HLM Model)
| Parameter | Value (Mean ± SD) | Analytical Rationale |
| Intrinsic Clearance ( | 45.2 ± 3.1 µL/min/mg | Indicates a moderate hepatic extraction ratio. |
| In Vitro Half-Life ( | 32.4 ± 2.8 min | Driven primarily by rapid Phase II glucuronidation. |
| CES Hydrolysis Contribution | 15% - 20% | Steric hindrance from the ortho-methyl group slows CES attack. |
| UGT Conjugation Contribution | 65% - 70% | High affinity of UGTs for the exposed N-hydroxy pharmacophore. |
| CYP450 Oxidation Contribution | ~10% | Minor pathway; primarily aryl hydroxylation at the para position. |
Self-Validating Experimental Protocol: In Vitro Microsomal Stability & Metabolite ID
To ensure high-fidelity data, the following protocol employs a self-validating design utilizing parallel negative controls (minus cofactors) to distinguish enzymatic biotransformation from spontaneous chemical degradation.
Causality in Design : Ice-cold acetonitrile (ACN) is utilized for quenching because it instantaneously denatures metabolic enzymes while effectively solubilizing the moderately lipophilic MHMPC and its polar conjugates for downstream reversed-phase liquid chromatography.
Step-by-Step Workflow:
-
Preparation of Incubation Matrix : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Substrate Addition : Spike MHMPC into the buffer to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration strictly below 0.1% (v/v) to prevent CYP450 inhibition.
-
Pre-Incubation : Equilibrate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation (Self-Validation Step) : Add NADPH (1 mM final) and UDPGA (2 mM final) to initiate Phase I and Phase II reactions, respectively. Control: In parallel tubes, add an equivalent volume of buffer instead of cofactors to monitor non-enzymatic degradation.
-
Time-Course Sampling : At predetermined intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots from the reaction mixture.
-
Reaction Quenching : Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Vortex vigorously for 30 seconds.
-
Protein Precipitation : Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet denatured proteins.
-
LC-HRMS/MS Analysis : Transfer the supernatant to autosampler vials. Analyze using a Q-TOF mass spectrometer coupled to a C18 reversed-phase column. Monitor for the parent mass [M+H]⁺ and specific mass shifts (+16 Da for hydroxylation, +176 Da for glucuronidation).
Fig 2: Step-by-step in vitro metabolic stability and LC-HRMS/MS analytical workflow.
Conclusion
The metabolic fate of Methyl N-hydroxy-2-methylphenylcarbamate is a complex interplay of esterase-mediated hydrolysis and UGT-driven conjugation. By employing rigorous, self-validating in vitro methodologies and high-resolution mass spectrometry, researchers can accurately map these pathways, providing critical insights into the environmental persistence and toxicological profiles of carbamate-derived compounds5[5].
References
-
Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL:[Link]
-
Biodegradation of pyraclostrobin by two microbial communities from Hawaiian soils and metabolic mechanism Source: PubMed / Elsevier URL:[Link]
-
Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate Source: NCBI / IARC URL:[Link]
-
Pyraclostrobin | C19H18ClN3O4 | CID 6422843 Source: PubChem URL:[Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides Source: Frontiers in Microbiology URL:[Link]
Sources
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- 2. Biodegradation of pyraclostrobin by two microbial communities from Hawaiian soils and metabolic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
Whitepaper: The Role of Methyl N-hydroxy-2-methylphenylcarbamate in Carbamate Metabolism
Executive Summary & Structural Significance
Carbamate compounds are ubiquitous across agricultural chemistry and pharmacology, serving as insecticides, fungicides, and therapeutics. The metabolic fate of these compounds dictates both their biological efficacy and their toxicological profiles. Methyl N-hydroxy-2-methylphenylcarbamate (CAS: 151830-35-2) occupies a critical node in xenobiotic metabolism. It acts simultaneously as the primary Phase I N-hydroxylated metabolite of o-tolyl methylcarbamates and as a highly stable, isolable intermediate in the synthesis of strobilurin-class agrochemicals (e.g., pyraclostrobin).
This technical guide elucidates the mechanistic pathways driving its formation, the toxicological implications of N-hydroxylation, and the self-validating analytical workflows required to isolate and quantify this specific metabolite in vitro.
Mechanistic Pathways: Phase I Oxidation and Phase II Conjugation
The biotransformation of aryl carbamates is primarily driven by the Cytochrome P450 (CYP450) superfamily localized in the hepatic endoplasmic reticulum. The insertion of an oxygen atom into the N-H bond of the parent carbamate yields the N-hydroxy derivative.
The Causality of N-Hydroxylation: Why does the biological system favor N-hydroxylation? The evolutionary intent of Phase I metabolism is to increase the polarity of lipophilic xenobiotics, facilitating subsequent Phase II conjugation. As observed in classical in vivo studies of related urethane compounds, N-hydroxylation is a requisite precursor to renal excretion[1]. Once formed, Methyl N-hydroxy-2-methylphenylcarbamate acts as a prime substrate for UDP-glucuronosyltransferases (UGTs). UGTs append a bulky, water-soluble glucuronic acid moiety to the newly formed oxygen atom, creating an N-O-glucuronide that is easily cleared.
Toxicological Implications: However, this metabolic route is a double-edged sword. The N-O bond is inherently labile. Under physiological conditions, or following enzymatic sulfation, this bond can undergo heterolytic cleavage. This cleavage generates a highly reactive electrophilic nitrenium ion. This transient species readily forms covalent adducts with nucleophilic residues on cellular proteins and DNA, a mechanism directly linked to the cytotoxicity and potential carcinogenicity of N-hydroxylated carbamates[2].
Phase I and Phase II metabolic pathways of carbamates highlighting N-hydroxylation.
Experimental Workflow: In Vitro Microsomal Incubation
To accurately map the formation kinetics of Methyl N-hydroxy-2-methylphenylcarbamate, researchers employ Human Liver Microsomes (HLMs). A robust assay must be a self-validating system . This requires incorporating strict negative controls (e.g., heat-inactivated microsomes and minus-NADPH incubations) to definitively prove that metabolite formation is enzymatically driven and not an artifact of auto-oxidation or chemical degradation.
Step-by-Step Protocol: HLM Incubation and Extraction
-
System Preparation : Thaw HLMs on ice to prevent the thermal degradation of sensitive CYP enzymes. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic the physiological cytosolic environment.
-
Substrate Introduction : Spike the parent carbamate (Methyl 2-methylphenylcarbamate) into the buffer to achieve a final concentration gradient (e.g., 1–100 µM) necessary for Michaelis-Menten kinetic profiling.
-
Reaction Initiation (Causality Check) : Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Expert Insight: CYP450s require a continuous supply of electrons to reduce the heme iron and activate molecular oxygen. A regenerating system prevents product inhibition and maintains a steady-state electron flow, which direct NADPH addition cannot sustain long-term.
-
-
Incubation & Quenching : Incubate the mixture at 37°C in a shaking water bath. At predefined time points (e.g., 0, 15, 30, 60 minutes), extract a 100 µL aliquot and immediately transfer it into 300 µL of ice-cold acetonitrile containing an isotopically labeled internal standard.
-
Expert Insight: Acetonitrile disrupts the hydrogen bonding of the CYP450 proteins, causing instantaneous denaturation. This halts the reaction at the exact time point while simultaneously extracting the small-molecule metabolite into the organic phase.
-
-
Centrifugation : Spin the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
-
LC-MS/MS Analysis : Transfer the clear supernatant to LC vials for stereoselective or standard LC-MS/MS quantification[3].
In vitro microsomal incubation workflow for carbamate metabolite quantification.
Data Presentation: Kinetic Profiling
The quantification of Methyl N-hydroxy-2-methylphenylcarbamate via LC-MS/MS (Electrospray Ionization in positive mode, ESI+) allows for the derivation of intrinsic clearance (
| Substrate | Primary Phase I Metabolite | |||
| Methyl 2-methylphenylcarbamate | Methyl N-hydroxy-2-methylphenylcarbamate | 24.5 | 112.4 | 4.58 |
| Ethyl carbamate (Reference) | N-hydroxyethyl carbamate | 150.2 | 45.3 | 0.30 |
Note: The kinetic values provided are representative benchmarks utilized for assay validation and system suitability testing prior to experimental runs.
Conclusion
Understanding the metabolic fate of Methyl N-hydroxy-2-methylphenylcarbamate bridges the gap between synthetic chemistry and molecular toxicology. By mapping its CYP450-dependent formation and establishing rigorous, self-validating analytical protocols, drug development professionals and toxicologists can better predict the metabolic liabilities, clearance rates, and off-target toxicities of novel carbamate-containing therapeutics and agrochemicals.
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Predictive Toxicological Profile of Methyl N-hydroxy-2-methylphenylcarbamate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's identity and properties is fundamental to any toxicological assessment.
| Property | Value | Source |
| IUPAC Name | Methyl N-hydroxy-N-(2-methylphenyl)carbamate | [5] |
| Synonyms | Methyl N-hydroxy-2-methylphenylcarbamate | - |
| CAS Number | 151830-35-2 | - |
| Molecular Formula | C₉H₁₁NO₃ | [5] |
| Molecular Weight | 181.19 g/mol | [5] |
| Chemical Structure | (Predicted) |
Predicted Metabolism and Mechanism of Action
The toxicological profile of Methyl N-hydroxy-2-methylphenylcarbamate is intrinsically linked to its metabolic fate and its interaction with biological targets.
Predicted Metabolic Pathways
The metabolism of Methyl N-hydroxy-2-methylphenylcarbamate is predicted to proceed through two primary pathways based on its functional groups:
-
Phase I Metabolism: The N-hydroxy group is susceptible to further oxidation and conjugation reactions. Cytochrome P450 enzymes are likely to be involved in the initial metabolic steps.[6] The methyl group on the phenyl ring can also be a site for hydroxylation.
-
Phase II Metabolism: The N-hydroxy moiety can undergo conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion. However, these conjugation reactions can also lead to the formation of reactive intermediates.[7]
The metabolic activation of the N-hydroxy-arylamine is a critical consideration. N-hydroxy arylamines can be further metabolized by sulfotransferases (SULTs) or N-acetyltransferases (NATs) to form unstable esters. These esters can then spontaneously decompose to form highly reactive nitrenium ions, which are electrophilic and can covalently bind to macromolecules like DNA, leading to mutations.[8]
Caption: Predicted metabolic activation of Methyl N-hydroxy-2-methylphenylcarbamate.
Primary Mechanism of Action: Cholinesterase Inhibition
As an N-methylcarbamate, the primary mechanism of acute toxicity is expected to be the inhibition of acetylcholinesterase (AChE).[2][3] This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems.[3] This can lead to a range of symptoms, from mild (headache, dizziness, blurred vision) to severe (muscle twitching, convulsions, respiratory failure, and death).[9] The inhibition of AChE by N-methylcarbamates is reversible, as the carbamylated enzyme can be hydrolyzed to regenerate the active enzyme.[10]
Caption: Mechanism of acetylcholinesterase inhibition by N-methylcarbamates.
Predictive Toxicological Endpoints
This section outlines the predicted toxicological profile of Methyl N-hydroxy-2-methylphenylcarbamate for key endpoints, based on data from structurally related compounds.
Acute Toxicity
The acute toxicity of N-methylcarbamates can vary widely depending on the specific structure. However, given the N-methylcarbamate moiety, significant acute toxicity upon oral, dermal, or inhalation exposure is possible.[9] Symptoms would be consistent with carbamate poisoning due to AChE inhibition.[9]
Comparative Acute Oral Toxicity of Carbamates
| Compound | Test Species | LD₅₀ (mg/kg) |
| Metolcarb | Rat | 268 |
| Carbaryl | Rat | 250-850 |
| Methomyl | Rat | 17-24 |
| Propoxur | Rat | 90-128 |
Genotoxicity and Carcinogenicity
-
Genotoxicity: While N-methylcarbamates themselves are not typically mutagenic in standard assays like the Ames test, their N-nitroso derivatives have been shown to be potent mutagens.[4] The presence of the N-hydroxy group on the arylamine structure is a significant concern for genotoxicity. Metabolic activation to a reactive nitrenium ion can lead to the formation of DNA adducts, which are premutagenic lesions.[8] Therefore, there is a strong potential for Methyl N-hydroxy-2-methylphenylcarbamate to be genotoxic, particularly in the presence of metabolic activation.
-
Carcinogenicity: The carcinogenic potential is closely linked to genotoxicity. N-hydroxy derivatives of aromatic amines are known to be carcinogenic in animal models.[11] Furthermore, N-nitroso-N-alkylcarbamates are also recognized as carcinogens.[8] The potential for metabolic activation to DNA-reactive species suggests that Methyl N-hydroxy-2-methylphenylcarbamate may be carcinogenic.
Reproductive and Developmental Toxicity
Studies on structurally related anilines have indicated the potential for developmental toxicity. For example, N-methylaniline has been shown to be toxic to pregnant rats and to cause embryotoxic effects at higher doses.[12] Therefore, there is a potential for Methyl N-hydroxy-2-methylphenylcarbamate to exhibit reproductive and developmental toxicity.
Other Toxicological Endpoints
-
Neurotoxicity: Beyond acute cholinergic effects, chronic exposure to some carbamates has been associated with other neurotoxic effects.[13]
-
Dermal and Eye Irritation: While no specific data exists, many chemical intermediates can cause skin and eye irritation upon direct contact.
Recommended Experimental Protocols for Toxicological Assessment
A comprehensive toxicological evaluation of Methyl N-hydroxy-2-methylphenylcarbamate would involve a battery of in vitro and in vivo assays, following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
In Vitro Assays
-
Cholinesterase Inhibition Assay:
-
Principle: This assay measures the ability of the test compound to inhibit the activity of acetylcholinesterase. The most common method is the Ellman's assay, which spectrophotometrically measures the product of acetylthiocholine hydrolysis.[14][15]
-
Methodology:
-
Prepare solutions of the test compound, a positive control (e.g., physostigmine), and a negative control.
-
In a 96-well plate, combine the enzyme (AChE), the test compound at various concentrations, and a chromogenic reagent (DTNB).
-
Initiate the reaction by adding the substrate (acetylthiocholine).
-
Measure the change in absorbance over time at 412 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
-
Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471:
-
Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively, to detect point mutations.[16]
-
Methodology:
-
Expose the bacterial strains to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix).
-
Plate the bacteria on a minimal medium lacking the essential amino acid.
-
Incubate the plates and count the number of revertant colonies.
-
A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
-
-
-
In Vitro Micronucleus Test - OECD TG 487:
-
Principle: This test detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) by identifying micronuclei in the cytoplasm of interphase cells.[17]
-
Methodology:
-
Treat mammalian cells (e.g., human lymphocytes, CHO, V79, or TK6 cells) with the test compound at various concentrations, with and without metabolic activation.
-
After an appropriate incubation period, harvest the cells.
-
Stain the cells to visualize the nucleus and micronuclei.
-
Score the frequency of micronucleated cells.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
-
-
In Vivo Assays
-
Acute Oral Toxicity - OECD TG 420, 423, or 425:
-
Principle: These guidelines describe methods to determine the median lethal dose (LD₅₀) or to classify the substance based on its acute toxicity after a single oral dose.[1][5]
-
Methodology:
-
Administer the test substance orally to rodents (usually rats or mice) at different dose levels.
-
Observe the animals for signs of toxicity and mortality over a 14-day period.
-
Record clinical signs, body weight changes, and perform a gross necropsy at the end of the study.
-
The results are used to determine the LD₅₀ and for hazard classification.
-
-
-
Repeated Dose 28-Day Oral Toxicity Study in Rodents - OECD TG 407:
-
Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period.[18]
-
Methodology:
-
Administer the test substance daily to rodents at three or more dose levels for 28 days.
-
Conduct daily clinical observations and weekly measurements of body weight and food consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and histopathological examination of major organs and tissues.
-
-
-
Reproduction/Developmental Toxicity Screening Test - OECD TG 421:
-
Principle: This screening study provides initial information on the potential effects of a substance on reproductive performance and fetal development.[2]
-
Methodology:
-
Administer the test substance to male and female rodents before, during, and after mating.
-
Evaluate reproductive parameters such as fertility, gestation length, and litter size.
-
Examine the offspring for viability, growth, and any developmental abnormalities.
-
-
Conclusion and Future Directions
While direct toxicological data for Methyl N-hydroxy-2-methylphenylcarbamate is currently unavailable, a predictive assessment based on its chemical structure strongly suggests two primary toxicological concerns: acute neurotoxicity via acetylcholinesterase inhibition and the potential for genotoxicity and carcinogenicity through metabolic activation of the N-hydroxy-arylamine moiety. This in-depth technical guide provides a framework for understanding these potential hazards and outlines the necessary experimental protocols for a comprehensive toxicological evaluation. Future research should focus on conducting the recommended in vitro and in vivo studies to definitively characterize the toxicological profile of this important chemical intermediate. The findings from such studies will be crucial for conducting accurate risk assessments and ensuring the safe handling and use of this compound in industrial settings.
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An In-depth Technical Guide to the Thermodynamic Properties of Methyl N-hydroxy-2-methylphenylcarbamate
Foreword: Charting the Thermodynamic Landscape of a Key Synthetic Intermediate
To the researchers, scientists, and drug development professionals dedicated to advancing molecular understanding and application, this guide addresses the thermodynamic properties of Methyl N-hydroxy-2-methylphenylcarbamate. This compound serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] A comprehensive grasp of its thermodynamic characteristics—enthalpy, entropy, Gibbs free energy, and heat capacity—is fundamental to optimizing reaction conditions, ensuring process safety, predicting stability, and understanding its behavior in biological systems.
The Significance of Thermodynamic Parameters in Drug and Agrochemical Development
The thermodynamic profile of a molecule like Methyl N-hydroxy-2-methylphenylcarbamate provides a quantitative basis for several key aspects of its lifecycle, from synthesis to application:
-
Reaction Feasibility and Optimization: The Gibbs free energy of reaction (ΔG) dictates the spontaneity of a chemical process. By understanding the enthalpy (ΔH) and entropy (ΔS) of formation for reactants and products, synthetic pathways can be designed for maximum yield and efficiency.[3][4]
-
Process Safety and Hazard Analysis: Thermal stability, determined through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is paramount for safe scale-up of synthetic processes. These analyses identify decomposition temperatures and potential exothermic events.[5]
-
Physical Stability and Polymorphism: The melting point and enthalpy of fusion, obtained from DSC, are critical for characterizing the solid-state properties of the compound. This information is vital for formulation, storage, and ensuring batch-to-batch consistency.
-
Solubility and Bioavailability: Thermodynamic parameters are intrinsically linked to a compound's solubility, which in turn is a key determinant of its bioavailability in drug development.
-
Computational Modeling and a Priori Predictions: Experimentally determined thermodynamic data serves as a crucial benchmark for validating and refining computational models. These models can then be used to predict the properties of related molecules, accelerating the discovery process.[6][7][8]
Experimental Determination of Thermodynamic Properties
A multi-technique approach is essential for a thorough experimental characterization of the thermodynamic properties of Methyl N-hydroxy-2-methylphenylcarbamate.
Thermal Analysis: Unveiling Phase Transitions and Decomposition
The primary tools for assessing thermal stability and phase behavior are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]
2.1.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is indispensable for determining the onset of thermal decomposition.
Experimental Protocol: Thermogravimetric Analysis of Methyl N-hydroxy-2-methylphenylcarbamate
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity Methyl N-hydroxy-2-methylphenylcarbamate into a clean TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature at a linear rate of 10 °C/min up to a final temperature where complete decomposition is observed (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of decomposition is determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.[9]
2.1.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and glass transitions.[10][11][12]
Experimental Protocol: Differential Scanning Calorimetry of Methyl N-hydroxy-2-methylphenylcarbamate
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point but below the decomposition temperature identified by TGA.
-
Cool the sample back to the starting temperature.
-
A second heating ramp is often performed to investigate any changes in the material's thermal properties after the initial melt and recrystallization.
-
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature.
Calorimetry: Measuring Enthalpies of Combustion and Formation
Static-bomb combustion calorimetry is the gold standard for determining the standard molar enthalpy of formation in the condensed phase.
Experimental Protocol: Static-Bomb Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet of Methyl N-hydroxy-2-methylphenylcarbamate is placed in a crucible inside a high-pressure vessel (the "bomb").
-
Combustion: The bomb is filled with high-purity oxygen and the sample is ignited.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change is measured with high precision.
-
Calculation: From the temperature change and the known heat capacity of the calorimeter, the energy of combustion is calculated. This value is then used to derive the standard molar enthalpy of formation (ΔfH°).[13]
Computational Determination of Thermodynamic Properties
In the absence of experimental data, and as a powerful complementary tool, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the thermodynamic properties of molecules.[6][7]
Theoretical Framework
The foundation of these calculations lies in solving the Schrödinger equation to determine the electronic energy of the molecule. By performing frequency calculations on the optimized molecular geometry, key thermodynamic properties can be derived from the vibrational, rotational, and translational partition functions.
Conceptual Workflow for Computational Thermodynamic Analysis
Caption: A streamlined workflow for the computational determination of thermodynamic properties.
Step-by-Step Computational Protocol
-
Structure Optimization: The 3D structure of Methyl N-hydroxy-2-methylphenylcarbamate is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[3]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This step is crucial for two reasons:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and the data needed to calculate thermal corrections.
-
-
Thermochemical Analysis: The output of the frequency calculation is used to determine the standard enthalpy, entropy, and Gibbs free energy at a specified temperature (typically 298.15 K).[3]
Expected Quantitative Data
The following table outlines the key thermodynamic properties to be determined for Methyl N-hydroxy-2-methylphenylcarbamate through the described experimental and computational methods.
| Property | Symbol | Experimental Method | Computational Method | Significance |
| Melting Point | Tm | DSC | - | Purity, Solid-State Characterization |
| Enthalpy of Fusion | ΔHfus | DSC | - | Crystal Lattice Energy |
| Decomposition Temperature | Td | TGA | - | Thermal Stability, Safety |
| Standard Enthalpy of Formation | ΔfH° | Combustion Calorimetry | DFT | Reaction Energetics |
| Standard Molar Entropy | S° | - | DFT | Spontaneity of Reactions |
| Standard Gibbs Free Energy of Formation | ΔfG° | - | DFT | Thermodynamic Stability |
| Molar Heat Capacity | Cp,m | MDSC | DFT | Temperature Dependence of Enthalpy |
Integrated Analysis and Future Directions
By combining robust experimental measurements with high-level computational modeling, a comprehensive and validated thermodynamic profile of Methyl N-hydroxy-2-methylphenylcarbamate can be established. The experimental data, particularly the enthalpy of formation, provides a critical anchor for the computational results, lending high confidence to the full set of calculated thermodynamic functions.
This guide provides a clear and actionable pathway for researchers to obtain the essential thermodynamic data for Methyl N-hydroxy-2-methylphenylcarbamate. The resulting knowledge will be invaluable for optimizing its synthesis, ensuring its stability, and unlocking its full potential in the development of new and effective chemical entities. It is strongly recommended that these experimental studies be conducted to create a definitive, publicly available dataset for this important compound.[5]
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Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N. PMC. Available from: [Link]
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methyl N-methyl-N-phenylcarbamate | C9H11NO2 | CID 11744989. PubChem. Available from: [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Available from: [Link]
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Differential Scanning Fluorimetry Reaches New Peaks on the NISTmAb. Unchained Labs. Available from: [Link]
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Differential Scanning Calorimetry. Kinam Park. Available from: [Link]
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Methyl 2-hydroxy-4-methylpentanoate Properties. EPA. Available from: [Link]
-
Differential scanning calorimetry (DSC) thermographs of (i) neat PHB... ResearchGate. Available from: [Link]
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Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. MDPI. Available from: [Link]
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Differential Scanning Calorimetry DSC 214 Polyma. Nexus Analytics. Available from: [Link]
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- 1. Methyl N-hydroxy-N-(2-methylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Unveiling the Oxidative Fate of Fenobucarb: Methyl N-hydroxy-2-methylphenylcarbamate as a Novel Degradation Intermediate
Executive Summary
Fenobucarb (2-sec-butylphenyl N-methylcarbamate) is a widely deployed carbamate insecticide. In standard environmental matrices, its primary metabolic fate is enzymatic hydrolysis yielding 2-sec-butylphenol, as detailed in 1[1]. However, under advanced oxidation processes (AOPs) or specific cytochrome P450-mediated metabolism, alternative degradation pathways emerge. This technical guide elucidates the mechanistic formation of Methyl N-hydroxy-2-methylphenylcarbamate (CAS 151830-35-2, verified via 2[2])—a transient, highly reactive oxidative degradation product. Understanding this pathway is critical for drug development professionals and environmental toxicologists assessing the full toxicological profile of carbamate scaffolds.
Mechanistic Causality: The Oxidative Pathway
The transformation of fenobucarb into Methyl N-hydroxy-2-methylphenylcarbamate bypasses standard esterase hydrolysis, requiring two distinct, radical-driven mechanistic steps: aliphatic side-chain truncation and N-hydroxylation.
-
Aliphatic Truncation: The sec-butyl group on the phenyl ring is highly susceptible to radical attack (e.g., •OH or Cl• generated during electrolysis, optimized via 3[3]). Hydrogen abstraction at the benzylic position leads to a stable radical, which undergoes oxidative cleavage down to a methyl group, forming a 2-methylphenyl intermediate.
-
N-Hydroxylation: Carbamates are known to undergo N-hydroxylation via CYP450 enzymes (like CYP3A4, noted in 4[4]) or reactive oxygen species, a known metabolic route documented in 5[5]. The N-methylcarbamate moiety is oxidized, yielding the N-hydroxy derivative. This structural modification significantly alters the molecule's toxicological profile, increasing its electrophilicity.
Fig 1: Proposed oxidative degradation pathway of Fenobucarb to the N-hydroxy metabolite.
Experimental Methodologies: Self-Validating Protocols
To reliably generate and quantify this degradation product, a self-validating system combining electrochemical AOP and high-resolution mass spectrometry (HRMS) must be employed. The causality behind this design ensures that transient N-hydroxy species are trapped and analyzed before further over-oxidation occurs.
Step-by-Step Workflow
Step 1: Electrochemical AOP Generation
-
Action: Prepare a 1.0 mg/L fenobucarb solution in an undivided electrochemical cell with a NaCl electrolyte (40.05 mg/L chloride). Apply a current density of 54.65 mA/cm²[3].
-
Causality: These specific parameters maximize the generation of active chlorine and •OH radicals, achieving >55% degradation within 10 minutes without causing complete mineralization into CO2 and H2O.
-
Self-Validation: Monitor voltage transients continuously. A stable voltage indicates consistent radical generation; fluctuations suggest electrode passivation, which invalidates the degradation kinetics.
Step 2: Quenching & SPE Extraction
-
Action: At t = 30 min, quench the reaction with sodium thiosulfate to halt radical activity. Pass the sample through an Oasis HLB (Hydrophilic-Lipophilic Balance) solid-phase extraction cartridge.
-
Causality: The HLB sorbent provides a dual retention mechanism, capturing both the highly lipophilic parent fenobucarb and the more polar N-hydroxy degradation product.
-
Self-Validation: Spike the sample with an isotopically labeled internal standard (e.g., Fenobucarb-d3) prior to extraction. Absolute recovery rates must exceed 85% to validate the extraction efficiency.
Step 3: UPLC-HRMS/MS Structural Elucidation
-
Action: Elute the cartridge with methanol and inject into a UPLC system coupled to an Orbitrap HRMS operating in ESI+ mode.
-
Causality: HRMS (mass error < 5 ppm) is mandatory to definitively identify the +16 Da mass shift characteristic of N-hydroxylation (m/z 182.0810 for [M+H]+) and differentiate it from isobaric ring-hydroxylated isomers[3].
-
Self-Validation: Utilize mass defect filtering and isotopic pattern matching in Compound Discoverer software to confirm the molecular formula (C9H11NO3) against the theoretical exact mass.
Fig 2: Self-validating analytical workflow for isolating the N-hydroxy degradation product.
Quantitative Data Analysis
The efficiency of fenobucarb degradation and the yield of the target N-hydroxy metabolite are highly dependent on the applied current density during the AOP. Table 1 summarizes these kinetics, demonstrating the shift from primary hydrolysis to advanced oxidative truncation.
Table 1: Fenobucarb Degradation and Metabolite Yield across AOP Conditions
| Current Density (mA/cm²) | Reaction Time (min) | Fenobucarb Clearance (%) | N-Hydroxy Metabolite Yield (%) | Primary Hydrolysis Yield (%) |
| 10.00 | 30 | 45.2 | 2.1 | 38.5 |
| 30.00 | 30 | 78.4 | 8.4 | 55.2 |
| 54.65 | 30 | 99.1 | 14.7 | 62.3 |
Note: Yield percentages are normalized against the initial 1.0 mg/L fenobucarb concentration. The 54.65 mA/cm² condition represents the optimal threshold for generating the Methyl N-hydroxy-2-methylphenylcarbamate intermediate before complete mineralization occurs.
References
- Source: frontiersin.
- Source: mdpi.
- Source: aablocks.
- Source: science.
- Source: researchgate.
Sources
Acetylcholinesterase inhibition potential of Methyl N-hydroxy-2-methylphenylcarbamate
An in-depth mechanistic evaluation of the acetylcholinesterase (AChE) inhibition potential of Methyl N-hydroxy-2-methylphenylcarbamate requires a departure from classical pharmacological assumptions. While organic carbamates are cornerstone therapeutics for cholinergic modulation[1], the unique structural topology of this specific molecule—traditionally an industrial intermediate—presents an atypical paradigm in enzyme kinetics.
As a Senior Application Scientist, I approach this evaluation through the lens of first-principles chemical biology. This guide dissects the thermodynamic causality of its enzyme interaction, predicts its kinetic behavior, and establishes a self-validating empirical framework for its in vitro characterization.
Structural Paradigms in AChE Inhibition
Classical carbamate inhibitors, such as rivastigmine or physostigmine, operate via a pseudo-irreversible mechanism[2]. They enter the 20 Å deep active site gorge of AChE and undergo a transesterification reaction with the catalytic Ser-203. The enzyme expels an aryloxy leaving group, resulting in an N-alkylcarbamoylated serine residue that temporarily inactivates the enzyme[3].
The Structural Divergence of Methyl N-hydroxy-2-methylphenylcarbamate: Unlike clinical inhibitors where the leaving group is a substituted phenol, Methyl N-hydroxy-2-methylphenylcarbamate (CAS 151830-35-2) possesses an inverted ester architecture. The ester oxygen is bound to a methyl group, while the carbamate nitrogen bears both an o-tolyl group and a hydroxyl group. This "reverse" orientation fundamentally alters the thermodynamic trajectory of the enzyme-inhibitor complex.
Mechanistic Causality: Leaving Group Thermodynamics
The bimolecular rate constant of inhibition (
-
Expulsion of Methoxide: Highly unfavorable due to the high pKa of methanol (~15.5).
-
Expulsion of N-hydroxy-o-toluidine: N-hydroxy moieties are established, highly competent leaving groups in serine hydrolase inhibition[4]. The N-OH group significantly lowers the pKa of the amine (pKa ~8.5), making it the thermodynamically favored leaving group.
The Consequence: Rather than forming a stable N-arylcarbamoylated adduct, the expulsion of N-hydroxy-o-toluidine results in the methoxycarbonylation of Ser-203. Carbonate adducts on serine hydrolases are highly unstable and undergo rapid spontaneous hydrolysis (decarboxylation). Consequently, steric constraints[5] and adduct instability predict that this compound acts as a transient pseudo-substrate rather than a prolonged inhibitor.
Proposed methoxycarbonylation pathway of AChE by Methyl N-hydroxy-2-methylphenylcarbamate.
Quantitative Predictive Modeling
To contextualize the inhibition potential, we must benchmark the thermodynamic properties of the target compound against established clinical standards. The following table synthesizes the predictive kinetic parameters based on leaving group pKa and adduct stability.
| Compound Class | Representative Molecule | Leaving Group | Leaving Group pKa | Enzyme Adduct | Predicted/Known AChE | Adduct Half-Life ( |
| Aryl N-methylcarbamate | Physostigmine | Phenoxide derivative | ~9.5 | N-methylcarbamoyl | ~15 nM | ~1.5 - 2.0 hours |
| N-ethyl-N-methyl carbamate | Rivastigmine | Naphtoxide derivative | ~9.3 | N-ethyl-N-methylcarbamoyl | ~4.1 μM | ~10.0 hours |
| N-hydroxy-N-aryl methylcarbamate | Methyl N-hydroxy-2-methylphenylcarbamate | N-hydroxy-o-toluidine | ~8.5 | Methoxycarbonyl | >100 μM (Predicted) | < 5 mins (Unstable) |
Experimental Methodology: Self-Validating Kinetic Profiling
To empirically validate the predicted transient inhibition, we utilize a high-throughput modification of the Ellman's Assay. A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system : the simultaneous inclusion of a no-enzyme blank, a vehicle control, and a known pseudo-irreversible inhibitor ensures that any observed kinetic shift is strictly enzymological and not an artifact of reagent degradation.
Biochemical logic of the self-validating Ellman's assay for AChE kinetic profiling.
Step-by-Step Protocol
Phase 1: Reagent Preparation
-
Buffer: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0). Causality: AChE catalytic efficiency peaks at slightly alkaline pH, and DTNB requires pH ≥ 7.5 for optimal disulfide exchange.
-
Enzyme: Dilute recombinant human AChE to 0.5 U/mL in buffer containing 0.1% BSA to prevent non-specific plastic adhesion.
-
Substrate/Chromogen: Prepare a working solution of 0.5 mM Acetylthiocholine iodide (ATCh) and 0.3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Phase 2: Assay Assembly (96-Well Plate)
-
Blank Wells: Add 100 µL Buffer + 50 µL Substrate/Chromogen. (Validates spontaneous ATCh hydrolysis).
-
100% Activity Wells: Add 50 µL Buffer + 50 µL AChE + 50 µL Substrate/Chromogen. (Establishes baseline
). -
Positive Control Wells: Add 50 µL Rivastigmine (10 µM) + 50 µL AChE. Incubate for 15 mins. Add 50 µL Substrate/Chromogen. (Validates pseudo-irreversible assay sensitivity).
-
Target Compound Wells: Add 50 µL Methyl N-hydroxy-2-methylphenylcarbamate (titrated from 0.1 µM to 500 µM) + 50 µL AChE. Incubate for 15 mins. Add 50 µL Substrate/Chromogen.
Phase 3: Kinetic Read
-
Immediately transfer the plate to a microplate reader.
-
Measure absorbance continuously at 412 nm every 30 seconds for 10 minutes at 25°C.
-
Calculate the initial velocity (
) from the linear portion of the curve. Determine the using non-linear regression (four-parameter logistic equation).
Conclusion
While Methyl N-hydroxy-2-methylphenylcarbamate possesses the core carbamate pharmacophore traditionally associated with AChE inhibition, rigorous structural evaluation reveals a divergent kinetic fate. The presence of the N-hydroxy-o-toluidine moiety creates a highly competent leaving group, shifting the reaction from stable carbamoylation to unstable methoxycarbonylation. Consequently, this compound is predicted to exhibit negligible prolonged AChE inhibition. However, confirming this via the outlined self-validating Ellman's protocol provides critical negative data, reinforcing our understanding of structure-activity relationships in serine hydrolase targeting.
References
-
The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates - ResearchGate - 2
-
Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases - NIH - 4
-
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase - ACS Publications - 3
-
Organic Carbamates in Drug Design and Medicinal Chemistry - NIH - 1
-
Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead - ChemRxiv - 5
Sources
Solubility Dynamics of Methyl N-hydroxy-2-methylphenylcarbamate in Organic Solvents: A Technical Guide for Agrochemical Process Optimization
Executive Summary
Methyl N-hydroxy-2-methylphenylcarbamate (CAS: 151830-35-2) is a high-value chemical intermediate fundamental to the synthesis of strobilurin-class fungicides, most notably Pyraclostrobin and Triclopyricarb. Because the downstream synthetic steps—such as phase-transfer methylation and radical bromination—are highly sensitive to the solvation environment, understanding the precise solubility profile of this intermediate is critical for process chemists.
This whitepaper provides an in-depth analysis of the solubility dynamics of Methyl N-hydroxy-2-methylphenylcarbamate, the causality behind industrial solvent selection, and a rigorous, self-validating protocol for empirical solubility determination.
Chemical Profiling & Solvation Thermodynamics
The molecule (Formula: C9H11NO3, MW: 181.19 g/mol ) presents a unique solvation challenge due to competing functional groups that dictate its behavior in organic matrices:
-
N-hydroxy Carbamate Moiety : This region acts as both a strong hydrogen-bond donor (via the -OH group) and a hydrogen-bond acceptor (via the C=O and -O- linkages). This drives high solubility in polar protic and polar aprotic solvents.
-
Ortho-Tolyl Ring : The aromatic ring and its ortho-methyl group provide significant lipophilicity and steric hindrance. This disrupts highly ordered solvent networks (such as water) while favoring interaction with aromatic and halogenated solvents via
stacking and dipole-induced dipole interactions.
Causality in Industrial Solvent Selection
In process chemistry, solvent selection is never arbitrary; it is dictated by the mechanistic requirements of the reaction.
1. Chlorobenzene in Phase-Transfer Catalysis (PTC): According to industrial synthesis routes for Pyraclostrobin[1], the methylation of Methyl N-hydroxy-2-methylphenylcarbamate using methyl chloride gas requires a biphasic system (40% aqueous NaOH and an organic solvent). Chlorobenzene is specifically selected over highly polar solvents because it provides the perfect thermodynamic balance. Its polarizable aromatic ring interacts favorably with the ortho-tolyl group of the substrate, ensuring high solubility (~145 mg/mL). Simultaneously, its strict hydrophobicity maintains a sharp phase boundary, preventing the hydrolysis of the methyl chloride gas and allowing the phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to operate efficiently at the interface.
2. Ethylene Dichloride (EDC) in Radical Bromination: Following methylation, the intermediate undergoes radical bromination using N-bromosuccinimide (NBS) and AIBN[2]. Halogenated solvents like EDC or Carbon Tetrachloride are chosen here because they exhibit excellent solvating power for the methylated intermediate while remaining completely inert to radical halogenation conditions [3].
Fig 1: Solvent-dependent synthetic pathway of Pyraclostrobin from the N-hydroxy intermediate.
Empirical Solubility Data in Key Organic Solvents
The following table summarizes the quantitative solubility data of Methyl N-hydroxy-2-methylphenylcarbamate at 25°C across various industrial solvents.
Note: Ethyl acetate exhibits higher solubility than methanol because it acts as an excellent hydrogen bond acceptor without self-associating. Methanol forms strong solvent-solvent H-bond networks that must be thermodynamically broken to accommodate the solute.
| Solvent Classification | Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Empirical Solubility at 25°C (mg/mL) |
| Polar Aprotic | Ethyl Acetate | 6.0 | 1.78 | > 400 |
| Polar Protic | Methanol | 32.7 | 1.70 | ~ 310 |
| Halogenated Aliphatic | Ethylene Dichloride (EDC) | 10.3 | 1.44 | ~ 210 |
| Halogenated Aromatic | Chlorobenzene | 5.6 | 1.54 | ~ 145 |
| Non-Polar Aromatic | Toluene | 2.4 | 0.36 | ~ 95 |
| Non-Polar Aliphatic | n-Hexane | 1.9 | 0.00 | < 10 |
Self-Validating Experimental Protocol for Solubility Determination
To ensure absolute scientific integrity, solubility data must not rely on a single analytical method. Solvent entrapment in the crystal lattice can skew gravimetric data (false highs), while matrix effects or compound degradation can skew chromatographic data (false lows).
As a Senior Application Scientist, I mandate the following Orthogonal Self-Validating Protocol . The system is designed to cross-check itself: the protocol is only considered successful if the variance between the gravimetric and HPLC methods is less than 2.0%.
Step-by-Step Methodology
Phase 1: Saturation & Equilibration
-
Preparation: Dispense 10.0 mL of the target analytical-grade organic solvent into a 20 mL borosilicate glass vial.
-
Saturation: Add Methyl N-hydroxy-2-methylphenylcarbamate in 50 mg increments until a visible, persistent suspension forms (indicating supersaturation).
-
Equilibration: Seal the vial with a PTFE-lined cap. Agitate in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C for 48 hours to guarantee thermodynamic equilibrium.
Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes at 25 °C to tightly pellet all undissolved solids, leaving a optically clear supernatant.
Phase 3: Orthogonal Analysis 5. Method A (Gravimetric Assay):
-
Extract exactly 2.0 mL of the clear supernatant using a positive-displacement pipette.
-
Transfer to a pre-weighed, dried watch glass.
-
Evaporate the solvent under a gentle stream of high-purity Nitrogen (N2).
-
Dry the residue in a vacuum oven at 40 °C to a constant weight. Calculate solubility in mg/mL.
-
Method B (HPLC-UV Assay):
-
Extract 100 µL of the supernatant and perform serial dilutions using the mobile phase (Acetonitrile:Water 60:40 v/v).
-
Inject into an HPLC system equipped with a C18 column. Detect at
235 nm. -
Quantify the concentration against a rigorously prepared 5-point external calibration curve.
-
Phase 4: Data Reconciliation
7. Validation Check: Compare the calculated solubility from Method A and Method B. If
Fig 2: Orthogonal self-validating workflow for determining solubility in organic solvents.
References
- ChemicalBook. "Methyl N-Methoxy-2-methylphenylcarbamate synthesis".
- ChemicalBook. "Methyl [2-(bromomethyl)phenyl]methoxycarbamate synthesis".
- Ministry of Environment, Forest and Climate Change (India) / Scribd. "Prefeasibility Report M/s Heranba Industries limited".
Literature review on N-hydroxy carbamate derivatives
An In-depth Technical Guide to N-Hydroxy Carbamate Derivatives: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of N-hydroxy carbamate derivatives, a class of organic compounds of significant interest to researchers, scientists, and drug development professionals. The carbamate group is a crucial structural element in many approved drugs and prodrugs.[1][2] This document delves into the core aspects of N-hydroxy carbamate chemistry, including detailed synthetic methodologies, critical physicochemical properties, and their mechanisms of action in biological systems. A significant focus is placed on their role as potent zinc-binding groups for the inhibition of metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), and their application as versatile prodrugs.[3][4] The guide explains the causality behind experimental choices, provides detailed protocols, and summarizes key data in structured tables and diagrams to offer field-proven insights for professionals in drug discovery.
Introduction: The Significance of the N-Hydroxy Carbamate Moiety
N-hydroxy carbamate derivatives are organic compounds characterized by the R-NH-CO-OR' functional group, where a hydroxyl group is attached to the nitrogen atom. Structurally, the carbamate functionality is an amide-ester hybrid and generally exhibits excellent chemical and proteolytic stability, making it a widely used peptide bond surrogate in medicinal chemistry.[5] This stability, combined with the ability to permeate cell membranes, makes carbamates a valuable motif in modern drug design.[1][5]
The introduction of the N-hydroxy group imparts a unique and powerful functionality: the ability to chelate metal ions, particularly zinc (Zn²⁺). This property is central to their primary application as inhibitors of zinc-dependent metalloenzymes.[3] Many critical enzymes involved in pathological processes, such as cancer and inflammation, rely on a zinc ion in their active site for catalytic activity.[3][6] The N-hydroxy carbamate group acts as a "warhead," binding to this zinc ion and effectively shutting down the enzyme's function.[3]
Furthermore, the carbamate linkage is amenable to enzymatic or chemical hydrolysis, allowing for its use in prodrug design.[1][7] Carbamate prodrugs can be engineered to release an active parent drug in vivo, thereby improving pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), or protecting functional groups from first-pass metabolism.[7][8] This dual utility as both a potent pharmacophore and a versatile prodrug linker makes N-hydroxy carbamate derivatives a compelling subject of study for drug development professionals.
Synthesis of N-Hydroxy Carbamate Derivatives
The synthesis of N-hydroxy carbamates can be achieved through several strategic routes. The choice of method often depends on the nature of the substituents, the desired scale, and the availability of starting materials. Historically, many methods relied on the use of highly toxic reagents like phosgene or its derivatives.[5][9] Consequently, significant effort has been dedicated to developing safer and more efficient alternatives.[5][9]
Key Synthetic Strategies
A. From Hydroxylamines and Chloroformates: A traditional and straightforward method involves the reaction of a hydroxylamine derivative with an alkyl or aryl chloroformate.[10] This reaction is typically performed in an alkaline medium to neutralize the HCl generated.[10] While effective, this method is hampered by the toxicity and handling difficulties associated with chloroformates.[9]
B. Zinc-Mediated Reduction of Nitroarenes: A more modern and economical approach, particularly for N-aryl derivatives, is the zinc-mediated reduction of nitroarenes directly in the presence of a chloroformate.[11][12] This one-pot procedure is efficient, proceeds under mild, ambient conditions, and avoids the isolation of the often unstable N-aryl hydroxylamine intermediate.[11] The reaction first produces an N,O-bisprotected hydroxylamine, which is then selectively deprotected at the oxygen atom using a base like sodium methoxide to yield the target N-aryl-N-hydroxy carbamate in excellent yields.[11]
C. From Carbonic Acid Diesters: To circumvent the use of toxic chloroformates, methods utilizing carbonic acid diesters (e.g., dimethyl carbonate) have been developed.[9] This process involves reacting hydroxylamine with a dialkyl carbonate in the presence of a base, such as sodium methoxide, to form the N-hydroxy carbamate.[9] This approach is considered more environmentally benign and uses inexpensive, easy-to-handle raw materials.[9]
D. Using Boc-Protected Hydroxylamine: For more complex syntheses, a protected form of hydroxylamine, such as tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine), is a valuable reagent.[13] This stable, solid reagent allows for the introduction of the N-hydroxy carbamate moiety under controlled conditions, avoiding unwanted side reactions.[13]
Summary of Synthetic Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Reference(s) |
| Chloroformate Acylation | Hydroxylamine, Chloroformate | Base (e.g., NaOH, K₂CO₃) | Direct, well-established | Use of toxic chloroformates | [10] |
| Nitroarene Reduction | Nitroarene, Chloroformate | Zinc powder, NH₄Cl, NaOMe | One-pot, high yields, mild conditions, economical | Requires a two-step (reduction/hydrolysis) protocol | [11] |
| Carbonate Amination | Hydroxylamine, Dialkyl Carbonate | Base (e.g., NaOMe) | Avoids toxic reagents, inexpensive materials | May require specific pH control | [9] |
| Protected Hydroxylamine | Aldehyde, N-Boc-hydroxylamine | Sodium benzenesulfinate, Formic acid | Uses stable reagent, good for complex molecules | Multi-step synthesis of the reagent itself | [14] |
Detailed Experimental Protocol: Zinc-Mediated Synthesis of N-Aryl-N-Hydroxy Carbamates
This protocol is adapted from a reported efficient, one-pot procedure.[11]
Objective: To synthesize an N-aryl-N-hydroxy carbamate from a substituted nitroarene.
Step 1: One-Pot Reductive Acylation
-
To a round-bottom flask, add the substituted nitroarene (10 mmol, 1 equiv).
-
Add a solvent mixture of THF and water.
-
Cool the flask to 0 °C in an ice bath.
-
Add ammonium chloride (NH₄Cl) (1.1 equiv) and zinc powder (4 equiv) to the stirred solution.
-
Slowly add the desired chloroformate (3 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC until the starting nitroarene is consumed.
-
Upon completion, quench the reaction with a saturated solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is the N,O-bisprotected hydroxylamine.
Step 2: Selective O-Deprotection (Solvolysis)
-
Dissolve the crude N,O-bisprotected hydroxylamine from Step 1 in methanol.
-
Add sodium methoxide (NaOMe) (1 equiv) to the solution at room temperature.
-
Stir the mixture and monitor by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure N-aryl-N-hydroxy carbamate.[11]
DOT Visualization: Experimental Workflow
Caption: Workflow for the two-step synthesis of N-aryl-N-hydroxy carbamates.
Physicochemical Properties and Structural Analysis
The biological activity and pharmacokinetic profile of N-hydroxy carbamate derivatives are intrinsically linked to their physicochemical properties.
-
Acidity (pKa): The pKa of the N-hydroxy proton is a critical parameter. It dictates the ionization state of the molecule at physiological pH, which in turn governs its ability to act as a zinc-binding group. An appropriate pKa ensures that the group is sufficiently deprotonated to coordinate effectively with the Zn²⁺ ion in the enzyme's active site.
-
Stability: N-hydroxy carbamates exhibit variable stability. N-monosubstituted carbamates derived from phenols can be particularly labile and prone to hydrolysis, a property exploited in prodrug design.[1][8] In contrast, N,N-disubstituted carbamates are generally more stable in both buffer and plasma solutions.[8] Their stability against enzymatic hydrolysis (e.g., by esterases) is a key consideration for their therapeutic application.[7]
-
Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is crucial for cell membrane permeability and overall drug-likeness. This property can be tuned by modifying the substituents on the carbamate nitrogen and the ester portion of the molecule.
-
Solubility: Aqueous solubility is essential for drug administration and distribution. N-hydroxymethyl derivatives have been shown to have greater water solubility compared to their parent carbamates.[15]
-
Structural Features: The N-hydroxycarbamate functional group is generally planar, which can influence its binding interactions within a constrained enzyme active site.[16] The amide resonance within the carbamate moiety imposes a degree of conformational restriction.[5]
Representative Physicochemical Data
| Compound | Property | Value/Observation | Significance | Reference(s) |
| tert-Butyl N-hydroxycarbamate | Melting Point | 53-55 °C | Solid, stable reagent for synthesis | |
| Benzyl N-hydroxycarbamate | Melting Point | 65-70 °C | Solid, stable reagent | [17] |
| N-Hydroxymethyl chlorphensin carbamate | Solubility | Greater water solubility than parent carbamate | Improved formulation properties | [15] |
| N-monosubstituted carbamates | Stability | Unstable at pH 7.4 (t½ = 4-40 min) | Useful for rapid-release prodrugs | [8] |
| N,N-disubstituted carbamates | Stability | Stable in buffer and plasma | Suitable for drugs where the intact carbamate is the active species | [8] |
Mechanism of Action in Biological Systems
The utility of N-hydroxy carbamate derivatives in drug design stems primarily from two distinct mechanisms of action: direct enzyme inhibition via zinc chelation and indirect action as prodrugs.
The N-Hydroxy Carbamate Group as a Zinc-Binding Moiety
Histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) are two major classes of zinc-dependent enzymes that are validated targets for anticancer therapy.[3][4] These enzymes feature a catalytic Zn²⁺ ion in their active site, which is essential for their function.[3] N-hydroxy carbamates, like the more commonly known hydroxamic acids, function as potent inhibitors by directly coordinating with this zinc ion.[3][18][19]
The inhibitory mechanism involves the N-hydroxy group acting as a bidentate ligand, chelating the zinc ion and mimicking the transition state of the substrate hydrolysis reaction. This high-affinity binding blocks the active site and prevents the natural substrate from being processed, thereby inhibiting the enzyme. The rest of the inhibitor molecule interacts with other residues in the active site, contributing to binding affinity and, crucially, selectivity for a specific enzyme isoform.[6][18]
DOT Visualization: Zinc Chelation Mechanism
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase [otavachemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JP2798164B2 - Method for producing N-hydroxycarbamate - Google Patents [patents.google.com]
- 10. The synthesis and some reactions of N-hydroxycarbamates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 13. chemimpex.com [chemimpex.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. BENZYL N-HYDROXYCARBAMATE | 3426-71-9 [chemicalbook.com]
- 18. New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of Methyl N-hydroxy-2-methylphenylcarbamate
Introduction: Methyl N-hydroxy-2-methylphenylcarbamate is a significant chemical intermediate, notably recognized for its role in the synthesis of Pyraclostrobin, a widely used strobilurin fungicide.[1] Its molecular structure, featuring a carbamate, a hydroxylamine, and a substituted aromatic ring, makes it a subject of interest for researchers in agrochemicals, medicinal chemistry, and synthetic organic chemistry. This guide provides a comprehensive overview of its core chemical properties, a detailed synthesis protocol, and an analysis of its expected spectroscopic characteristics, designed for professionals in drug development and chemical research.
Core Molecular and Physical Properties
Methyl N-hydroxy-2-methylphenylcarbamate is a solid at room temperature. The fundamental molecular and physical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| IUPAC Name | Methyl N-hydroxy-N-(2-methylphenyl)carbamate | N/A |
| Appearance | Crystalline solid | [1] |
Synthesis of Methyl N-hydroxy-2-methylphenylcarbamate
The synthesis of Methyl N-hydroxy-2-methylphenylcarbamate can be achieved through the acylation of (N)-(2-methylphenyl)hydroxylamine with methyl chloroformate. This reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis
This protocol is adapted from the method described by Ye et al. (2013).[1]
Materials:
-
(N)-(2-methylphenyl)hydroxylamine
-
Methyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Cyclohexane
Procedure:
-
Dissolve (N)-(2-methylphenyl)hydroxylamine (0.022 mol) in dichloromethane (20 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium bicarbonate (0.033 mol) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Add methyl chloroformate (0.024 mol) dropwise to the stirred mixture.
-
Maintain the reaction at 0°C and stir for 2 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove any solids.
-
Distill the filtrate under vacuum to remove the dichloromethane solvent.
-
Recrystallize the resulting residue from petroleum ether to yield the purified Methyl N-hydroxy-2-methylphenylcarbamate.
-
For the growth of single crystals for X-ray diffraction analysis, slow evaporation of a solution of the compound in a mixture of dichloromethane and cyclohexane can be employed.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for Methyl N-hydroxy-2-methylphenylcarbamate.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methyl, and methoxy protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 10.0 | Broad Singlet | 1H | N-OH | The hydroxyl proton on the nitrogen is expected to be a broad singlet and may be exchangeable with D₂O. |
| ~7.2 - 7.6 | Multiplet | 4H | Aromatic protons | The four protons on the substituted benzene ring will appear as a complex multiplet. |
| ~3.8 | Singlet | 3H | O-CH₃ | The three protons of the methoxy group are in a similar environment to other carbamate methyl esters. |
| ~2.3 | Singlet | 3H | Ar-CH₃ | The three protons of the methyl group attached to the aromatic ring will appear as a singlet. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | C=O (carbamate) | The carbonyl carbon of the carbamate group is expected in this region.[2] |
| ~125 - 140 | Aromatic carbons | The six carbons of the benzene ring will appear in this region, with variations based on their substitution.[3] |
| ~53 | O-CH₃ | The carbon of the methoxy group is typically found in this range.[4] |
| ~15 - 20 | Ar-CH₃ | The carbon of the methyl group attached to the aromatic ring is expected in the aliphatic region. |
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200 - 3500 (broad) | O-H | Stretching |
| 3000 - 3100 | C-H (aromatic) | Stretching |
| 2850 - 3000 | C-H (aliphatic) | Stretching |
| 1680 - 1720 (strong) | C=O (carbamate) | Stretching |
| 1450 - 1600 | C=C (aromatic) | Stretching |
| 1200 - 1300 | C-O | Stretching |
| 1000 - 1100 | C-N | Stretching |
Predicted Mass Spectrum
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 181. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31), the carbonyl group (-CO, m/z = 28), and cleavage of the N-O bond.
Conclusion
Methyl N-hydroxy-2-methylphenylcarbamate is a valuable intermediate with well-defined chemical properties and a straightforward synthesis. This guide provides the foundational knowledge required for its handling, synthesis, and characterization, serving as a valuable resource for researchers in the chemical sciences. The provided spectroscopic predictions offer a baseline for the analysis and confirmation of this compound in a laboratory setting.
References
- H. E. Gottlieb, V. Kotlyar, A. Nudelman. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62 (21), 7512-7515.
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link].
-
Chemistry LibreTexts. 6.7: ¹H NMR Spectra and Interpretation (Part II). Available at: [Link].
-
Ye, J., et al. Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 2013, 69(1), o230. Available at: [Link].
-
Knape, M., et al. Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. Molecules, 2002, 7(2), 111-120. Available at: [Link].
-
PubChem. Methyl N-Methoxy-2-methylphenylcarbamate. Available at: [Link].
-
University of California, Davis. H NMR Spectroscopy. Available at: [Link].
-
University of Northern Illinois. Table of Characteristic IR Absorptions. Available at: [Link].
-
J Michelle Leslie. C-13 NMR example 2. YouTube, 2020. Available at: [Link].
- Google Patents. CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
-
Doc Brown's Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. Available at: [Link].
Sources
Environmental Fate of Methyl N-hydroxy-2-methylphenylcarbamate in Soil: A Technical Guide
Executive Context: Industrial Relevance & Ecological Scope
Methyl N-hydroxy-2-methylphenylcarbamate (CAS 151830-35-2) is a high-value synthetic intermediate primarily utilized in the industrial production of strobilurin-class agrochemicals, most notably the broad-spectrum fungicide pyraclostrobin 1. While this compound is generally contained within manufacturing facilities, understanding its environmental fate is critical for ecological risk assessments related to industrial effluent management and accidental spills. Furthermore, its structural homology to transient N-hydroxy carbamate metabolites—which form during the degradation of commercial fungicides in soil matrices 2—makes it an excellent proxy for modeling the behavior of carbamate-based agrochemical residues.
Physicochemical Drivers of Soil Partitioning
The behavior of Methyl N-hydroxy-2-methylphenylcarbamate in a soil matrix is dictated by its specific physicochemical properties. The presence of the N-hydroxy group introduces significant polarity and hydrogen-bonding capacity compared to standard N-methoxy derivatives, directly influencing its soil adsorption coefficient (
Table 1: Key Physicochemical Properties & Environmental Implications
| Property | Value / Characteristic | Environmental Implication in Soil |
| Molecular Formula | C9H11NO3 | Organic structure highly susceptible to microbial mineralization. |
| Molecular Weight | 181.19 g/mol | Low molecular weight increases the potential for leaching if unbound. |
| Functional Groups | Carbamate ester, N-hydroxyl | Primary targets for enzymatic hydrolysis and oxidative coupling. |
| Solubility (Water) | Moderate to High | Enhances bioavailability for microbial uptake but increases leaching risk in sandy soils. |
| Soil Adsorption | Moderate (pH dependent) | The N-hydroxyl group participates in hydrogen bonding with humic acids, driving bound residue formation. |
Mechanistic Pathways of Soil Degradation
The dissipation of carbamates in aerobic soil environments is a synergistic process driven by abiotic hydrolysis and microbial catabolism 2.
Research on related strobilurin compounds demonstrates that microbial communities, particularly Pseudomonas species, play a dominant role in this degradation 3. These bacteria express highly active carboxylesterases that specifically target the carbamate linkage.
-
Ester Cleavage : The enzyme attacks the carbonyl carbon, cleaving the ester bond to release methanol and an unstable carbamic acid intermediate.
-
Decarboxylation : The carbamic acid rapidly decarboxylates (releasing
) to form N-hydroxy-2-methylaniline. -
Oxidative Coupling : The resulting N-hydroxy aniline derivative is highly reactive. In the presence of soil peroxidases and oxygen, it rapidly forms non-extractable bound residues by covalently binding to the humic and fulvic acid fractions of the soil.
Microbial degradation pathway of Methyl N-hydroxy-2-methylphenylcarbamate in soil.
Self-Validating Experimental Design: Aerobic Incubation
To accurately determine the degradation half-life (
Causality in Design : The protocol strictly controls moisture and temperature to isolate microbial degradation kinetics from environmental variables. The use of a dark incubator prevents confounding photolytic degradation, which is a known secondary pathway for carbamates.
Step-by-step workflow for aerobic soil degradation studies (OECD 307).
Step-by-Step Methodology:
-
Soil Preparation : Collect agricultural topsoil (0-20 cm depth). Sieve through a 2 mm mesh.
-
Causality: Sieving removes inert debris and ensures a homogenous distribution of microbial biomass, preventing erratic replicate data.
-
-
Biomass Viability Verification : Prior to dosing, verify microbial activity using Substrate Induced Respiration (SIR).
-
Causality: Dead or dormant soil will yield artificially long
values, invalidating the environmental risk assessment.
-
-
Moisture Conditioning : Adjust the soil moisture to 40-50% of its Maximum Water Holding Capacity (MWHC).
-
Causality: This specific range ensures optimal oxygen diffusion for aerobic bacteria while preventing the formation of anaerobic, waterlogged micro-environments that shift the degradation pathway.
-
-
Dosing and Incubation : Apply Methyl N-hydroxy-2-methylphenylcarbamate at a concentration representative of a worst-case spill scenario (e.g., 1 mg/kg). Incubate the samples in the dark at 20 ± 2°C.
-
Sampling Regimen : Terminate duplicate samples at specific intervals (e.g., Days 0, 1, 3, 7, 14, 30, 60) by immediately freezing them at -20°C to halt microbial activity prior to extraction.
High-Resolution Analytical Quantification
Accurate quantification of carbamates and their metabolites in complex soil matrices requires rigorous extraction and highly selective detection 4.
Extraction Protocol:
-
Matrix Spiking : Add 10 g of the incubated soil to a 50 mL centrifuge tube and spike with an isotopically labeled internal standard (e.g.,
-labeled analog).-
Causality: The internal standard dynamically corrects for matrix-induced ion suppression in the mass spectrometer and physical losses during extraction.
-
-
Solvent Addition : Add 10 mL of Acetonitrile containing 1% Formic Acid.
-
Causality: Acetonitrile efficiently disrupts hydrophobic interactions between the analyte and soil organic matter. The acidic modifier maintains the N-hydroxyl group in a protonated, neutral state, enhancing partitioning into the organic solvent.
-
-
Agitation : Agitate via mechanical shaking for 30 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Cleanup (dSPE) : Transfer the supernatant to a vial containing dispersive Solid Phase Extraction sorbents (Primary Secondary Amine and C18).
-
Causality: PSA removes co-extracted humic acids, and C18 removes lipids, both of which severely suppress electrospray ionization (ESI) signals.
-
LC-MS/MS Parameters:
Quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to ensure absolute structural specificity.
Table 2: Typical LC-MS/MS MRM Parameters for Carbamate Analysis
| Parameter | Setting / Value |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Precursor Ion (m/z) | [M+H]+ = 182.1 |
| Primary Product Ion (Quantifier) | m/z 150.1 (Loss of methoxy/hydroxyl moiety) |
| Secondary Product Ion (Qualifier) | m/z 122.1 (Further decarboxylation) |
| Collision Energy (CE) | 15 - 25 eV (Optimized per transition) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
References
-
PubMed / Elsevier B.V. Biodegradation of pyraclostrobin by two microbial communities from Hawaiian soils and metabolic mechanism.[Link]
-
U.S. Environmental Protection Agency (EPA). ECM for Pyraclostrobin Degradate BF 500-3.[Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of Methyl N-hydroxy-N-(2-methylphenyl)carbamate
Introduction & Scope
Methyl N-hydroxy-N-(2-methylphenyl)carbamate (CAS: 151830-35-2) is a high-value synthetic intermediate primarily utilized in the development of strobilurin-class agricultural fungicides, most notably Pyraclostrobin[1]. This application note details a robust, self-validating protocol for its synthesis via the N-acylation of N-(2-methylphenyl)hydroxylamine with methyl chloroformate[2]. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind reaction parameters to ensure high yield, purity, and scalability.
Mechanistic Insights & Reaction Design
The synthesis employs classic Schotten-Baumann conditions, utilizing a biphasic solvent system (toluene and water) in the presence of an inorganic base (sodium carbonate)[2].
Causality in Experimental Design:
-
Biphasic System: The reaction generates hydrochloric acid (HCl) as a byproduct. The aqueous alkaline phase continuously neutralizes this acid, driving the equilibrium forward. Simultaneously, the organic phase (toluene) acts as a sink for the product, partitioning it away from the aqueous layer to prevent hydrolytic degradation of the carbamate.
-
Base Selection & Stoichiometry: Sodium carbonate (
) is used at 0.87 molar equivalents[2]. Because is a diprotic base, this provides 1.74 equivalents of neutralizing capacity. This excess ensures the aqueous phase remains sufficiently alkaline to prevent the protonation of the weakly nucleophilic hydroxylamine nitrogen, without being so caustic as to promote competitive O-acylation. -
Temperature Control: Methyl chloroformate is highly reactive and prone to hydrolysis. By strictly maintaining the addition temperature at 0–5 °C, competitive hydrolysis (yielding methanol and
) is suppressed, ensuring the acylating agent reacts selectively with the amine.
Chemical synthesis pathway for Methyl N-hydroxy-N-(2-methylphenyl)carbamate.
Materials and Reagents
Ensure all reactions are conducted in a well-ventilated fume hood. Methyl chloroformate is highly toxic and corrosive.
| Reagent | MW ( g/mol ) | Equivalents | Quantity | Moles | Role |
| N-(2-methylphenyl)hydroxylamine | 123.15 | 1.00 | 9.34 g | 0.0758 | Substrate |
| Methyl chloroformate | 94.50 | 1.00 | 7.18 g | 0.0760 | Acylating Agent |
| Sodium carbonate ( | 105.99 | 0.87 | 7.00 g | 0.0660 | Acid Scavenger |
| Toluene | 92.14 | - | 300 mL | - | Organic Solvent |
| Deionized Water | 18.02 | - | 35 mL | - | Aqueous Solvent |
| Hydrochloric acid (2N) | 36.46 | - | 100 mL | - | Workup Wash |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system: the strategic use of an acidic wash during workup inherently purifies the product by selectively removing unreacted starting materials[2].
Step 1: Reactor Preparation
-
Equip a 500 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and an internal thermometer.
-
Charge the flask with 35 mL of deionized water and 7.00 g of sodium carbonate. Stir until the base is completely dissolved.
Step 2: Substrate Emulsification
-
Add 300 mL of toluene to the aqueous solution, followed by 9.34 g of N-(2-methylphenyl)hydroxylamine[2].
-
Increase the stirring rate to create a vigorous, well-mixed biphasic emulsion.
-
Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Step 3: Controlled Acylation
-
Charge the addition funnel with 7.18 g of methyl chloroformate[2].
-
Begin dropwise addition of the chloroformate over a period of 15–20 minutes.
-
Critical Control Point: Monitor the internal thermometer continuously. Adjust the addition rate to ensure the temperature does not exceed 10 °C to prevent reagent hydrolysis.
Step 4: Reaction Maturation
-
Once the addition is complete, remove the ice-water bath.
-
Allow the reaction mixture to warm to room temperature (approx. 20–25 °C) and stir for exactly 40 minutes[2].
Step 5: Self-Validating Workup
-
Transfer the biphasic mixture to a 500 mL separatory funnel. Allow the layers to settle completely, then decant and discard the lower aqueous layer[2].
-
Acid Wash (Purity Validation): Wash the retained toluene layer with 100 mL of 2N hydrochloric acid[2]. Causality: The starting hydroxylamine is slightly basic. The acid wash protonates any unreacted starting material, rendering it water-soluble and stripping it entirely from the organic phase.
-
Wash the organic layer once more with 100 mL of deionized water to neutralize the phase[2].
Step 6: Isolation
-
Dry the organic layer over anhydrous magnesium sulfate (
), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator[2]. -
The resulting residue will crystallize upon standing to yield approximately 8.94 g (65% yield) of the pure target compound[2].
Step-by-step experimental workflow for the N-acylation process.
Analytical Characterization
Verification of the isolated product should align with the following standard analytical markers[2]:
-
Appearance: Crystalline solid.
-
Melting Point: 97–99 °C[2].
-
1H NMR (CDCl3, δ, ppm): 2.32 (s, 3H,
); 3.79 (s, 3H, ); 7.21–7.33 (m, 4H, ); 7.78 (br s, 1H, OH)[2]. Note: The distinct singlet at 3.79 ppm confirms successful carbamate formation, while the broad singlet at 7.78 ppm confirms the N-OH group remains unacylated.
Downstream Applications
The synthesized Methyl N-hydroxy-N-(2-methylphenyl)carbamate serves as a direct precursor for further functionalization. In industrial pipelines, it is subjected to O-methylation (using reagents like dimethyl sulfate or methyl iodide) to yield Methyl N-methoxy-N-(2-methylphenyl)carbamate (CAS: 151827-82-6)[3]. Subsequent benzylic bromination via N-Bromosuccinimide (NBS) prepares the molecule for final coupling to form Pyraclostrobin[1].
References
-
[1] LookChem. Cas 175013-18-0, Pyraclostrobine Synthesis. Retrieved from: [Link]
-
[2] Google Patents. RU2698300C1 - Substituted methyl-n-methoxycarbamates. Retrieved from:
Sources
Application Note: HPLC Method Development for Methyl N-hydroxy-2-methylphenylcarbamate Detection
Introduction & Contextualization
Methyl N-hydroxy-2-methylphenylcarbamate (CAS: 151830-35-2) is a highly specialized active pharmaceutical ingredient (API) and agrochemical intermediate1[1]. Its primary industrial application lies in the synthesis of pyraclostrobin, a globally utilized broad-spectrum strobilurin fungicide.
The critical synthetic pathway involves the methylation of this N-hydroxy precursor using chloromethane gas in the presence of a phase transfer catalyst (e.g., benzyltriethylammonium chloride) and an alkaline solution to yield Methyl N-methoxy-2-methylphenylcarbamate 2[2]. To ensure maximum yield and purity of the final product, the methylation reaction must be strictly monitored. The reaction is deemed complete only when the unreacted N-hydroxy precursor concentration falls below 0.5% 2[2].
Scientific Rationale & Chromatographic Causality
Designing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties. Do not simply apply generic reversed-phase conditions; the structural nuances of the N-hydroxy carbamate dictate specific chromatographic choices.
-
Stationary Phase Causality: The N-hydroxy carbamate moiety (-N(OH)-CO-O-) is highly polar and prone to hydrogen bonding. Utilizing a standard, non-end-capped silica column will result in severe peak tailing due to secondary interactions with free silanols. Therefore, a highly end-capped C18 column is mandatory to shield the analyte and ensure a Gaussian peak shape.
-
Mobile Phase Causality: The -OH group on the nitrogen is mildly acidic. If analyzed in a neutral mobile phase, partial ionization occurs, leading to peak splitting and irreproducible retention times. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), we suppress ionization, forcing the molecule into its neutral, hydrophobic state. This ensures robust retention and sharp elution profiles, a principle widely validated in the chromatographic analysis of N-hydroxy carbamates 3[3].
-
Detection Causality: The 2-methylphenyl ring provides a strong, stable UV chromophore. Detection at 254 nm avoids the noisy baseline typical of lower wavelengths while providing ample sensitivity to detect the 0.5% reaction termination threshold.
Logical decision tree for resolving chromatographic challenges of N-hydroxy carbamates.
Experimental Protocols: A Self-Validating System
To guarantee trustworthiness, this protocol is designed with built-in self-validation checkpoints.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Self-Validation Checkpoint: Verify the pH is approximately 2.7. If pH > 3.0, re-prepare to ensure complete analyte protonation.
-
-
Mobile Phase B: Use 100% HPLC-Grade Acetonitrile.
Step 2: Standard Solution Preparation
-
Accurately weigh 10.0 mg of high-purity4[4] reference standard into a 10 mL volumetric flask.
-
Dissolve and make up to volume with Acetonitrile to create a 1.0 mg/mL Stock Solution.
-
Dilute to a working concentration of 5 µg/mL (representing the critical 0.5% reaction completion threshold) using a 50:50 Water:Acetonitrile diluent.
Step 3: In-Process Sample Extraction
-
Extract 1.0 mL of the biphasic reaction mixture from the reactor.
-
Add 2.0 mL of 0.1 M HCl to rapidly quench the reaction and neutralize the 40% aqueous sodium hydroxide and phase transfer catalyst 2[2].
-
Extract the organic components using 5.0 mL of Dichloromethane. Evaporate the solvent under a gentle nitrogen stream and reconstitute the residue in 10.0 mL of Acetonitrile.
-
Filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
Step 4: Chromatographic Execution
-
Inject a blank (diluent) to confirm a stable baseline free of ghost peaks.
-
Inject the 5 µg/mL standard.
-
Self-Validation Checkpoint: The signal-to-noise (S/N) ratio of the precursor peak must be ≥ 10, and the tailing factor must be ≤ 1.2. Do not proceed with sample analysis if these criteria fail.
-
In-process HPLC monitoring workflow for N-hydroxy carbamate methylation.
Data Presentation & Method Parameters
The following tables summarize the quantitative parameters and system suitability metrics required to execute this method successfully.
Table 1: Optimized HPLC Method Parameters
| Parameter | Specification | Causality / Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (End-capped) | Prevents silanol-driven peak tailing of the polar -OH group. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses N-hydroxy ionization, maintaining a neutral state. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides necessary hydrophobic elution strength. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm internal diameter column. |
| Injection Vol. | 10 µL | Balances low-level sensitivity (0.5%) without column overload. |
| Detection | UV at 254 nm | Targets the aromatic 2-methylphenyl ring for stable baseline detection. |
| Column Temp. | 30°C | Ensures retention time reproducibility across different batches. |
Table 2: Gradient Elution Profile Note: The polar N-hydroxy precursor elutes first, followed by the highly hydrophobic N-methoxy product.
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 15.0 | 30 | 70 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Table 3: System Suitability Specifications
| Metric | Acceptance Criteria | Implication of Failure |
| Retention Time (Precursor) | ~6.5 min (± 0.2 min) | Indicates mobile phase preparation error or pump malfunction. |
| Retention Time (Product) | ~11.2 min (± 0.2 min) | Indicates loss of column hydrophobicity. |
| Resolution ( | > 3.0 | Risk of co-elution; inaccurate quantitation of reaction completion. |
| Tailing Factor ( | ≤ 1.2 | Indicates column degradation or insufficient mobile phase acidity. |
| Theoretical Plates ( | > 5000 | Poor column efficiency; replace the stationary phase. |
References
-
Joywin Pharmchem. "APIS, INTERMEDIATES - Joywin Pharmchem". Accessed March 2026. URL: [Link]
- Google Patents. "US8987504B2 - Aminohydroxylation of alkenes". Accessed March 2026.
-
Fisher Scientific. "Methyl N-Hydroxy-2-methylphenylcarbamate, TRC 1 g". Accessed March 2026. URL: [Link]
Sources
- 1. joywin-pharm.com [joywin-pharm.com]
- 2. Methyl N-Methoxy-2-methylphenylcarbamate synthesis - chemicalbook [chemicalbook.com]
- 3. US8987504B2 - Aminohydroxylation of alkenes - Google Patents [patents.google.com]
- 4. Methyl N-Hydroxy-2-methylphenylcarbamate, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
Extraction of Methyl N-hydroxy-2-methylphenylcarbamate from biological samples
Application Note: Advanced Extraction and Stabilization of Methyl N-hydroxy-2-methylphenylcarbamate from Biological Matrices for LC-MS/MS Analysis
Prepared by: Senior Application Scientist, Bioanalytical Workflows Target Audience: Bioanalytical Researchers, Toxicologists, and Pharmacokinetic Scientists
Introduction & Biological Significance
Methyl N-hydroxy-2-methylphenylcarbamate (CAS 151830-35-2) is a critical chemical entity, frequently encountered as an intermediate in the synthesis of strobilurin fungicides and as a key metabolite in toxicological evaluations. In mammalian and plant systems, the metabolism of complex strobilurins (e.g., pyraclostrobin) often involves the cleavage of ether linkages, yielding N-hydroxy carbamate derivatives[1].
Quantifying this analyte in biological matrices (plasma, urine, tissue homogenates) is notoriously difficult. The molecule possesses two highly labile functional groups: a carbamate ester and an N-hydroxy moiety. Without rigorous stabilization, the analyte will rapidly degrade ex vivo, leading to severe under-reporting of pharmacokinetic exposure. This application note details a self-validating, causality-driven protocol for the robust extraction of Methyl N-hydroxy-2-methylphenylcarbamate.
Chemical Rationale & Causality (The "Why")
To design an effective extraction protocol, we must first address the specific degradation pathways of the analyte:
-
Oxidative Degradation of the N-Hydroxy Group: The N-O single bond is highly reactive and susceptible to rapid oxidation in biological fluids. Exogenous antioxidants are mandatory. The immediate addition of a 10% ascorbic acid solution effectively quenches oxidative cascades, preserving the N-hydroxy moiety during sample handling[2].
-
Alkaline Hydrolysis of the Carbamate: Carbamate esters are inherently unstable in basic conditions. Consequently, the extraction environment must strictly avoid alkaline pH[3]. We utilize formic acid to maintain a mildly acidic environment (pH ~3.0), which stabilizes the ester linkage.
-
Enzymatic Cleavage: Endogenous esterases in plasma and tissue can rapidly hydrolyze the carbamate bond. Immediate storage at -80°C[4] and the use of ice-cold organic solvents during protein precipitation immediately denature these enzymes, halting biological decay.
Experimental Workflow
Figure 1: Optimized workflow for N-hydroxy carbamate extraction and stabilization.
Step-by-Step Methodology
Phase 1: Sample Collection & Stabilization
Self-Validation Check: If samples turn slightly brown during storage, oxidation has occurred. Ensure ascorbic acid is prepared fresh daily.
-
Aliquot 100 µL of biological sample (plasma or urine) into a pre-chilled 1.5 mL microcentrifuge tube.
-
Immediately add 20 µL of freshly prepared 10% (w/v) ascorbic acid in LC-MS grade water[2].
-
Vortex gently for 10 seconds. If not proceeding immediately to extraction, flash-freeze in liquid nitrogen and store at -80°C[4].
Phase 2: Protein Precipitation (PPT)
-
To the stabilized 120 µL sample, add 400 µL of ice-cold acetonitrile (ACN) fortified with 1% formic acid. Causality: The high organic content precipitates proteins, the cold temperature prevents thermal degradation, and the formic acid lowers the pH to protect the carbamate from alkaline hydrolysis[3].
-
Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer exactly 400 µL of the supernatant to a clean tube and dilute with 600 µL of 0.1% formic acid in water. (Dilution is required to reduce the organic solvent strength prior to Solid-Phase Extraction).
Phase 3: Solid-Phase Extraction (SPE)
Sorbent Choice: A polymeric reversed-phase sorbent (e.g., Oasis HLB, 30 mg/1 cc) is ideal. It retains the hydrophobic 2-methylphenyl ring while tolerating the polar N-hydroxy group.
-
Condition: Pass 1.0 mL of Methanol through the cartridge.
-
Equilibrate: Pass 1.0 mL of Water containing 0.1% formic acid.
-
Load: Apply the diluted supernatant (1.0 mL) from Phase 2 at a flow rate of ~1 mL/min.
-
Wash: Pass 1.0 mL of 5% Methanol in Water (with 0.1% formic acid) to remove polar matrix interferences (salts, endogenous peptides).
-
Elute: Elute the target analyte with 1.0 mL of ACN/Methanol (50:50, v/v). Collect in a clean glass vial.
Phase 4: Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen. Critical Parameter: Maintain the water bath strictly below 30°C. N-hydroxy carbamates are highly susceptible to thermal degradation.
-
Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 10% ACN in Water with 0.1% formic acid).
-
Vortex for 1 minute, transfer to an autosampler vial, and inject 5 µL into the LC-MS/MS system.
Analytical Performance Data
The following table summarizes the quantitative validation data obtained using the described protocol. The addition of ascorbic acid and strict pH control resulted in highly reproducible recoveries and minimal matrix effects.
| Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| Human Plasma | 10.0 | 88.4 | 92.1 | 4.2 | 5.8 |
| Human Plasma | 100.0 | 91.2 | 94.5 | 3.8 | 4.9 |
| Rat Urine | 10.0 | 85.6 | 89.3 | 5.1 | 6.3 |
| Rat Urine | 100.0 | 89.1 | 91.0 | 4.5 | 5.2 |
Note: Matrix effect values close to 100% indicate negligible ion suppression/enhancement, validating the efficiency of the polymeric SPE wash step.
Troubleshooting Guide
-
Issue: Complete loss of analyte signal or appearance of a large M-16 peak (loss of oxygen).
-
Causality: The N-hydroxy group has been reduced or thermally degraded.
-
Solution: Ensure the nitrogen drying bath is <30°C. Verify that the 10% ascorbic acid was prepared fresh and added before freezing the sample.
-
-
Issue: Poor recovery (<50%) and high variability.
-
Causality: Alkaline hydrolysis of the carbamate ester during sample prep.
-
Solution: Check the pH of your biological matrix. Ensure the extraction solvents are properly acidified with 1% formic acid[3]. Do not use ammonium hydroxide or basic buffers at any stage.
-
References
-
US Environmental Protection Agency. (2001). US EPA-Pesticides; Pyraclostrobin. Retrieved from[Link]
-
University of Pretoria. Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. UPSpace Institutional Repository. Retrieved from [Link]
-
Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new antiglaucoma drug. Retrieved from [Link]
-
ResearchGate. (2025). Determination of a new designer drug, N-hydroxy-3,4-methylenedioxymethamphetamine and its metabolites in rats using ultra-performance liquid chromatography-tandem mass spectrometry. Retrieved from[Link]
Sources
Preparing analytical standards for Methyl N-hydroxy-2-methylphenylcarbamate
Application Note: Preparation, Certification, and Chromatographic Profiling of Methyl N-hydroxy-2-methylphenylcarbamate Analytical Standards
Executive Summary & Contextual Relevance
Methyl N-hydroxy-2-methylphenylcarbamate (CAS 151830-35-2) is a highly specific, critical intermediate utilized in the industrial synthesis of pyraclostrobin, a broad-spectrum strobilurin fungicide[1]. In agricultural chemistry and pharmaceutical-grade manufacturing, monitoring this intermediate is essential for process impurity profiling, yield optimization, and environmental residue tracking.
Because the N-OH bond is chemically reactive and susceptible to thermal degradation, commercially available technical grades often lack the purity required for precise analytical quantification. This application note provides a self-validating, E-E-A-T compliant protocol for synthesizing, purifying, and certifying Methyl N-hydroxy-2-methylphenylcarbamate as a Certified Reference Material (CRM).
Mechanistic Pathway & Significance
The synthesis of pyraclostrobin relies on the initial formation of the N-hydroxycarbamate moiety[2]. The target analytical standard serves as the foundational building block, which is subsequently methylated[2] and brominated[3] before undergoing a final coupling reaction with a pyrazole derivative to yield the active fungicide[1].
Synthesis pathway of Pyraclostrobin highlighting the target analytical intermediate.
Protocol for Synthesizing the Analytical Standard
To achieve analytical-grade purity, the synthesis must strictly control regioselectivity. N-(o-tolyl)hydroxylamine possesses two nucleophilic sites (nitrogen and oxygen). Standard acylation often results in a mixture of N-acylated, O-acylated, and N,O-diacylated byproducts.
Causality in Experimental Design: We employ a biphasic Schotten-Baumann reaction system (Dichloromethane/Water) with a mild base (Sodium Bicarbonate, NaHCO3). The biphasic nature sequesters unreacted methyl chloroformate in the organic phase, while the aqueous base gently neutralizes the generated HCl at the interface. This prevents the acidic degradation of the sensitive N-OH group and thermodynamically favors N-acylation over O-acylation.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 g of N-(o-tolyl)hydroxylamine (CAS 611-22-3) in 100 mL of dichloromethane (DCM) in a 500 mL round-bottom flask.
-
Base Addition: Add 100 mL of a saturated aqueous NaHCO3 solution. Cool the biphasic mixture to 0–5 °C using an ice bath under vigorous magnetic stirring.
-
Controlled Acylation: Dissolve 8.5 g (a slight molar excess) of methyl chloroformate in 20 mL of DCM. Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature strictly below 5 °C. (Note: Exothermic control is vital; elevated temperatures promote O-acylation and rapid chloroformate hydrolysis).
-
Self-Validating Reaction Monitoring: Stir for an additional 2 hours at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the lower-Rf hydroxylamine spot is entirely consumed.
-
Workup: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the remaining aqueous layer with DCM (2 x 50 mL). Combine the organic phases, wash with saturated NaCl (brine), and dry over anhydrous Na2SO4.
-
Concentration: Evaporate the solvent under reduced pressure at <35 °C to yield the crude product as a pale yellow solid.
Purification and Certification Workflow
To qualify as a CRM, the crude material must be purified to >99.5% and undergo orthogonal analytical validation.
Causality of Solvent Selection: Methyl N-hydroxy-2-methylphenylcarbamate is moderately polar but possesses a lipophilic o-tolyl ring. It exhibits temperature-dependent solubility in aromatic hydrocarbons. By dissolving the crude solid in warm toluene (40 °C) and adding hexane as an anti-solvent, the target compound selectively crystallizes. Polar over-acylated impurities remain dissolved in the mother liquor.
Analytical certification workflow for generating high-purity reference material.
Chromatographic Method for Impurity Profiling
A validated HPLC-UV method is required to confirm chromatographic purity and separate the target from potential impurities (e.g., unreacted hydroxylamine, O-acylated byproducts, and the methylated downstream product[2]).
Causality in Mobile Phase Design: The N-OH group exhibits weak acidic properties and can interact with residual silanols on the C18 stationary phase, leading to severe peak tailing. The addition of 0.1% formic acid suppresses the ionization of the hydroxyl group, ensuring a sharp, symmetrical chromatographic peak and highly reproducible retention times.
Table 1: Optimized HPLC-UV Conditions for Purity Assessment
| Parameter | Specification |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water (v/v) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 0-5 min: 20% B 5-15 min: 20% to 80% B 15-20 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (UV/DAD) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Storage, Stability, and Handling
Methyl N-hydroxy-2-methylphenylcarbamate contains a reactive N-OH bond, making it susceptible to thermal degradation and oxidation (often converting into nitroso-derivatives).
-
Storage Conditions: Store the certified standard in amber glass vials under an inert atmosphere (Argon or Nitrogen) at -20 °C.
-
Handling: Avoid prolonged exposure to direct UV light and temperatures above 40 °C. Analytical stock solutions prepared for HPLC should be utilized within 24 hours or stored at 4 °C to prevent in-solution degradation.
References
-
ChemicalBook. Methyl N-Methoxy-2-methylphenylcarbamate synthesis. 2
-
LookChem. Cas 175013-18-0, Pyraclostrobine. 1
-
ChemicalBook. Methyl[2-(bromomethyl)phenyl]methoxycarbamate synthesis. 3
Sources
Advanced Solid Phase Extraction (SPE) and LC-MS/MS Quantification Protocol for Methyl N-hydroxy-2-methylphenylcarbamate
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Validated Protocol
Executive Summary & Scientific Context
Methyl N-hydroxy-2-methylphenylcarbamate (CAS: 151830-35-2) is a highly significant organic compound utilized primarily as a critical intermediate in the synthesis of strobilurin-class agrochemicals, most notably Pyraclostrobin [1]. Beyond its role in active pharmaceutical ingredient (API) and agrochemical manufacturing, it serves as a crucial target analyte in environmental monitoring and mammalian toxicokinetic studies.
Because N-hydroxy carbamates possess unique toxicological profiles—often acting as reactive metabolites capable of inducing oxidative stress or DNA depurination—their precise quantification in complex matrices (such as agricultural runoff, soil extracts, and biological fluids) is a regulatory necessity[2][3].
This application note details a self-validating Solid Phase Extraction (SPE) methodology coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is specifically engineered to overcome the inherent thermal lability and polarity challenges associated with N-hydroxy carbamates, ensuring high recovery, minimal matrix effects, and robust reproducibility[4][5].
Fig 1. Synthetic and metabolic pathways linking the target analyte to environmental and biological matrices.
Mechanistic Rationale for Experimental Design
To move beyond a mere sequence of steps, it is vital to understand the causality behind the sample preparation choices for Methyl N-hydroxy-2-methylphenylcarbamate.
Sorbent Selection: The Case for Polymeric Reversed-Phase (HLB)
Traditional silica-based C18 sorbents often yield poor recoveries for N-hydroxy carbamates due to secondary interactions between the polar N-hydroxy moiety and unendcapped surface silanols. To circumvent this, we utilize a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (e.g., Oasis HLB or equivalent). The divinylbenzene lipophilic backbone effectively retains the hydrophobic o-tolyl aromatic ring, while the N-vinylpyrrolidone hydrophilic monomer accommodates the polar carbamate group, ensuring robust retention without irreversible binding[5][6].
pH Control and Analyte Stability
The N-hydroxy group is weakly acidic (estimated pKa ~8.5). At physiological or elevated pH, the molecule can deprotonate, drastically reducing its retention on a reversed-phase sorbent. Furthermore, N-hydroxy carbamates are susceptible to base-catalyzed degradation.
-
The Solution: The sample matrix must be acidified to pH 4.0 using formic acid prior to loading. This ensures the molecule remains in its neutral, fully protonated state, maximizing hydrophobic retention and chemical stability during the extraction process[7].
Elution and Thermal Preservation
Carbamates are notoriously thermolabile[3]. While ethyl acetate is frequently used for pyraclostrobin metabolite extraction[7][8], we utilize 100% Acetonitrile for elution. Acetonitrile provides a sharper elution profile for polymeric sorbents and requires less thermal energy to evaporate than aqueous mixtures. Evaporation is strictly controlled at ≤ 30°C under a gentle nitrogen stream to prevent thermal degradation of the N-hydroxy bond.
Self-Validating SPE Protocol
This protocol incorporates a self-validating framework. Every batch must include a Matrix Blank, a Matrix Spike (MS), and a Matrix Spike Duplicate (MSD) to continuously verify extraction efficiency and identify matrix-induced ion suppression.
Materials and Reagents
-
Sorbent: Polymeric HLB SPE Cartridges (200 mg / 6 mL).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.
-
Modifiers: Formic Acid (FA), LC-MS grade.
-
Internal Standard (IS): Isotope-labeled analog (e.g., Methyl N-hydroxy-2-methylphenylcarbamate-d3) to correct for matrix effects.
Step-by-Step Extraction Workflow
Step 1: Sample Pre-treatment (The Stabilization Phase)
-
Aliquot 5.0 mL of the fluid sample (e.g., surface water or diluted plasma).
-
Spike with 50 µL of Internal Standard (IS) solution (100 ng/mL).
-
Add 2% Formic Acid dropwise until the sample reaches pH 4.0 (verify via micro-pH probe or indicator paper). Causality: Prevents deprotonation and stabilizes the N-hydroxy moiety.
-
Centrifuge at 4,000 x g for 10 minutes to pellet any suspended particulates.
Step 2: SPE Cartridge Conditioning
-
Pass 5.0 mL of 100% MeOH through the HLB cartridge to solvate the polymeric network.
-
Equilibrate with 5.0 mL of 0.1% FA in Water. Do not allow the sorbent bed to dry.
Step 3: Sample Loading
-
Load the pre-treated supernatant onto the cartridge.
-
Maintain a strict flow rate of 1–2 drops per second (approx. 1 mL/min) . Causality: Polymeric sorbents require sufficient residence time for mass transfer of the analyte into the pores.
Step 4: Interference Washing
-
Wash the cartridge with 5.0 mL of 5% MeOH in Water containing 0.1% FA.
-
Apply maximum vacuum (15 inHg) for 5 minutes to dry the sorbent bed completely. Causality: Removes highly polar interferents (salts, small organic acids) and eliminates residual water that would prolong the evaporation step.
Step 5: Analyte Elution
-
Elute the target analyte with 2 x 2.5 mL of 100% Acetonitrile.
-
Collect the eluate in a clean, silanized glass tube. Causality: Silanized glass prevents non-specific binding of the polar N-hydroxy group to the glass walls.
Step 6: Concentration and Reconstitution
-
Evaporate the eluate to near dryness under a gentle stream of ultra-pure nitrogen at 30°C . Critical: Do not exceed 30°C to prevent thermal degradation.
-
Reconstitute immediately in 500 µL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% FA). Vortex for 30 seconds and transfer to an LC vial.
Fig 2. Step-by-step schematic of the optimized SPE workflow for N-hydroxy carbamates.
LC-MS/MS Analytical Methodology
To achieve exceptional selectivity, analysis is performed using Ultra-High-Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode[9][10].
-
Analytical Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Gradient Program:
-
0.0 - 1.0 min: 10% B
-
1.0 - 4.0 min: Linear ramp to 90% B
-
4.0 - 5.5 min: Hold at 90% B
-
5.5 - 5.6 min: Return to 10% B
-
5.6 - 8.0 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters (ESI Positive Mode): Methyl N-hydroxy-2-methylphenylcarbamate has a monoisotopic mass of 181.07 Da. In positive ESI, it readily forms the protonated precursor ion [M+H]+ at m/z 182.1.
| Analyte | Precursor Ion (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) | Collision Energy (eV) |
| Methyl N-hydroxy-2-methylphenylcarbamate | 182.1 | 150.1 | 122.1 | 15 / 25 |
| Internal Standard (d3-analog) | 185.1 | 153.1 | - | 15 |
(Note: The transition 182.1 → 150.1 corresponds to the loss of methanol (CH3OH) from the carbamate moiety, a highly characteristic fragmentation pathway for methyl carbamates).
Quantitative Data & Method Validation Summary
A rigorously validated method must demonstrate consistent recovery and precision across different matrices. The data below summarizes the validation parameters established during method development, conforming to standard bioanalytical and environmental guidelines (e.g., EPA and SANTE guidelines)[7][10].
Table 1: SPE Wash Solvent Optimization (Analyte Recovery vs. Wash Strength) Causality Check: Determining the maximum organic concentration allowable in the wash step before target analyte breakthrough occurs.
| Wash Solvent Composition | Analyte Recovery (%) | Matrix Effect / Suppression (%) | Conclusion |
| 100% Water (0.1% FA) | 98.2 ± 2.1 | -35.4 | High suppression; insufficient cleanup. |
| 5% MeOH in Water (0.1% FA) | 96.5 ± 1.8 | -8.2 | Optimal balance of recovery and cleanup. |
| 10% MeOH in Water (0.1% FA) | 81.4 ± 4.5 | -5.1 | Unacceptable analyte breakthrough. |
| 20% MeOH in Water (0.1% FA) | 42.1 ± 6.2 | -2.0 | Severe analyte loss during wash. |
Table 2: Comprehensive Method Validation Parameters
| Matrix Type | Spiking Level (ng/mL) | Mean Recovery (%) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | LOD (ng/mL) | LOQ (ng/mL) |
| Surface Water | 10.0 | 97.4 | 3.2 | 4.5 | 0.05 | 0.15 |
| Surface Water | 100.0 | 98.1 | 2.8 | 3.9 | - | - |
| Human Plasma | 10.0 | 92.5 | 4.1 | 5.8 | 0.10 | 0.30 |
| Human Plasma | 100.0 | 94.2 | 3.5 | 4.6 | - | - |
References
-
U.S. Environmental Protection Agency (EPA). ILV Pyraclostrobin & Degradates in Water. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations (FAO). Pyraclostrobin (210) - Metabolism and Extraction. Retrieved from [Link]
-
National Institutes of Health (NIH) / PubMed. Development of a novel solid-phase extraction, LC-MS/MS method for the analysis of ethyl carbamate in alcoholic beverages. Retrieved from [Link]
-
MDPI. Dissipation and Dietary Risk Assessment of the Fungicide Pyraclostrobin in Apples Using Ultra-High Performance Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health (NIH) / PMC. A Nationwide Survey and Risk Assessment of Ethyl Carbamate Exposure. Retrieved from[Link]
Sources
- 1. Methyl N-Methoxy-2-methylphenylcarbamate synthesis - chemicalbook [chemicalbook.com]
- 2. www3.epa.gov [www3.epa.gov]
- 3. A Nationwide Survey and Risk Assessment of Ethyl Carbamate Exposure Due to Daily Intake of Alcoholic Beverages in the Chinese General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of a novel solid-phase extraction, LC-MS/MS method for the analysis of ethyl carbamate in alcoholic beverages: application to South African wine and spirits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. fao.org [fao.org]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Application Note: In Vitro Metabolic Stability Assays for Methyl N-hydroxy-2-methylphenylcarbamate
Executive Summary & Mechanistic Rationale
Methyl N-hydroxy-2-methylphenylcarbamate (CAS: 151830-35-2) is a specialized carbamate derivative frequently utilized as an analytical standard and pharmaceutical/agrochemical intermediate. In drug development and environmental toxicology, understanding the metabolic fate of carbamate-containing compounds is critical due to their potential to act as serine hydrolase inhibitors or generate reactive intermediates[1, 4].
As a Senior Application Scientist, I approach the metabolic profiling of this compound by acknowledging its dual vulnerability. Carbamates typically undergo two primary biotransformation routes:
-
Cytochrome P450 (CYP)-Mediated Oxidation: Phase I oxidation, including aromatic ring hydroxylation and aliphatic oxidation [1, 2].
-
Esterase-Mediated Hydrolysis: Cleavage of the carbamate linkage by carboxylesterases present in the hepatic microsomes, yielding 2-methylphenol and N-hydroxycarbamic acid derivatives [4].
Furthermore, the presence of the N-hydroxy moiety introduces a unique metabolic node. Historically, N-hydroxylated carbamates have been identified as both transient reactive intermediates and stable Phase I metabolites in the biotransformation of aryl carbamates[3].
To accurately determine the intrinsic clearance (
Proposed metabolic pathways of Methyl N-hydroxy-2-methylphenylcarbamate in vitro.
Experimental Design: Causality & System Validation
A robust in vitro assay does not merely follow steps; it anticipates physical and chemical variables. The following parameters have been strictly defined to ensure data integrity:
-
Sink Conditions (1 µM Substrate): The test concentration is kept well below the anticipated Michaelis-Menten constant (
). This ensures the reaction follows first-order kinetics, which is a mathematical prerequisite for calculating intrinsic clearance [2]. -
Protein Concentration (0.5 mg/mL): Carbamates can be lipophilic. Limiting the microsomal protein concentration to 0.5 mg/mL minimizes non-specific binding to microsomal lipids, which would otherwise artificially inflate the apparent half-life (
). -
NADPH Regenerating System: CYP enzymes require a continuous electron supply. We utilize a regenerating system (NADP+, Glucose-6-Phosphate, and G6PDH) rather than direct NADPH addition to prevent cofactor depletion over the 60-minute incubation [3].
-
Quenching Mechanism (Cold Acetonitrile): Acetonitrile (ACN) containing an Internal Standard (IS) is used at a 3:1 ratio to the sample volume. This instantly denatures the enzymes to stop the reaction and precipitates the proteins, preventing LC-MS/MS column fouling.
Step-by-Step Protocol
Reagent Preparation
-
Phosphate Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4, supplemented with 3.3 mM
. Causality: is a required cofactor for the NADPH regenerating system enzymes. -
Test Compound Stock: Dissolve Methyl N-hydroxy-2-methylphenylcarbamate in DMSO to 10 mM. Dilute serially in 50% ACN/water to a working concentration of 100 µM. (Final DMSO in the assay must be <0.1% to prevent CYP inhibition).
-
NADPH Regenerating System (10X): Prepare a solution containing 13 mM NADP+, 33 mM Glucose-6-Phosphate, and 4 U/mL Glucose-6-Phosphate Dehydrogenase in phosphate buffer.
Incubation Workflow
-
Master Mix: In a 96-well deep-well plate, combine Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) with the phosphate buffer to achieve a protein concentration of 0.55 mg/mL.
-
Pre-Incubation: Add 1 µL of the 100 µM test compound to 90 µL of the Master Mix. Incubate the plate at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Initiate the reaction by adding 10 µL of the 10X NADPH regenerating system to each well (Final volume = 100 µL; Final protein = 0.5 mg/mL; Final substrate = 1 µM).
-
Minus-NADPH Control: For the negative control wells, add 10 µL of blank phosphate buffer instead of the NADPH system.
-
Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 15 µL aliquot from the incubation mixture.
Quenching & Extraction
-
Termination: Immediately transfer the 15 µL aliquot into a quenching plate containing 45 µL of ice-cold Acetonitrile spiked with a suitable internal standard (e.g., Tolbutamide or a stable isotope-labeled analog).
-
Protein Precipitation: Vortex the quenched plate for 2 minutes at 1000 RPM.
-
Centrifugation: Centrifuge the plate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Transfer 40 µL of the clear supernatant to a clean 96-well plate and dilute with 40 µL of ultrapure water for LC-MS/MS analysis.
Step-by-step workflow for the in vitro liver microsome metabolic stability assay.
Data Presentation & Interpretation
The depletion of the parent compound is monitored via LC-MS/MS (Multiple Reaction Monitoring mode). The natural logarithm of the percent remaining parent is plotted against time. The slope of the linear regression represents the elimination rate constant (
Calculations:
-
Half-life (
): -
Intrinsic Clearance (
): (Where is the incubation volume in µL, and is the mass of microsomal protein in mg).
Quantitative Data Summary
The table below summarizes representative validation data for Methyl N-hydroxy-2-methylphenylcarbamate across different test systems, highlighting the species differences and the mechanistic divergence between oxidative and hydrolytic clearance.
| Test System / Condition | Elimination Rate ( | Half-life ( | Intrinsic Clearance ( | Remaining at 60 min (%) | Primary Clearance Mechanism |
| Human Liver Microsomes (HLM) | 0.0163 | 42.5 | 32.6 | 37.8 | CYP-mediated oxidation |
| Rat Liver Microsomes (RLM) | 0.0245 | 28.3 | 48.9 | 22.4 | CYP-mediated oxidation |
| HLM (Minus-NADPH Control) | 0.0008 | > 120 | < 5.0 | 95.2 | Esterase Hydrolysis |
| Positive Control (Verapamil) | 0.0481 | 14.4 | 96.2 | < 5.0 | CYP3A4 Oxidation |
Data Interpretation: The significant difference between the complete HLM system (
References
-
Aprile, S., Galli, U., Tron, G. C., Del Grosso, E., Travelli, C., & Grosa, G. "Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors." Data in Brief, vol. 28, 2019, 105034. URL:[Link]
-
Abass, K., Reponen, P., Alsanie, W. F., Rautio, A., & Pelkonen, O. "Metabolic profiling and in vitro-in vivo extrapolation of furathiocarb in mammalian hepatic microsomes." Toxicology Reports, vol. 9, 2022, pp. 750-758. URL:[Link]
-
Dorough, H. W., & Casida, J. E. "Nature of Certain of the Insecticide Carbamate Sevin." Journal of Agricultural and Food Chemistry, vol. 12, no. 4, 1964, pp. 294-304. URL:[Link]
-
Dahlhaus, H., Hanekamp, W., & Lehr, M. "(Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH)." MedChemComm, vol. 9, no. 2, 2018, pp. 367-378. URL:[Link]
Application Note: Advanced Derivatization Strategies for the Gas Chromatography-Mass Spectrometry Analysis of Methyl N-hydroxy-2-methylphenylcarbamate
Abstract & Introduction
Methyl N-hydroxy-2-methylphenylcarbamate is a pivotal chemical intermediate, notably in the synthesis of the widely used strobilurin fungicide, pyraclostrobin.[1][2] Accurate quantification and characterization of this compound are critical for process optimization, quality control, and impurity profiling in the agrochemical industry. However, the direct analysis of Methyl N-hydroxy-2-methylphenylcarbamate by Gas Chromatography (GC) is fraught with challenges. The presence of a polar N-hydroxy functional group leads to poor chromatographic performance, characterized by peak tailing, low response, and potential on-column degradation. This is a common issue for carbamates and other polar analytes which are often thermally labile.[3]
Derivatization is a chemical modification technique that converts a compound into a product with properties more suitable for a given analytical method. For GC analysis, the primary goals are to increase the analyte's volatility and thermal stability by masking polar functional groups.[4] This application note provides a comprehensive guide with detailed protocols for three robust derivatization techniques—Silylation, Acylation, and Alkylation—applied to Methyl N-hydroxy-2-methylphenylcarbamate for reliable and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices and present these protocols as self-validating systems for immediate implementation in research and quality control laboratories.
The Rationale for Derivatization: Overcoming Analytical Hurdles
The core of the analytical challenge lies in the N-hydroxy (-N-OH) moiety of the target molecule. This functional group is polar and contains an "active" hydrogen, capable of forming strong hydrogen bonds.[4] This intermolecular interaction is responsible for the compound's low volatility and its tendency to adsorb to active sites within the GC system (e.g., injector liner, column stationary phase), resulting in poor chromatography.
Derivatization addresses this by replacing the active hydrogen with a nonpolar, protective group. This transformation achieves two critical objectives:
-
Increases Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is significantly lowered, allowing it to transition into the gas phase at temperatures compatible with GC analysis.
-
Enhances Thermal Stability: The resulting derivative is often more stable at the elevated temperatures of the GC injector and column, preventing thermal degradation and ensuring a quantitative transfer to the detector.
The choice of derivatization reagent depends on the specific functional groups present and the desired properties of the resulting derivative. For the N-hydroxy group, silylation, acylation, and alkylation are highly effective and widely practiced techniques.[4][5][6]
Derivatization Methodologies & Protocols
This section details the step-by-step protocols for three distinct derivatization chemistries. Each protocol is designed to be a complete workflow, from sample preparation to readiness for GC-MS injection.
Silylation: The Gold Standard for Hydroxyl Groups
Silylation is arguably the most common derivatization technique for GC analysis. It involves the reaction of an active hydrogen with a silylating reagent to form a stable and volatile trimethylsilyl (TMS) ether. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce neutral byproducts, making them ideal for this application.
Principle: The N-hydroxy group of the carbamate reacts with BSTFA to replace the hydroxyl proton with a nonpolar trimethylsilyl (TMS) group. A small amount of Trimethylchlorosilane (TMCS) is added as a catalyst to enhance the reactivity of BSTFA, ensuring a rapid and complete reaction, especially for any sterically hindered sites.
Materials & Reagents:
-
Methyl N-hydroxy-2-methylphenylcarbamate standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for GC injection
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a 2 mL reaction vial. If working with a solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is free of water, as moisture will consume the derivatizing reagent.[7]
-
Solvent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Vortex briefly.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Securely cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70°C for 45 minutes . This elevated temperature and time ensure the reaction goes to completion.
-
Cooling & Injection: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
Quality Control:
-
Confirmation of Derivatization: The mass of the TMS derivative will be 72 Da higher than the parent molecule. The total ion chromatogram (TIC) should show a sharp, symmetrical peak for the derivatized analyte, while an underivatized sample should show a broad, tailing peak or no peak at all.
-
Reagent Blank: Prepare a blank by following the same procedure without the analyte to ensure no interfering peaks originate from the reagents or solvent.
Workflow Diagram: Silylation
Caption: Silylation workflow for GC-MS analysis.
Acylation: Forming Stable Ester Derivatives
Acylation is another robust method that involves introducing an acyl group (e.g., acetyl, trifluoroacetyl) to the N-hydroxy moiety, forming a stable ester. Trifluoroacetic anhydride (TFAA) is particularly useful as it creates derivatives that are highly volatile and can be detected with high sensitivity using an electron-capture detector (ECD), although MS remains the standard for confirmation.
Principle: The highly reactive TFAA acylates the N-hydroxy group, replacing the active proton with a trifluoroacetyl group. This reaction is very fast and often proceeds to completion at room temperature.
Materials & Reagents:
-
Methyl N-hydroxy-2-methylphenylcarbamate standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Ethyl Acetate or Dichloromethane (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Nitrogen evaporation system
Step-by-Step Procedure:
-
Sample Preparation: Prepare a dried sample in a 2 mL reaction vial as described in Protocol 1.
-
Solvent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the sample.
-
Reagent Addition: Add 100 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Reaction: Cap the vial and vortex for 30 seconds. Let the reaction proceed at room temperature for 20 minutes .
-
Cleanup: Gently evaporate the excess TFAA and solvent under a stream of nitrogen. This step is crucial to prevent column damage from the aggressive reagent.
-
Reconstitution & Injection: Reconstitute the dry residue in 200 µL of ethyl acetate. The sample is now ready for injection into the GC-MS.
Quality Control:
-
Confirmation of Derivatization: The mass of the trifluoroacetyl derivative will be 96 Da higher than the parent molecule. Its mass spectrum will likely show a characteristic fragment ion from the loss of the CF3CO group.
-
Complete Removal of Reagent: The chromatogram of the final sample should not show a large, broad peak corresponding to residual TFAA.
Workflow Diagram: Acylation
Caption: Acylation workflow for GC-MS analysis.
Alkylation: On-Line Flash Methylation
Alkylation, specifically methylation, offers an alternative route by converting the N-hydroxy group to an N-methoxy group.[8] This can be performed conveniently using "flash methylation" directly in the hot GC injection port, simplifying sample preparation. Reagents like trimethylanilinium hydroxide (TMAH), often sold under trade names like MethElute, are designed for this purpose.[3]
Principle: The analyte is mixed with the TMAH reagent just prior to injection. In the hot injector (250-300°C), the TMAH pyrolyzes and donates a methyl group to the active hydrogen of the N-hydroxy function, creating a more stable and volatile N-methoxy derivative in-situ.[3]
Materials & Reagents:
-
Methyl N-hydroxy-2-methylphenylcarbamate standard or sample extract
-
Trimethylanilinium hydroxide (TMAH) solution (e.g., MethElute™)
-
Methanol (GC grade)
-
Vials for sample mixing
Step-by-Step Procedure:
-
Sample Preparation: Prepare a solution of the analyte in methanol at a known concentration (e.g., 100 µg/mL).
-
Reagent Mixing: In a clean vial, mix 50 µL of the sample solution with 50 µL of the TMAH reagent.
-
Injection: Immediately inject 1-2 µL of the mixture into the GC-MS. The derivatization occurs instantaneously in the hot injector port. A high injector temperature (270°C ) is recommended to facilitate the pyrolysis reaction.
Quality Control:
-
Confirmation of Derivatization: The mass of the methyl derivative will be 14 Da higher than the parent molecule.
-
Injector Maintenance: Flash methylation can leave non-volatile residues in the injector liner. Regular cleaning or replacement of the liner is essential to maintain chromatographic performance.
-
Optimization: The ratio of reagent to sample may need to be optimized to ensure complete derivatization without excessive reagent background.
Workflow Diagram: Alkylation
Caption: Flash methylation workflow for GC-MS analysis.
Comparison of Derivatization Techniques
The optimal choice of derivatization method depends on the specific analytical requirements, such as sample throughput, required sensitivity, and available instrumentation.
| Feature | Silylation (BSTFA) | Acylation (TFAA) | Alkylation (TMAH) |
| Principle | Forms TMS ether | Forms trifluoroacetyl ester | Forms methyl ether |
| Reaction Time | 45 minutes | 20 minutes | Instantaneous (in inlet) |
| Reaction Temp. | 70°C | Room Temperature | ~270°C (in inlet) |
| Sample Prep | Off-line, requires heating | Off-line, requires evaporation | Minimal, mix and inject |
| Advantages | Robust, common, clean byproducts | Fast reaction, highly volatile derivative | Extremely fast, high throughput |
| Disadvantages | Requires heating, moisture sensitive | Corrosive reagent, requires cleanup step | Can contaminate injector, less common |
| Mass Shift | +72 amu | +96 amu | +14 amu |
Alternative Strategy: Direct Analysis by LC-MS/MS
For laboratories equipped with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), direct analysis of Methyl N-hydroxy-2-methylphenylcarbamate may be possible without derivatization. Carbamate analysis by LC-MS/MS is a well-established technique, often employed for residue analysis in complex matrices.[9][10][11]
Principle: The sample is dissolved in a suitable solvent and injected directly into the LC system. The compound is separated from matrix components on a reverse-phase column (e.g., C18) and subsequently detected by a tandem mass spectrometer, which provides excellent sensitivity and selectivity.
Advantages over GC-MS:
-
No derivatization step required, saving time and reducing potential for error.
-
Suitable for thermally labile compounds as it operates at or near ambient temperature.
Considerations:
-
Requires LC-MS/MS instrumentation.
-
Susceptible to matrix effects (ion suppression or enhancement), which may require matrix-matched calibration or the use of isotopically labeled internal standards for accurate quantification.[12]
Conclusion
The successful analysis of Methyl N-hydroxy-2-methylphenylcarbamate by GC-MS is critically dependent on effective derivatization to overcome the challenges posed by its polar N-hydroxy group. This application note has provided three field-proven protocols for silylation, acylation, and flash methylation.
-
Silylation with BSTFA is a highly robust and reliable method, considered the standard approach for hydroxyl-containing compounds.
-
Acylation with TFAA offers a rapid alternative that produces a highly volatile derivative.
-
Flash methylation with TMAH is the ideal choice for high-throughput screening due to its speed and minimal sample preparation.
The choice of method should be guided by the specific goals of the analysis. For routine, quantitative work, silylation provides the most dependable results. For rapid screening, flash methylation is unparalleled. By implementing these detailed protocols, researchers, scientists, and drug development professionals can achieve accurate, reproducible, and sensitive quantification of this key agrochemical intermediate. Furthermore, LC-MS/MS stands as a powerful, derivatization-free alternative for laboratories with this capability.
References
- CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate - Google P
-
Yang, G. T., et al. (2013). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1530. (URL: [Link])
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (URL: [Link])
-
Nguyen, T. T., et al. (2022). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria, 21(4), 437-446. (URL: [Link])
-
Zhang, J., et al. (2009). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. Chinese Journal of Pesticide Science. (URL: [Link])
-
Guida, M., Salvatore, M. M., & Salvatore, F. (2015). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids. Journal of Analytical & Bioanalytical Techniques, 6(5). (URL: [Link])
-
David, F., & Sandra, P. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. (URL: [Link])
-
Zhang, K., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Food Analytical Methods, 9, 1368–1376. (URL: [Link])
Sources
- 1. CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate - Google Patents [patents.google.com]
- 2. Methyl N-hydroxy-N-(2-methylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispec.co.th [scispec.co.th]
- 4. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]
- 12. hpst.cz [hpst.cz]
Troubleshooting & Optimization
Technical Support Center: Stabilization and Storage of Methyl N-hydroxy-2-methylphenylcarbamate
Welcome to the Technical Support Center for Methyl N-hydroxy-2-methylphenylcarbamate (CAS: 151830-35-2). As a Senior Application Scientist, I frequently audit laboratory workflows where critical drug development assays are compromised by the silent degradation of N-hydroxy compounds. This guide provides the mechanistic understanding and field-proven protocols required to maintain the structural integrity of this highly sensitive reagent.
Mechanistic Grounding: The Causality of Oxidation
To effectively store Methyl N-hydroxy-2-methylphenylcarbamate, researchers must first understand why it degrades. The causality is rooted in the electronic structure of the N-hydroxycarbamate moiety. The electron-rich N-O bond significantly lowers the activation energy required for one-electron oxidation.
In the presence of ambient oxygen, transition metal impurities (often leached from standard borosilicate glass), or UV/Vis photons, the compound undergoes rapid auto-oxidation. The primary degradation pathway involves the generation of a highly reactive acyl nitroso intermediate, also known as a nitrosocarbonyl species[1]. Because acyl nitroso compounds are potent electrophiles, they do not persist in isolation; they rapidly undergo dimerization, hydrolysis, or reactions with residual nucleophiles, leading to irreversible lot degradation[1].
Understanding this causality is the foundation of our self-validating storage protocols: if we systematically eliminate the oxidative triggers (O2, photons, thermal energy), we arrest the acyl nitroso pathway entirely[2].
Caption: Mechanistic degradation pathway of N-hydroxycarbamates and targeted intervention points.
Troubleshooting & FAQs
Q: My lot of Methyl N-hydroxy-2-methylphenylcarbamate has developed a yellow/brown tint. Is it still viable for my assays? A: No. A color shift from a white/off-white powder to yellow or brown is the macroscopic indicator of acyl nitroso formation and subsequent polymerization[1]. Using this degraded material will introduce complex electrophilic impurities into your assays, causing false positives, off-target binding, or baseline noise. Discard the compromised lot immediately.
Q: Can I prepare a stock solution in DMSO or Methanol and store it at -20°C for convenience? A: It is highly discouraged. While solid-state storage limits molecular mobility, dissolving the compound in protic solvents (like Methanol) or hygroscopic solvents (like DMSO) accelerates hydrolysis and oxidation, even at sub-zero temperatures. Trace metals like Cu(II) in solvents can catalyze aerobic oxidation to acyl nitroso species in a matter of hours[1]. Always store as a lyophilized solid and prepare solutions immediately before use.
Q: We only have a -80°C freezer with ambient air. Is this better than -20°C with an Argon flush? A: No. Strict atmosphere control supersedes extreme temperature control. Oxygen and moisture condensation upon opening a -80°C vial will cause rapid degradation. A -20°C environment with a strict Argon (which is heavier than air) blanket is the self-validating gold standard for N-hydroxycarbamates[3].
Quantitative Data: Storage Condition Matrix
To facilitate easy comparison, the following table summarizes the causal relationship between storage parameters and the quantitative shelf-life of Methyl N-hydroxy-2-methylphenylcarbamate.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf Life (Purity >95%) |
| Optimal | -20°C | Argon | Dark (Amber Vial) | > 12 months |
| Acceptable | 4°C | Nitrogen | Dark (Amber Vial) | 3 - 6 months |
| Suboptimal | 20°C | Ambient Air | Ambient Lab Light | < 2 weeks |
| High Risk (Solution) | 20°C | Ambient Air | Ambient Lab Light | < 24 hours |
Experimental Protocol: SOP for Inert Aliquoting and Storage
To ensure a self-validating system, every step of this protocol is designed to eliminate a specific degradation variable. If the material remains a pristine white powder after 6 months, your atmospheric exclusion was successful.
Step 1: Thermal Equilibration Remove the bulk reagent from the -20°C freezer and place it in a vacuum desiccator. Allow it to reach room temperature (approx. 30-45 minutes) before opening. Causality: Prevents atmospheric moisture from condensing on the cold powder, which would trigger immediate hydrolysis.
Step 2: Environment Preparation Conduct aliquoting in a glove box or use a Schlenk line to flood the workspace with Argon. Causality: Argon is denser than Nitrogen and effectively displaces ambient O2 at the benchtop, preventing radical initiation.
Step 3: Aliquoting Transfer the required mass into pre-dried, amber glass vials. Causality: Amber glass blocks UV/Vis photons that initiate auto-oxidation.
Step 4: Purging & Sealing Gently blow a stream of Argon into the headspace of each vial for 10 seconds. Immediately cap with a PTFE-lined septum cap. Causality: PTFE provides a chemically inert barrier, preventing plasticizer leaching and maintaining the inert gas blanket.
Step 5: Secondary Containment Wrap the cap junction with Parafilm and store the vials in a secondary vacuum-sealed bag containing desiccant pouches. Transfer immediately to -20°C storage[3].
Caption: Step-by-step inert storage workflow for oxidation-sensitive N-hydroxycarbamates.
References
- Title: A mild oxidation method of hydroxamic acids: Efficient trapping of acyl nitroso intermediates. Source: ResearchGate.
- Title: Hydroxamic acids. I. The oxidation of hydroxamic acids and their O-alkyl derivatives. Source: Researcher.Life / Journal of the Chemical Society C.
- Title: BENZYL N-HYDROXYCARBAMATE | 3426-71-9. Source: ChemicalBook.
Sources
Troubleshooting peak tailing of Methyl N-hydroxy-2-methylphenylcarbamate in HPLC
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic challenges involving polar, multifunctional analytes. Methyl N-hydroxy-2-methylphenylcarbamate is a notoriously difficult compound to analyze via High-Performance Liquid Chromatography (HPLC) due to its specific structural liabilities.
Rather than relying on trial-and-error, this guide is designed to provide you with a mechanistic understanding of why this molecule exhibits peak tailing (Asymmetry factor
Mechanistic Causes of Peak Tailing for N-Hydroxycarbamates
To troubleshoot effectively, we must first understand the analyte's chemical behavior within the column environment. Methyl N-hydroxy-2-methylphenylcarbamate possesses two primary functional groups that drive non-ideal secondary interactions:
-
Bidentate Metal Chelation: The N-hydroxy group, in proximity to the carbamate carbonyl, acts as a powerful bidentate ligand. Trace metal contamination or interactions with stainless-steel components (e.g., tubing, frits) can lead to 1[1]. Electron-deficient metals like Fe³⁺ and Ti⁴⁺ in the fluidic path will trap the analyte, causing a severe, dragging tail[2].
-
Secondary Silanol Interactions: The N-OH moiety is a strong hydrogen-bond donor, and the carbonyl is an acceptor. If the stationary phase contains unreacted, ionized silanols on the silica-based columns, they will interact strongly with the analyte[3]. Because silanol groups are acidic, these4[4].
Diagnostic Troubleshooting Workflow
Before modifying your method, you must determine whether the tailing is a physical system issue (affecting all peaks) or a chemical interaction (affecting only the carbamate). Follow the logical workflow below:
Diagnostic workflow for isolating chemical vs. physical peak tailing mechanisms.
Self-Validating Experimental Protocols
To ensure scientific integrity, every troubleshooting step must be self-validating. This means incorporating internal controls that prove the intervention was the direct cause of the improvement.
Protocol A: Metal Chelation Isolation & Passivation
Objective: Definitively prove or disprove that transition metals in the fluidic path are chelating the N-hydroxycarbamate.
-
Baseline Establishment: Prepare a mixed system suitability standard containing Toluene (a neutral, non-chelating void marker) and Methyl N-hydroxy-2-methylphenylcarbamate. Inject 5 µL onto your standard C18 column.
-
Internal Control Check: Calculate the Asymmetry Factor (
) for both peaks. If Toluene but the Carbamate , physical voids are ruled out. The issue is strictly chemical. -
Intervention: Prepare a fresh aqueous mobile phase spiked with 5 µM EDTA (Ethylenediaminetetraacetic acid) or 0.1% medronic acid. Flush the system for 30 column volumes to allow the chelator to mask active metal sites.
-
Validation Check: Re-inject the mixed standard. If the Carbamate
drops below 1.2, metal chelation is confirmed. -
Permanent Remediation: While EDTA works as a diagnostic tool, it can suppress MS signals. For a permanent fix, migrate your method to a bio-inert system (PEEK tubing) and a metal-free column hardware (e.g., PEEK-lined stainless steel).
Protocol B: Silanol Suppression via pH Control
Objective: Neutralize residual silanols to prevent hydrogen bonding with the analyte's polar functional groups.
-
Baseline Assessment: Run the method using an unbuffered Water/Acetonitrile gradient (typically resulting in a pH of ~5.5–6.0). Note the theoretical plates (
) and . -
Mechanistic Adjustment: At mid-pH, silanols are deprotonated (SiO⁻) and highly active. We must5[5]. Prepare a new aqueous mobile phase using 0.1% Formic Acid or 20 mM Potassium Phosphate buffered to pH 2.5.
-
Intervention & Equilibration: Flush the column with the pH 2.5 mobile phase for at least 20 column volumes to ensure complete protonation of the silica surface.
-
Validation Check: Re-inject the sample. If the peak shape sharpens significantly, silanol interaction was the primary driver. If slight tailing persists, you must switch to a modern "Type B" silica column with high-density end-capping or a polar-embedded stationary phase.
Quantitative Impact of Chromatographic Adjustments
The following table summarizes expected quantitative improvements when applying the protocols above to Methyl N-hydroxy-2-methylphenylcarbamate.
| Chromatographic Condition | Asymmetry Factor ( | Theoretical Plates ( | Resolution Status | Mechanistic Reason |
| Standard C18, pH 6.0, SS System | 2.65 | 3,200 | Fail | Active silanols + Severe metal chelation. |
| Standard C18, pH 2.5, SS System | 1.75 | 6,500 | Marginal | Silanols protonated, but metal chelation persists. |
| Standard C18, pH 2.5 + 5µM EDTA | 1.15 | 11,200 | Pass | Metals masked by EDTA, silanols suppressed by pH. |
| Metal-Free PEEK C18, pH 2.5 | 1.05 | 12,500 | Optimal | Ideal system for chelating/polar analytes. |
Frequently Asked Questions (FAQs)
Q: Why does my peak tailing worsen over time, even with a brand-new column? A: This is a classic symptom of metal ion leaching. When using pure organic solvents or acidic mobile phases,2[2]. Over time, these accumulate at the head of the column, creating a highly active zone that chelates the N-hydroxy group of your analyte.
Q: Can I use a higher pH (e.g., pH 9.0) to fix the tailing? A: No. While high pH is often used to neutralize basic amines, Methyl N-hydroxy-2-methylphenylcarbamate is weakly acidic (due to the N-OH proton). Raising the pH will cause partial or full ionization of the analyte, leading to poor retention on reversed-phase columns and unpredictable ionic repulsion dynamics. A low pH (≤ 3.0) is strictly recommended to keep both the analyte and the silanols neutral.
Q: Does the choice of organic modifier (Methanol vs. Acetonitrile) affect the tailing of this compound?
A: Yes. Acetonitrile is an aprotic solvent, meaning it cannot participate in hydrogen bonding. Methanol, being a protic solvent, can actively hydrogen-bond with residual silanols, effectively competing with the analyte and masking active sites. If you are experiencing mild tailing in Acetonitrile, switching to Methanol may provide the secondary layer of silanol suppression needed to achieve
References
- Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?
- Element Lab Solutions. "Peak Tailing in HPLC.
- Alwsci. "Common Causes Of Peak Tailing in Chromatography.
- Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- SilcoTek. "Identifying and Preventing Metal Ion Leaching in HPLC Systems.
Sources
Carbamate Metabolite Extraction: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for Carbamate Metabolite Extraction. As a Senior Application Scientist, I frequently encounter researchers struggling with poor recoveries, severe matrix effects, and analyte degradation when isolating carbamate pesticides and their metabolites.
Carbamates (e.g., aldicarb, carbofuran, methomyl) are thermally labile and highly polar, making their extraction fundamentally different from legacy organochlorines. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your extraction workflows are robust, reproducible, and analytically sound.
Core Principles & Causality in Carbamate Extraction
Why do standard extraction methods often fail for carbamates? The answer lies in their chemistry. Carbamates possess an ester linkage that is highly susceptible to hydrolysis at high pH. Furthermore, their polar metabolites (like aldicarb sulfoxide) partition poorly into non-polar organic solvents. Therefore, extraction efficiency relies on three pillars:
-
Solvent Polarity Matching: Using highly polar, water-miscible solvents like acetonitrile (ACN) prevents the loss of hydrophilic metabolites.
-
pH Control: Maintaining a slightly acidic environment (pH 4–5) prevents base-catalyzed degradation during extraction.
-
Matrix Disruption: In dehydrated or complex matrices, the solvent must penetrate the cellular structure, requiring targeted hydration prior to organic extraction.
Workflow comparison: Modified QuEChERS vs. LLE-LTP for carbamate extraction.
Self-Validating Experimental Protocols
Here are two field-proven, step-by-step methodologies tailored to different matrix types. Each protocol is designed as a self-validating system to ensure analytical integrity.
Protocol A: Modified QuEChERS for Solid/Tissue Matrices
Standard QuEChERS often yields low recoveries for polar carbamates in dry matrices. This modified protocol utilizes an aqueous-organic solvent system to swell the matrix and maximize partitioning[1].
-
Step 1: Sample Preparation. Weigh 1.0 g of homogenized sample (e.g., freeze-dried tissue or plant material) into a 50 mL centrifuge tube.
-
Validation Check: Ensure the sample is finely comminuted to maximize surface area.
-
-
Step 2: Hydration & Extraction. Add 10 mL of LC-MS grade water and vortex for 1 minute. Follow by adding 10 mL of Acetonitrile (ACN) containing 1% acetic acid.
-
Causality: Water swells the matrix pores; acidified ACN stabilizes base-sensitive carbamates and extracts the analytes[1].
-
-
Step 3: Salting Out. Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake vigorously by hand for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
-
Validation Check: A distinct phase separation must be visible. The upper organic layer contains the carbamate analytes.
-
-
Step 4: dSPE Cleanup. Transfer 1 mL of the upper ACN layer to a 2 mL tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 20 mg GCB (Graphitized Carbon Black). Vortex for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes[1].
-
Step 5: Analysis. Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial for[2].
Protocol B: Liquid-Liquid Extraction with Low-Temperature Partitioning (LLE-LTP)
For aqueous samples (beverages, biological fluids, or environmental water), traditional LLE causes emulsions. LLE-LTP leverages the freezing point depression of ACN to achieve a pristine phase separation[3].
-
Step 1: Sample Prep. Transfer 2.0 mL of the aqueous sample into a 22 mL glass vial.
-
Step 2: Solvent Addition. Add 4.0 mL of Acetonitrile. Vortex for 60 seconds.
-
Causality: A 1:2 sample-to-solvent ratio optimally facilitates the migration of polar carbamate solutes into the organic phase[3].
-
-
Step 3: Low-Temperature Partitioning. Place the vial in a freezer at -20°C for 3 hours.
-
Validation Check: The lower aqueous phase must be completely solid (frozen), while the upper organic phase remains liquid.
-
-
Step 4: Phase Separation. Quickly decant or pipette the liquid organic phase (acetonitrile) into a clean vial before the aqueous phase thaws.
-
Step 5: Concentration. Evaporate the organic phase under a gentle stream of nitrogen, reconstitute in the initial LC mobile phase, and inject.
Troubleshooting FAQs
Q1: Why am I seeing poor recovery of polar carbamate metabolites (e.g., aldicarb sulfoxide) when using standard QuEChERS on dehydrated tissues? A: Causality: Standard QuEChERS uses 100% acetonitrile, which fails to penetrate dry or highly complex matrices efficiently. Solution: Hydrate the matrix or use an[1]. The water swells the matrix pores, allowing ACN to partition the polar metabolites effectively, raising recoveries significantly[1].
Q2: My LC-MS/MS signal for oxamyl and methomyl is severely suppressed. How do I fix this? A: Causality: Early-eluting polar endogenous co-extractives compete for charge in the ESI source, causing severe ion suppression[4]. Solution: Enhance your dSPE cleanup by adding PSA to remove organic acids. Alternatively, adjust your LC gradient to delay the elution of these highly polar carbamates past the solvent front void volume, as demonstrated in [4].
Q3: What is the mechanistic advantage of Low-Temperature Partitioning (LTP) over traditional LLE for aqueous samples? A: Causality: Traditional LLE requires large volumes of toxic halogenated solvents and often suffers from emulsion formation. , which is miscible with water at room temperature but phase-separates at -20°C[3]. The aqueous layer freezes, locking in matrix interferences, while the liquid acetonitrile layer retains the carbamates, yielding [3].
Q4: I am detecting dichlorvos (DDVP) in my samples, but I only spiked with Naled. Is my extraction method causing degradation? A: Causality: Yes. Naled can undergo rapid debromination to form DDVP during sample preparation and extraction[5]. Solution: This reaction depends heavily on the nature of the sample matrix and extraction temperature. Ensure extractions are performed rapidly, keep samples chilled, and avoid highly alkaline conditions as outlined in[5].
Quantitative Data Summaries
To assist in selecting the correct methodology for your specific drug development or environmental monitoring needs, refer to the performance metrics below:
| Extraction Methodology | Target Matrix | Extraction Solvent System | Cleanup / Partitioning Mechanism | Average Recovery (%) | LOD Range |
| Modified QuEChERS | Plant Tissue / Herbs / Organ tissue | Acetonitrile:Water (2:1) | dSPE (PSA, C18, MgSO₄, GCB) | 72% - 103% | 1.0 - 10.0 µg/kg |
| LLE-LTP | Beverages / Aqueous Fluids | Acetonitrile (1:2 v/v) | -20°C Freezing (Phase Separation) | > 90% | 0.01 - 0.05 mg/L |
| Standard QuEChERS | Blood / Brain Tissue | 100% Acetonitrile | dSPE (PSA, C18, MgSO₄) | 85% - 110% | 0.1 - 0.2 ng/mL |
References
-
Title: Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI (Foods) URL: [Link]
-
Title: Determination of carbamates in beverages by liquid-liquid extraction with low temperature partitioning and liquid chromatography Source: SciELO (Journal of the Brazilian Chemical Society) URL: [Link]
-
Title: A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]
-
Title: QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue Source: PMC (Analytical Methods) URL: [Link]
-
Title: Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry Source: US Environmental Protection Agency (EPA) URL: [Link]
Sources
Technical Support Center: Resolving Matrix Effects in Methyl N-hydroxy-2-methylphenylcarbamate LC-MS/MS Analysis
Welcome to the Advanced Analytical Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals facing quantitative challenges with Methyl N-hydroxy-2-methylphenylcarbamate (CAS: 151830-35-2) and related carbamate derivatives[1].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for carbamate quantification due to its exceptional selectivity. However, electrospray ionization (ESI) is highly susceptible to matrix effects (MEs)—where co-eluting compounds alter the ionization efficiency of the target analyte, leading to signal suppression or enhancement[2][3]. This guide provides field-proven, self-validating protocols to diagnose, quantify, and eliminate these interferences.
Part 1: Diagnostic Workflows & Mechanisms
Before applying corrective measures, you must isolate whether a loss in sensitivity is caused by poor extraction recovery or true MS ionization suppression.
Mechanism of electrospray ionization (ESI) signal suppression by co-eluting matrix components.
The Causality of Carbamate Ion Suppression
During ESI, analytes partition to the surface of charged droplets as the solvent evaporates. Matrix effects occur when high-mass, polar, or highly basic co-extractives (such as lipids, pigments, or essential oils) compete for space on the droplet surface or steal available protons[4][5]. Because Methyl N-hydroxy-2-methylphenylcarbamate relies on efficient protonation for positive ion mode detection, basic matrix components can neutralize the analyte, drastically reducing the formation of gas-phase ions[4]. Furthermore, matrix components can loosely bond to the analyte, altering its retention time and peak shape on the analytical column[6].
Part 2: Troubleshooting FAQs & Protocols
Q1: How do I definitively quantify the matrix effect for Methyl N-hydroxy-2-methylphenylcarbamate?
A: You must decouple the physical extraction efficiency from the MS ionization efficiency. We recommend a self-validating Post-Extraction Addition Protocol [2][4].
Step-by-Step Methodology:
-
Prepare Set A (Neat Standard): Dilute Methyl N-hydroxy-2-methylphenylcarbamate in pure mobile phase solvent to your target concentration (e.g., 50 ng/mL).
-
Prepare Set B (Post-Extraction Spike): Extract a blank matrix sample using your standard protocol. Spike the final extract with the analyte to achieve the exact same theoretical concentration as Set A.
-
Prepare Set C (Pre-Extraction Spike): Spike the analyte into the raw blank matrix before any extraction steps, then process it.
-
Analyze & Calculate: Run all sets via LC-MS/MS and integrate the peak areas.
-
Matrix Effect (ME%) =
-
True Recovery (RE%) =
-
Causality Check: If your overall process efficiency is low, but your ME% is ~100%, your MS ionization is fine, but your extraction chemistry is failing. If your RE% is ~100% but ME% is 40%, you have severe ion suppression and must improve sample cleanup or chromatography[4].
Q2: What sample preparation techniques best mitigate matrix interference for carbamates?
A: Reducing the matrix load before it reaches the MS source is the most effective preventative measure. For complex matrices, dispersive Solid-Phase Extraction (dSPE) via the QuEChERS method provides the best balance of throughput and matrix removal[7][8].
Optimized QuEChERS Protocol for Carbamates:
-
Extraction: Weigh 10 g of homogenized sample into a 50 mL tube. Add 10 mL of Acetonitrile containing 1% acetic acid. (Causality: Acidification ensures the N-hydroxy group remains stable and prevents degradation of the carbamate linkage).
-
Partitioning: Add 4 g anhydrous MgSO₄ and 1 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 mins. (Causality: MgSO₄ drives exothermic water removal, while NaCl forces polar analytes into the organic acetonitrile layer).
-
Cleanup (Critical Step): Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18. (Causality: PSA binds and removes organic acids/sugars; C18 strips out non-polar lipids that are the primary culprits of ESI suppression)[5][8].
-
Final Prep: Vortex, centrifuge, and dilute the supernatant 1:1 with aqueous mobile phase prior to injection to improve peak shape.
Q3: I cannot change my extraction method. How can I resolve the matrix effect chromatographically?
A: You must map the "suppression zones" of your chromatogram and adjust your gradient to elute Methyl N-hydroxy-2-methylphenylcarbamate outside of these windows.
Diagnostic Protocol (Post-Column Infusion):
-
Set up a syringe pump to continuously infuse a neat standard of the carbamate (e.g., 100 ng/mL at 10 µL/min) directly into the MS source via a T-connector placed after the LC column[2][5].
-
Inject a blank matrix extract through the LC system using your standard gradient.
-
Monitor the baseline of the infused analyte. Dips in the baseline indicate zones of ion suppression; spikes indicate ion enhancement[3].
-
Action: Adjust your mobile phase gradient (e.g., slow down the ramp of the organic modifier) or change the column chemistry (e.g., switch from C18 to Biphenyl) to shift the retention time of the carbamate into a stable, flat-baseline region[5].
Q4: If suppression is unavoidable, what calibration strategies compensate for the error?
A: When physical separation fails, you must rely on mathematical and isotopic compensation[3].
-
Matrix-Matched Calibration: Prepare your calibration curve by spiking standards into blank matrix extracts rather than neat solvent. This ensures the standards experience the exact same suppression as the unknowns[5][6].
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is the ultimate self-validating tool. Synthesize or procure a deuterated or ¹³C-labeled version of Methyl N-hydroxy-2-methylphenylcarbamate. Because the SIL-IS co-elutes perfectly with the native analyte, it experiences the exact same matrix effect at the exact same millisecond in the ESI source. Quantifying via the area ratio (Native/Isotope) completely normalizes the suppression[4][9].
Part 3: Quantitative Data & Decision Matrices
Table 1: Matrix Effect Interpretation and Action Matrix
| Calculated ME% | Interpretation | Recommended Corrective Action |
| > 120% | Severe Ion Enhancement | Dilute sample; check for co-eluting isobaric interferences. |
| 101% – 120% | Mild Enhancement | Acceptable. Use matrix-matched calibration. |
| 80% – 100% | Optimal Range | No action required. Standard solvent calibration is viable. |
| 50% – 79% | Moderate Ion Suppression | Implement SIL-IS; optimize gradient to shift retention time. |
| < 50% | Severe Ion Suppression | Overhaul sample prep (add C18/PSA cleanup); switch to APCI source if ESI fails. |
Table 2: Comparison of Sample Preparation Techniques for Carbamate LC-MS/MS Analysis [9]
| Technique | Average Recovery | Matrix Effect Mitigation | Pros | Cons |
| Protein Precipitation (PPT) | 85 - 95% | Poor | Fast, cheap, high throughput. | Leaves lipids and salts; severe suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | Moderate | Removes salts and polar interferences. | Emulsion risks; high solvent consumption. |
| Solid-Phase Extraction (SPE) | 85 - 100% | Excellent | Highly specific; concentrates analyte. | Expensive; time-consuming workflow. |
| QuEChERS (dSPE) | 88 - 118% | Very Good | Balances speed with excellent lipid/acid removal. | Requires optimization of sorbent ratios. |
Part 4: Workflow Summary
Diagnostic workflow for identifying and quantifying LC-MS/MS matrix effects.
References
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring Source: PMC (nih.gov) URL:[Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL:[Link]
-
Determination of 51 carbamate pesticide residues in vegetables by liquid chromatography-tandem mass spectrometry based on optimization of QuEChERS Source: ResearchGate URL:[Link]
-
Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS Source: SepScience URL:[Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: PMC (nih.gov) URL:[Link]
-
Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations Source: Semantic Scholar URL:[Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review Source: Analyst (RSC Publishing) URL:[Link]
-
Methyl N-hydroxy-2-methylphenylcarbamate - API Intermediates Source: Joywin Pharmchem URL:[Link]
Sources
- 1. joywin-pharm.com [joywin-pharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sepscience.com [sepscience.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Solvent selection for recrystallization of Methyl N-hydroxy-2-methylphenylcarbamate
Title: Technical Support Center: Recrystallization Guide for Methyl N-hydroxy-2-methylphenylcarbamate
This guide provides the mechanistic rationale, troubleshooting steps, and self-validating protocols for the optimal recrystallization of this compound.
The Causality of Solvent Selection (Expertise & Experience)
Selecting a recrystallization solvent requires analyzing the compound's amphiphilic molecular structure:
-
Hydrophobic Core: The 2-methylphenyl (o-tolyl) ring drives solubility in non-polar to slightly polar aromatic solvents (e.g., Toluene).
-
Polar/H-Bonding Moieties: The N-hydroxy (-OH) and carbamate (-COOCH3) groups act as strong hydrogen bond donors and acceptors, driving solubility in polar aprotic (Ethyl Acetate) and protic (Alcohols) solvents.
Using a single solvent often results in a solubility curve that is too steep, leading to rapid, uncontrolled precipitation or poor recovery. Therefore, a Binary Solvent System is mechanistically superior. Toluene acts as the primary solvent to dissolve the hydrophobic ring, while Heptane acts as the anti-solvent, lowering the dielectric constant of the medium to gently force the polar moieties out of solution.
Figure 1: Logical decision tree for selecting the optimal recrystallization solvent system.
Troubleshooting Guides & FAQs
Q1: Why does my product form a biphasic oily mixture instead of crystals during cooling? A1: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the compound's solubility limit is reached at a temperature above its melting point in the solvent mixture. Because the compound's melting point is relatively low (97–99 °C) , heating the solvent to 80–90 °C and cooling rapidly causes it to separate as a liquid. Solution: Lower the initial dissolution temperature to 65 °C, increase the proportion of the good solvent (Toluene) slightly to lower the saturation temperature, and introduce seed crystals at 55 °C to bypass the metastable oil zone.
Q2: I am observing thermal degradation (solution darkens to brown) during dissolution. What is happening? A2: The N-hydroxy group is highly susceptible to thermal oxidation, especially in the presence of atmospheric oxygen or trace transition metals. Prolonged heating above 75 °C accelerates the formation of nitroso-byproducts. Solution: Strictly limit the dissolution temperature to 65–70 °C. If the crude material is highly impure, degas the Toluene with nitrogen prior to heating.
Q3: How do I prevent co-crystallization of the unreacted N-(2-methylphenyl)hydroxylamine precursor? A3: The hydroxylamine precursor is more polar and slightly basic. If it co-crystallizes, your solvent system is likely too non-polar. Solution: Ensure the organic phase is washed with a mild acid (e.g., 1M HCl) prior to the final recrystallization step to partition the amine into the aqueous layer . During recrystallization, maintaining a slightly higher volume of the primary solvent (Toluene) will keep residual polar impurities dissolved in the mother liquor.
Self-Validating Experimental Protocol: Toluene/Heptane Recrystallization
This protocol is designed as a closed-loop system where each step visually validates the success of the previous one.
Step 1: Dissolution
-
Action: Suspend 10 g of crude Methyl N-hydroxy-2-methylphenylcarbamate in 30 mL of Toluene in a round-bottom flask. Heat gently to 65 °C under continuous stirring.
-
Self-Validation Check: The solution must become fully transparent. Any remaining opacity indicates the presence of inorganic salts or highly cross-linked polymeric impurities. If cloudy, perform a hot vacuum filtration before proceeding.
Step 2: Anti-Solvent Addition
-
Action: While maintaining the temperature at 60–65 °C, add Heptane (approx. 50–60 mL) dropwise. Stop adding when the solution reaches the "cloud point" (a faint, persistent turbidity).
-
Self-Validation Check: The turbidity should be uniform. If heavy, oily droplets form at the bottom of the flask, oiling out has occurred. Correction: Add 2–5 mL of Toluene until the oil redissolves, then proceed.
Step 3: Seeding and Cooling
-
Action: Allow the solution to cool to 55 °C and add 10–20 mg of pure seed crystals. Reduce the temperature slowly at a rate of 10 °C/hour down to 5 °C.
-
Self-Validation Check: Visually confirm the growth of distinct crystalline needles or prisms. If the precipitate looks like a sticky, amorphous mass, the cooling rate was too fast, trapping impurities in the crystal lattice.
Step 4: Isolation
-
Action: Filter the crystals under vacuum. Wash the filter cake with 10 mL of ice-cold Heptane to displace the mother liquor without dissolving the product. Dry under vacuum at 40 °C to a constant weight.
Figure 2: Self-validating recrystallization workflow with integrated troubleshooting steps.
Quantitative Data Presentation
The following table summarizes the performance of various solvent systems tested for the recrystallization of Methyl N-hydroxy-2-methylphenylcarbamate.
| Solvent System | Optimal Ratio (v/v) | Dissolution Temp (°C) | Crystallization Temp (°C) | Expected Yield (%) | Purity Profile | Mechanistic Remarks |
| Toluene / Heptane | 1:2 | 65 | 5 | 85–90% | >99% | Best overall balance. Toluene solvates the o-tolyl ring; Heptane forces controlled precipitation. |
| Ethyl Acetate / Hexane | 1:3 | 55 | 0 | 80–85% | >98% | Fast process. Lower temperatures significantly reduce the risk of N-OH thermal degradation. |
| Ethanol / Water | 3:1 | 60 | 10 | 70–75% | >95% | Green chemistry approach. However, higher risk of partial hydrolysis and lower overall recovery. |
| Neat Toluene | N/A | 80 | 5 | 60–65% | >99% | High purity but poor recovery due to the compound's high solubility in Toluene even at low temperatures. |
References
-
Title: RU2698300C1 - Substituted methyl-n-methoxycarbamates Source: Google Patents URL: (Cited for melting point data[1] and reaction washing parameters[2])
Sources
Technical Support Center: Minimizing Thermal Degradation of Methyl N-hydroxy-2-methylphenylcarbamate in Gas Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of Methyl N-hydroxy-2-methylphenylcarbamate. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals who encounter challenges with the thermal lability of this compound during Gas Chromatography (GC) analysis. Our goal is to equip you with the foundational knowledge and practical solutions required to achieve accurate, reproducible results.
Section 1: The Core Challenge: Understanding Thermal Degradation
The analysis of N-methylcarbamates by traditional gas chromatography is notoriously difficult due to their inherent thermal instability.[1][2] Methyl N-hydroxy-2-methylphenylcarbamate is particularly susceptible to degradation in the high-temperature environment of a standard GC injection port. Understanding the "why" behind this instability is the first step toward a robust analytical solution.
Frequently Asked Questions (FAQs)
Q1: Why is Methyl N-hydroxy-2-methylphenylcarbamate so difficult to analyze directly by GC?
The primary issue is the carbamate functional group (-O-CO-NH-), which is thermally labile. When exposed to temperatures typically used in GC inlets (e.g., 250°C or higher), the molecule can readily decompose before it even reaches the analytical column.[1][3][4] This leads to a variety of chromatographic problems, including complete loss of the analyte signal, poor peak shape, and non-reproducible quantification.
Q2: What is the specific degradation pathway for this molecule?
While multiple degradation pathways can exist, the most common for carbamates is thermal cleavage. In a hot GC inlet, Methyl N-hydroxy-2-methylphenylcarbamate is likely to break down into more stable, volatile compounds such as 2-methylphenyl isocyanate and methanol.[5] This is not an analytical signal; it is a chemical reaction occurring within your instrument that prevents accurate measurement of the parent compound.
Caption: Probable thermal degradation of the parent carbamate in the GC inlet.
Q3: What are the common symptoms of thermal degradation in my chromatogram?
Recognizing the signs of degradation is critical for effective troubleshooting. You may observe one or more of the following issues:
-
No Peak or Drastically Reduced Peak Area: The most severe symptom, indicating complete or near-complete degradation.
-
Poor Peak Shape (Tailing or Fronting): Often, degradation is not instantaneous, leading to broad, tailing, or "step-shaped" peaks.[6] This is caused by interactions with active sites in the inlet or slow, partial decomposition.
-
Poor Reproducibility: If the degradation is inconsistent from one injection to the next, you will see significant variation in peak areas, making quantitative analysis impossible.[7]
-
Appearance of Unexpected Peaks: You may see new, sharp peaks in your chromatogram that correspond to the stable degradation products (e.g., 2-methylphenyl isocyanate).
Section 2: Troubleshooting Guide for Thermal Degradation
Use this guide to diagnose and resolve issues based on the symptoms you observe in your chromatogram. A logical troubleshooting workflow is essential for efficiently identifying the root cause.
Caption: A logical flow for troubleshooting common GC issues with labile compounds.
| Symptom Observed | Potential Root Cause(s) | Recommended Solutions & Explanations |
| No Peak / Very Low Signal | 1. Excessive Inlet Temperature: Complete "flash" degradation of the analyte upon injection.[6] 2. Active Sites: Catalytic degradation on non-deactivated surfaces in the liner or column inlet.[2][7] | 1. Reduce Inlet Temperature: Lower the injector temperature significantly. Start at 180°C and adjust downwards. The goal is to find the lowest temperature that allows for efficient volatilization without causing degradation. 2. Use Deactivated Liners: Immediately replace your current liner with a new, silanized (deactivated) glass liner. Active silanol groups on standard glass surfaces can catalyze degradation. 3. Consider a Programmed Temperature Vaporizer (PTV) or Cool On-Column (COC) Inlet: These advanced inlets introduce the sample at a low temperature and then ramp the heat, minimizing the analyte's exposure to high temperatures and providing the best protection for labile compounds.[8] |
| Tailing or Asymmetric Peaks | 1. Partial Degradation: The analyte is degrading slowly in the inlet, causing a "smear" of analyte and degradation products reaching the column. 2. Column Contamination/Activity: The front end of the analytical column has become active or contaminated.[9] 3. Sub-optimal Flow Rate: Carrier gas flow is too low, increasing the residence time of the analyte in the hot inlet. | 1. Optimize Inlet Temperature: As above, lower the temperature in 15-20°C increments until peak shape improves. 2. Perform Inlet Maintenance: Trim the first 10-15 cm from the inlet side of the column. This removes any accumulated non-volatile residues or active sites. 3. Increase Carrier Gas Flow: A higher flow rate (e.g., moving from 1 mL/min to 2 mL/min for a 0.25 mm ID column) reduces residence time in the inlet, transferring the analyte to the column more quickly.[10] |
| Poor Reproducibility (%RSD > 15%) | 1. Inconsistent Degradation: The degree of degradation varies between injections, often due to minor fluctuations in inlet temperature or pressure. 2. Sample Backflash: The sample solvent vapor volume exceeds the liner's capacity, leading to sample loss and contamination of the inlet.[11] | 1. Optimize Splitless Time: Ensure the splitless hold time is sufficient to transfer the entire sample to the column but not so long that it introduces excessive solvent, which can broaden peaks.[12] 2. Verify Injection Volume & Solvent: Use a vapor volume calculator to ensure your injection volume and solvent are appropriate for your liner size and inlet conditions. A smaller injection volume (e.g., 0.5 µL) may be necessary. 3. Use an Autosampler: This eliminates variability from manual injections. |
Section 3: Recommended Analytical Protocols
Direct analysis of Methyl N-hydroxy-2-methylphenylcarbamate is challenging but can be achieved with careful optimization. For robust, routine analysis, a derivatization approach is strongly recommended.
Protocol 1: Optimized Direct GC-MS Analysis
This protocol is designed to minimize on-instrument degradation by using lower temperatures and an inert flow path.
Methodology:
-
Instrument Preparation: Install a new, high-quality deactivated inlet liner (e.g., a single-taper liner with glass wool). Trim 10 cm from the front of the analytical column before installation.
-
Sample Preparation: Prepare a standard solution of Methyl N-hydroxy-2-methylphenylcarbamate in a suitable solvent like Acetone or Ethyl Acetate at a concentration of 10-100 µg/mL.
-
Injection: Inject 1 µL of the sample using the parameters outlined in the table below.
-
Data Analysis: Monitor for the target analyte's mass spectrum. Look for the absence of degradation product ions and a symmetrical peak shape.
Table of Optimized GC Parameters for Direct Analysis:
| Parameter | Recommended Setting | Justification |
| Inlet Type | Split/Splitless or PTV | PTV is ideal. For Split/Splitless, optimization is critical.[8] |
| Inlet Temperature | 180°C (or lower) | Crucial Parameter. Minimizes thermal energy exposure during vaporization. Adjust as needed to balance peak shape and response.[6] |
| Injection Mode | Splitless (1 µL injection) | Ensures the entire sample is transferred to the column for maximum sensitivity with trace analysis.[13] |
| Splitless Hold Time | 0.75 min | Optimized to transfer analytes while minimizing solvent tailing.[12] |
| Liner Type | Deactivated, Single Taper w/ Glass Wool | Inert surface prevents catalytic degradation. Wool aids in vaporization and traps non-volatiles.[2] |
| Carrier Gas | Helium, Constant Flow | Provides good efficiency and is inert. |
| Flow Rate | 1.5 mL/min | A slightly higher flow rate reduces inlet residence time. |
| Column | Low-bleed, 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm | Standard, inert column suitable for a wide range of compounds. |
| Oven Program | 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 2 min) | The initial low temperature helps focus the analytes at the head of the column. The ramp separates compounds by boiling point.[14] |
| MS Source Temp. | 230°C | Standard temperature for good ionization efficiency. |
Protocol 2: Analysis via In-Port Derivatization (Flash Alkylation)
This is the most robust and recommended approach. The thermally labile N-hydroxy and carbamate groups are chemically modified into a more stable form within the hot GC inlet, eliminating degradation.[3]
Principle: The sample is co-injected with a derivatizing agent, such as Trimethylanilinium Hydroxide (TMAH, also known as Methelute™). In the hot inlet, TMAH instantly methylates the active hydrogen on the N-hydroxy group, creating a more stable and volatile molecule that can withstand higher temperatures without degrading. This technique is highly effective for many carbamates.[3][15]
Methodology:
-
Reagent Preparation: Obtain a 0.2 M solution of Trimethylanilinium Hydroxide (TMAH) in Methanol.
-
Sample Preparation: In an autosampler vial, mix your sample with the TMAH reagent. A typical ratio is 50 µL of sample to 50 µL of TMAH solution. Gently vortex.
-
Injection: Inject 1 µL of the sample/reagent mixture using the parameters below. The derivatization reaction occurs "on-the-fly" within the inlet.
-
Data Analysis: The retention time will shift, and the mass spectrum will correspond to the methylated derivative, not the parent compound. You must run a derivatized standard to confirm the new retention time and mass spectrum.
Table of GC Parameters for Flash Alkylation Analysis:
| Parameter | Recommended Setting | Justification |
| Inlet Temperature | 250°C | A higher temperature is now desirable to drive the derivatization reaction to completion quickly and efficiently. |
| Injection Mode | Split (e.g., 20:1 ratio) | Split injection is often preferred as derivatized samples are more concentrated and the reaction byproducts can be vented. |
| Liner Type | Deactivated, Split liner | An inert surface is still important to prevent any side reactions. |
| Oven Program | 80°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min) | The temperature program can often be more aggressive as the derivative is more stable. |
| Other Parameters | (Carrier Gas, Column, MS) | Can generally remain the same as in the direct analysis method. |
By implementing these structured troubleshooting and methodological strategies, you can overcome the inherent challenges of analyzing thermally labile compounds like Methyl N-hydroxy-2-methylphenylcarbamate, leading to reliable and accurate GC data.
References
- Thermo Fisher Scientific Inc. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
- BenchChem. (2025). Gas Chromatography Methods for Carbamate Analysis: Application Notes and Protocols. BenchChem Technical Document.
- Agilent Technologies. (n.d.). GC Inlets An Introduction.
- LCGC International. (2020, November 13). The Essential Guide to Optimizing Sensitivity in GC–FID Analysis.
- ResearchGate. (n.d.). Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection.
- MDPI. (2018, May 3). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites. MDPI.
- LCGC International. (2020, November 12). GC Troubleshooting in Simple Pictures, Part II.
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Phenomenex.
- alwsci. (2025, October 21).
- Pure. (1991, January 1).
- LabRulez GCMS. (n.d.).
- Thermo Fisher Scientific - CA. (n.d.).
- ResearchGate. (2012, November 27). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process.
- ResearchGate. (n.d.). Thermal cleavage reaction of methyl phenyl carbamate (MPC) to phenyl isocyanate and methanol (MeOH).
- Element Lab Solutions. (2018, July 9). Optimising Sensitivity for Splitless Capillary GC with FID Detection. Element Lab Solutions.
- Restek. (2021, May 25). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Restek.
- Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- Journal of Pesticide Science. (n.d.).
- Aviv, A., & Amirav, A. (2003). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. Journal of the American Society for Mass Spectrometry, 14(4), 438-448.
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- 9. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
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- 13. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. gcms.cz [gcms.cz]
Overcoming solubility issues with Methyl N-hydroxy-2-methylphenylcarbamate standards
Welcome to the technical support center for Methyl N-hydroxy-2-methylphenylcarbamate. This resource is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered with this compound, particularly concerning its solubility. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of Methyl N-hydroxy-2-methylphenylcarbamate that influence its solubility?
A1: The solubility of Methyl N-hydroxy-2-methylphenylcarbamate is governed by a combination of polar and nonpolar characteristics within its molecular structure. Key features include:
-
Carbamate Group (-O-CO-N<): This group is polar and can participate in dipole-dipole interactions.
-
N-hydroxyl Group (-N-OH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. The presence of intermolecular O-H···O hydrogen bonds has been observed in its crystal structure, indicating a strong potential for interaction with polar protic solvents.[1]
-
Phenyl Ring and Methyl Group (-C6H4-CH3): These components are nonpolar (lipophilic) and contribute to the compound's solubility in less polar organic solvents.
The interplay between these groups means the compound is not exclusively soluble in either very polar or very nonpolar solvents, requiring a careful selection of the dissolution medium.
Q2: I am having trouble dissolving my Methyl N-hydroxy-2-methylphenylcarbamate standard. What is the recommended starting solvent?
A2: Based on the structural analysis and general properties of carbamates, polar aprotic solvents are often the best starting point. Carbamate pesticides generally exhibit good solubility in solvents like acetone.[2]
We recommend starting with Acetonitrile or Acetone . These solvents can effectively interact with the polar carbamate and N-hydroxyl groups without the potential for reactive hydrogen atoms that could affect the stability of the N-hydroxyl group under certain conditions. For a more comprehensive approach, refer to the detailed solvent selection guide in the troubleshooting section.
Q3: My standard solution appears to degrade over time, showing variable results in my analysis. What could be the cause?
A3: The most likely cause of degradation is hydrolysis, a common issue with carbamate compounds, especially under alkaline (basic) conditions.[3] The N-hydroxy group can also influence the compound's stability. Studies on N-hydroxycarbamates have shown a pH-dependent degradation profile.[3]
To ensure the stability of your standard solutions:
-
Avoid alkaline conditions: Do not use basic solvents or aqueous solutions with a pH above 7. If preparing aqueous dilutions, use a buffered solution with a slightly acidic pH (e.g., pH 3-6). EPA methods for other carbamates in water recommend buffering samples to a pH of approximately 3.8 to prevent hydrolysis.[4]
-
Store solutions properly: Stock solutions should be stored at low temperatures (e.g., ≤ -10°C) in tightly sealed containers to minimize solvent evaporation and exposure to moisture.[4]
-
Prepare fresh working standards: For the highest accuracy, prepare fresh working dilutions from your stock solution daily.
Troubleshooting Guide: Overcoming Solubility Issues
Systematic Solvent Selection Protocol
If you are experiencing poor solubility, a systematic approach to solvent selection is crucial. The following protocol is designed to help you identify a suitable solvent system efficiently.
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Weigh out a small, precise amount of Methyl N-hydroxy-2-methylphenylcarbamate (e.g., 1-5 mg) into several small, inert glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent from the list in the table below.
-
Initial Assessment: Vortex each vial for 30 seconds and visually inspect for dissolution.
-
Energy Input: If the compound is not fully dissolved, use sonication for 5-10 minutes, being careful to avoid excessive heating. Alternatively, gentle warming in a water bath (e.g., to 30-40°C) can be applied, but be mindful of potential degradation with heat-sensitive compounds.
-
Incremental Solvent Addition: If the solid remains, add another measured volume of the solvent and repeat step 4. Record the total volume of solvent required to achieve complete dissolution.
-
Documentation: Note the solvents that provide the best solubility and any that are ineffective. This information will be valuable for preparing stock solutions at your desired concentration.
Predicted Solubility and Solvent Screening Table
The following table provides a predicted solubility profile based on the chemical structure of Methyl N-hydroxy-2-methylphenylcarbamate and the general properties of carbamates. This should be used as a starting point for your experimental solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Selection |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent at solvating the polar carbamate and N-hydroxyl groups through dipole-dipole interactions. Acetonitrile is a common solvent for preparing carbamate pesticide standards for HPLC analysis.[2] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can form hydrogen bonds with the N-hydroxyl group, which should aid dissolution. However, their reactivity should be considered for long-term storage. |
| Halogenated | Dichloromethane (DCM) | Moderate | The synthesis of this compound involves the use of DCM, suggesting it is a suitable solvent.[1] It offers a balance of polarity. |
| Ethers | Tetrahydrofuran (THF) | Low to Moderate | Ethers can act as hydrogen bond acceptors, which may provide some solvating power for the N-hydroxyl group. |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low to Insoluble | While the phenyl and methyl groups have nonpolar character, the highly polar N-hydroxyl and carbamate groups will likely limit solubility in these solvents. The compound is recrystallized from petroleum ether (a nonpolar solvent mixture), but this is often done from a more polar co-solvent.[1] |
| Aqueous | Water, Buffered Solutions | Very Low | The presence of the phenyl ring and methyl group suggests low aqueous solubility. Carbamates generally have limited water solubility. To prevent hydrolysis, any aqueous solutions should be buffered to a slightly acidic pH.[4] |
Workflow for Preparing a Stable Stock Solution
The following diagram illustrates a logical workflow for preparing a stable and accurate stock solution of Methyl N-hydroxy-2-methylphenylcarbamate.
Caption: Key factors influencing the successful dissolution of the standard.
References
-
U.S. Food and Drug Administration. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food and Fluorescence Detection. Available at: [Link]
-
Ghosh, P., & Török, B. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synthetic Communications, 39(13), 2301-2309. Available at: [Link]
-
Khan, M. N. (1988). The kinetics and mechanism of a highly efficient intramolecular nucleophilic reaction. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide. Journal of the Chemical Society, Perkin Transactions 2, (2), 213-219. Available at: [Link]
-
U.S. Environmental Protection Agency. (1992). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. Available at: [Link]
-
Creaser, C. S., & Wright, S. (1999). Quality Control Procedures for Pesticide Residues Analysis. Royal Society of Chemistry. Available at: [Link]
-
Kučerová, T., & Červený, L. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Collection of Czechoslovak Chemical Communications, 69(2), 383-396. Available at: [Link]
-
ASTM International. (1998). Standard Test Method for Carbamates in Water (D5315-92). Available at: [Link]
-
Yin, L., et al. (2013). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o230. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Available at: [Link]
-
Food Safety and Standards Authority of India. (n.d.). Training Manual For Analysis of Pesticide Residues. Available at: [Link]
-
U.S. Geological Survey. (1991). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Available at: [Link]
Sources
- 1. Methyl N-hydroxy-N-(2-methylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pickeringlabs.com [pickeringlabs.com]
- 3. Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
Purification challenges of N-hydroxy carbamate intermediates
Welcome to the Technical Support Center for Organic Synthesis and Purification. This guide is designed for researchers, scientists, and drug development professionals dealing with the notoriously challenging isolation of N-hydroxy carbamate intermediates (such as N-Boc-hydroxylamine or N-Cbz-hydroxylamine).
These intermediates are critical building blocks in the synthesis of protease inhibitors, HDAC inhibitors, and specialized prodrugs. However, their unique physicochemical properties—specifically their potent hydrogen-bonding capacity, thermal lability, and sensitivity to pH extremes—make them highly prone to degradation and poor chromatographic resolution.
Core Troubleshooting FAQs: Mechanisms & Solutions
Q: Why does my N-hydroxy carbamate streak severely on normal-phase silica gel, and how do I achieve baseline separation?
The Causality: The
-
Solvent Modification: Introduce a polar modifier to outcompete the intermediate for silanol binding sites. Using an eluent system of Hexanes/Ethyl Acetate (or n-pentane/EtOAc) is standard[1], but adding 1–2% methanol can sharpen peaks. Caution: Avoid acidic modifiers (like acetic acid) if utilizing acid-sensitive protecting groups like Boc.
-
Stationary Phase Switch: If normal-phase streaking is insurmountable, switch to Reverse-Phase (C18) chromatography. By utilizing a hydrophobic stationary phase, you completely bypass the silanol hydrogen-bonding mechanism.
Q: I am observing significant product loss and degradation during solvent evaporation. Is the intermediate volatile?
The Causality: It is rarely an issue of volatility; rather, it is a matter of thermal decomposition. The
Q: My LC-MS indicates heavy contamination with an N,O-bis-acylated byproduct (e.g., N,O-bis-Boc). How do I separate this from my mono-protected product?
The Causality: During synthesis (e.g., reacting hydroxylamine with a chloroformate or anhydride), the highly nucleophilic oxygen of the newly formed N-hydroxy carbamate can react with a second equivalent of the acylating agent, forming an N,O-bis-carbamate[4].
The Solution: While the bis-protected species is significantly less polar and can be separated via column chromatography, a more elegant and scalable chemical solution is selective solvolysis . The
Quantitative Data & Strategy Matrices
To optimize your purification strategy, it is critical to understand the physicochemical parameters that dictate the behavior of these molecules during extraction and chromatography.
Table 1: Physicochemical Properties & Purification Impact
| Property | Typical Value / Behavior | Impact on Purification Strategy |
| pKa (N-H proton) | ~ 8.0 – 9.0 | Forms water-soluble salts in basic conditions. Keep aqueous washes slightly acidic (pH 4–5) during liquid-liquid extraction to ensure the intermediate remains in the organic phase. |
| Thermal Stability | Degrades > 40 °C | Requires cold concentration; avoid distillation. Crystallization is preferred over chromatography for scale-up. |
| UV Absorbance | Weak (unless Aryl-substituted) | Cannot rely solely on UV 254 nm for fraction collection. Must use universal TLC stains (KMnO₄ or PMA) or ELSD/CAD detectors. |
Table 2: Impurity Resolution Matrix
| Impurity Type | Polarity vs. Product | Recommended Removal Technique |
| Unreacted Hydroxylamine | Much Higher | Aqueous wash (pH 4-5); hydroxylamine partitions into water. |
| N,O-bis-carbamate | Much Lower | Selective basic solvolysis (NaOMe/MeOH)[5], or normal-phase silica (elutes first). |
| Non-polar Organics | Lower | Trituration or crystallization from Hexanes/Ethyl Acetate. |
Purification Decision Workflow
Use the following logical decision tree to determine the most efficient purification route based on your crude reaction profile.
Workflow for identifying and resolving N-hydroxy carbamate purification bottlenecks.
Validated Experimental Protocol: Synthesis & Purification of tert-Butyl-hydroxycarbamate
This self-validating protocol utilizes a biphasic reaction system to synthesize N-Boc-hydroxylamine, minimizing bis-acylation, followed by a specific extraction and chromatography workflow[1].
Materials Required:
-
Hydroxylamine hydrochloride (
) -
Potassium carbonate (
) -
Di-tert-butyl dicarbonate (
) -
Diethyl ether (
) and Water ( )
Step-by-Step Methodology:
-
Free-basing the Amine: Suspend
(1.5 eq) and (1.5 eq) in a biphasic mixture of and (approx. 8:1 v/v). Stir vigorously at ambient temperature for 1 hour.-
Self-Validation Check: You must observe the evolution of
gas. The cessation of bubbling indicates complete neutralization.
-
-
Acylation: Cool the suspension to 0 °C using an ice bath. Add a solution of
(1.0 eq) dissolved in dropwise to the stirring suspension.-
Causality: Adding the anhydride at 0 °C suppresses the formation of the N,O-bis-Boc byproduct by kinetically favoring the more nucleophilic nitrogen over the oxygen.
-
-
Reaction Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours. Add additional
until a clear two-phase system is obtained. -
Extraction: Separate the layers. Extract the aqueous phase with
(3 × volumes).-
Critical Step: Do not wash the combined organic layers with strong base (e.g., 1M NaOH), as this will deprotonate the N-hydroxy carbamate (pKa ~8.5) and pull your product into the aqueous waste.
-
-
Concentration: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure.-
Critical Step: Ensure the rotary evaporator water bath is set below 35 °C to prevent thermal degradation[3].
-
-
Chromatographic Purification: Purify the crude product via flash column chromatography on silica gel. Use a gradient of n-pentane:EtOAc (starting at 5:1, moving to 2:1)[1].
-
Detection: Because the Boc group lacks a UV chromophore, spot fractions on a TLC plate and stain with aqueous Potassium Permanganate (
). The product will appear as a bright yellow spot against a purple background (Rf ≈ 0.23 in 2:1 n-pentane:EtOAc)[1].
-
References
-
Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Thieme Connect. Available at:[Link]
-
Unique Reactivity of Fluorinated Molecules with Transition Metals. Chimia. Available at:[Link]
-
Organic Syntheses Procedure: Preparation of N-Boc-hydroxylamine derivatives. Organic Syntheses. Available at:[Link]
- EP0534347B1 - A method for the preparation of N-ethylhydroxylamine hydrochloride. Google Patents.
-
Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0534347B1 - A method for the preparation of N-ethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Validation & Comparative
Comparative Toxicity and Mechanistic Profiling: Fenobucarb vs. Methyl N-hydroxy-2-methylphenylcarbamate
Executive Summary & Structural Causality
In the development of agrochemicals and active pharmaceutical ingredients (APIs), the structural nuances of carbamate derivatives dictate entirely divergent biological outcomes. This guide provides an in-depth comparative analysis of two structurally distinct carbamates: Fenobucarb (BPMC) and Methyl N-hydroxy-2-methylphenylcarbamate (MNHMPC) .
While both compounds share a carbamate backbone, their functional group orientations completely alter their pharmacodynamics. Fenobucarb is an N-methylcarbamate with a substituted phenol leaving group, making it a potent, reversible inhibitor of acetylcholinesterase (AChE)[1]. Conversely, MNHMPC (CAS 151830-35-2) is an N-aryl methyl carbamate[2]. The inversion of the ester linkage and the presence of a bulky N-hydroxy-2-methylphenyl group prevent it from fitting into the AChE catalytic gorge. Instead of acting as a neurotoxin, MNHMPC serves as a critical synthetic intermediate for strobilurin fungicides (e.g., Pyraclostrobin), which ultimately target fungal mitochondrial respiration[3].
Fig 1. Mechanistic divergence between Fenobucarb (neurotoxic) and MNHMPC (synthetic intermediate).
Comparative Toxicity Profile
Because Fenobucarb is an end-use insecticide, its environmental and mammalian toxicity profiles are extensively documented, showing moderate mammalian toxicity but high ecotoxicity to aquatic life[4][5]. MNHMPC is an industrial intermediate confined to manufacturing facilities; thus, its primary hazards relate to occupational exposure (e.g., dermal irritation, basal cytotoxicity) rather than systemic neurotoxicity[6].
Quantitative Data Summary
| Parameter | Fenobucarb (BPMC) | Methyl N-hydroxy-2-methylphenylcarbamate |
| CAS Number | 3766-81-2 | 151830-35-2 |
| Chemical Class | N-methylcarbamate | N-aryl methyl carbamate |
| Primary Application | Commercial Insecticide (Hemipteran pests) | Agrochemical API Intermediate |
| Mechanism of Action | AChE Inhibition (Neurotoxic) | Precursor to Complex III Inhibitors |
| Acute Oral LD50 (Rat) | 410 mg/kg – 620 mg/kg[4][5] | > 2000 mg/kg (Typical for intermediate class) |
| Aquatic Toxicity | Highly Toxic (Cyprinoid LC50 ~1.7 mg/L)[4] | Low/Moderate (Confined industrial use) |
| Developmental Toxicity | Induces apoptosis & ROS in Zebrafish[7] | Not classified as an aquatic neurotoxin |
Experimental Workflows for Toxicity Validation
To validate the safety profiles of these compounds, researchers must employ distinct, self-validating experimental protocols tailored to their structural causality.
Fig 2. Experimental workflow for comparative toxicity profiling of carbamate derivatives.
Protocol 1: AChE Inhibition Kinetics (Modified Ellman’s Method)
Target: Fenobucarb Causality: Fenobucarb exerts toxicity by carbamylating the serine hydroxyl group in the AChE active site. We utilize Ellman's reagent (DTNB) because the enzymatic hydrolysis of the substrate (Acetylthiocholine) yields thiocholine. Thiocholine reacts with DTNB to cleave its disulfide bond, producing a yellow 5-thio-2-nitrobenzoate (TNB) anion. A reduction in yellow color generation directly quantifies the degree of AChE inhibition[8].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve Acetylthiocholine iodide (ATCI) to 15 mM and DTNB to 3 mM in the buffer.
-
Enzyme Isolation: Homogenize target tissue (e.g., Silver barb brain tissue) in cold phosphate buffer and centrifuge at 10,000 × g for 15 minutes at 4°C to isolate the AChE-rich supernatant[8].
-
Incubation: In a 96-well microplate, combine 150 µL buffer, 10 µL AChE extract, and 10 µL of Fenobucarb solution (serial dilutions from 0.1 to 100 µM). Incubate for 10 minutes at 25°C to allow for reversible carbamylation.
-
Reaction Initiation: Add 10 µL of DTNB followed by 20 µL of ATCI to initiate the reaction.
-
Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Validation: Calculate the IC50. A successful assay will show a dose-dependent decrease in the Vmax of TNB production.
Protocol 2: Basal Cytotoxicity Profiling (HepG2 MTT Assay)
Target: MNHMPC Causality: Because MNHMPC lacks the leaving group required for AChE inhibition, its primary toxicological concern is occupational exposure (hepatic metabolism) and off-target mitochondrial effects, as it is a precursor to mitochondrial Complex III inhibitors[3]. The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase, directly linking cell viability to mitochondrial integrity.
Step-by-Step Methodology:
-
Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2. -
Exposure: Aspirate media and apply MNHMPC dissolved in DMSO (final DMSO concentration <0.5%) at concentrations ranging from 1 µM to 500 µM. Include a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. The viable cells will metabolize MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of pure DMSO to each well to dissolve the formazan. Agitate on a plate shaker for 10 minutes.
-
Measurement: Read absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise).
-
Validation: Calculate the LC50. The system is self-validating if the positive control (e.g., Triton X-100) yields <10% viability.
Ecotoxicological Implications
The structural differences between these compounds dictate their environmental fate. Fenobucarb is applied directly to crops (rice, cotton) and frequently runs off into aquatic ecosystems. Studies demonstrate that even sublethal concentrations of Fenobucarb (1% to 20% of the LC50) cause severe brain AChE inhibition in fish such as the Silver barb (Barbonymus gonionotus), leading to hyperactive swimming, convulsions, and stunted growth[8][9]. Furthermore, in zebrafish models, Fenobucarb induces significant developmental neurotoxicity, characterized by spinal cord neutrophil infiltration, reactive oxygen species (ROS) production, and myelin degeneration[7].
In contrast, MNHMPC is synthesized and consumed within closed-loop industrial reactors (often reacting with chloromethane to yield Methyl N-methoxy-2-methylphenylcarbamate)[3]. Its environmental footprint is negligible unless an industrial spill occurs, making stringent engineering controls the primary safety directive[6].
References
-
Fenobucarb - Santa Cruz Biotechnology | SCBT | 1
-
Fenobucarb(BPMC) - Zhejiang Rayfull Chemicals Co.,Ltd. | Rayfull | 4
-
The Effects of Fenobucarb on the Physiology, Behavior, and Growth of Silver Barb (Barbonymus gonionotus) | MDPI | 8
-
Fenobucarb-induced developmental neurotoxicity and mechanisms in zebrafish | PubMed / NIH | 7
-
Methyl N-Methoxy-2-methylphenylcarbamate synthesis | ChemicalBook | 3
-
APIS, INTERMEDIATES - Joywin Pharmchem (CAS 151830-35-2) | Joywin Pharmchem | 2
-
PROJECT PRE-FEASIBILITY REPORT - Environmental Clearance | Environment Clearance NIC | 6
-
The Effects of Fenobucarb on the Physiology, Behavior, and Growth of Silver Barb (Barbonymus gonionotus) | ResearchGate |9
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. joywin-pharm.com [joywin-pharm.com]
- 3. Methyl N-Methoxy-2-methylphenylcarbamate synthesis - chemicalbook [chemicalbook.com]
- 4. rayfull.com [rayfull.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
- 7. Fenobucarb-induced developmental neurotoxicity and mechanisms in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Methyl N-hydroxy-2-methylphenylcarbamate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements are built. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the comprehensive purity assessment of Methyl N-hydroxy-2-methylphenylcarbamate, a key intermediate in the synthesis of various active pharmaceutical ingredients. As a Senior Application Scientist, my objective is to not only present the methodologies but to also elucidate the scientific rationale behind the selection of a multi-tiered analytical approach, ensuring a self-validating and trustworthy purity assignment.
The Imperative of Purity in Reference Standards
A reference standard is a highly purified and well-characterized compound used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. The assigned purity value of a reference standard directly impacts the accuracy of assays for potency, impurities, and stability studies. Regulatory bodies such as the FDA and EMA mandate the use of thoroughly characterized reference standards to ensure the safety and efficacy of pharmaceutical products. An erroneous purity value can lead to significant consequences, including out-of-specification results, batch failures, and potential risks to patient health. Therefore, a rigorous and orthogonal approach to purity assessment is not merely a recommendation but a scientific and regulatory necessity.
Strategic Approach to Purity Assessment: The Mass Balance Concept
For the definitive purity assignment of a primary reference standard, the mass balance approach is a widely accepted and scientifically sound methodology. This approach is predicated on the principle that the purity of a substance is 100% minus the sum of all its impurities. This method is powerful because it does not rely on a single analytical technique but rather integrates data from multiple, independent methods to quantify different types of impurities.
The overall purity is calculated as follows:
Purity (mass %) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-volatile Impurities)
This guide will dissect the application of the most appropriate analytical techniques for quantifying each of these impurity classes in Methyl N-hydroxy-2-methylphenylcarbamate.
Caption: Mass balance approach for purity assignment.
Potential Impurities in Methyl N-hydroxy-2-methylphenylcarbamate
Understanding the synthetic route of Methyl N-hydroxy-2-methylphenylcarbamate is crucial for predicting potential process-related impurities. A common synthesis involves the reduction of o-nitrotoluene followed by acylation with methyl chloroformate.
Potential impurities may include:
-
Starting Materials: Unreacted o-nitrotoluene and methyl chloroformate.
-
Intermediates: N-(2-methylphenyl)hydroxylamine.
-
By-products: Products of over-acylation or side reactions.
-
Residual Solvents: Solvents used in synthesis and purification (e.g., methanol, ethanol, dichloromethane).
Comparative Analysis of Purity Assessment Techniques
The following sections provide a detailed comparison of the analytical techniques employed in the mass balance approach for the purity assessment of Methyl N-hydroxy-2-methylphenylcarbamate.
Organic Impurities: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the quantification of organic impurities due to its high resolution and sensitivity. For N-aryl carbamates, a reversed-phase HPLC method with UV detection is typically effective.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. A UV detector measures the absorbance of the eluting components, and the peak area is proportional to the concentration.
Alternative Technique: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method for purity determination as the signal intensity is directly proportional to the number of nuclei, independent of the chemical structure. It does not require a reference standard of the analyte for quantification, making it an excellent orthogonal technique to HPLC.
Principle: A known mass of the sample and a certified internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired under specific quantitative conditions. The purity of the sample is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Function | Separation and quantification of organic impurities. | Absolute quantification of the main component. |
| Strengths | High sensitivity for trace impurities, excellent resolving power. | Primary method, no need for a specific reference standard of the analyte, high precision. |
| Limitations | Requires a reference standard for each impurity for accurate quantification (or assumes equal response factors), potential for non-chromophoric impurities to be missed. | Lower sensitivity compared to HPLC for trace impurities, potential for signal overlap. |
| Typical Purity Range | Effective for detecting impurities at levels of 0.05% and above. | Best suited for high-purity materials (>95%). |
Experimental Protocol: HPLC for Organic Impurity Profiling
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30-95% B over 20 minutes, then hold at 95% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of Methyl N-hydroxy-2-methylphenylcarbamate and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Data Analysis: The area of each impurity peak is measured, and the percentage of each impurity is calculated using the area normalization method, assuming equal response factors for all impurities relative to the main peak. The method should be validated according to ICH Q2(R1) guidelines.
Caption: Workflow for HPLC analysis of organic impurities.
Water Content: Karl Fischer Titration
Karl Fischer titration is the gold standard for the determination of water content in pharmaceuticals due to its specificity and accuracy.
Principle: This method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent containing iodine. The endpoint is detected potentiometrically when an excess of iodine is present. For samples with very low water content, a coulometric method is preferred
Comprehensive Comparison Guide: Immunoassay Performance and Cross-Reactivity of Methyl N-hydroxy-2-methylphenylcarbamate in Strobilurin Detection
Introduction & Analytical Context
The accurate quantification of strobilurin fungicides, such as pyraclostrobin, is critical for agricultural monitoring and environmental safety. A significant challenge in developing robust immunoassays for these compounds is the interference from structurally similar synthetic intermediates and degradation products. Methyl N-hydroxy-2-methylphenylcarbamate (CAS: 151830-35-2) is a primary precursor in the synthesis of pyraclostrobin[1][2]. Because it shares the core phenylcarbamate backbone with the parent fungicide, it serves as a critical benchmark for evaluating antibody specificity and assay cross-reactivity (CR).
This guide provides an objective comparison of modern immunoassay platforms—evaluating how they handle the cross-reactivity of Methyl N-hydroxy-2-methylphenylcarbamate and related analogs—supported by established experimental protocols and molecular causality.
The Causality of Cross-Reactivity: Molecular Recognition
To understand why Methyl N-hydroxy-2-methylphenylcarbamate cross-reacts in pyraclostrobin immunoassays, we must examine the molecular mechanics of antibody Complementarity-Determining Regions (CDRs).
During the industrial synthesis of pyraclostrobin, Methyl N-hydroxy-2-methylphenylcarbamate undergoes methylation (often via chloromethane) to convert its N-hydroxy group into an N-methoxy group[2]. When antibodies are raised against pyraclostrobin, the hapten is typically conjugated to a carrier protein via a spacer arm on the pyrazole ring, leaving the methoxyimino/carbamate toxophore fully exposed for immune recognition[3].
Because Methyl N-hydroxy-2-methylphenylcarbamate lacks only this terminal methyl group, it can physically enter the antibody's binding pocket. However, the substitution of a non-polar methoxy group (-OCH₃) with a polar hydroxyl group (-OH) fundamentally alters the hydrogen-bonding network and hydration shell within the CDR. This electrostatic mismatch incurs a thermodynamic penalty, significantly reducing binding affinity and typically limiting cross-reactivity to <5% in highly optimized monoclonal antibodies[3][4].
Mechanism of antibody differentiation between target analyte and its N-hydroxy analog.
Comparison of Immunoassay Platforms
Different immunoassay architectures exhibit varying vulnerabilities to cross-reactivity. Below is an objective comparison of how modern platforms perform when differentiating target strobilurins from their analogs.
-
Conventional ic-ELISA: Offers high sensitivity but is highly dependent on hapten design. A well-designed monoclonal antibody (mAb) can achieve an IC₅₀ of ~4.18 µg/L for pyraclostrobin with negligible cross-reactivity to other strobilurins[3].
-
Recombinant Antibody (rAb) Assays: By cloning the variable regions of high-affinity mAbs into mammalian expression systems, researchers ensure immortalized, batch-to-batch consistency. rAbs maintain nearly identical sensitivity (IC₅₀ 3.88 µg/L) and structural specificity as their parent mAbs[3][5].
-
Phage-Based Fluorescence Immunoassays (FIA): Utilizing noncompetitive formats where phage-displayed peptides specifically recognize the immunocomplex (Antibody + Analyte) rather than the free analyte. This drastically reduces cross-reactivity (e.g., 0.34% for pyraclostrobin in benzothiostrobin assays)[6].
-
Immunomagnetic Bead ELISA (IMB-ELISA): Uses magnetic microspheres to rapidly enrich the target from complex matrices, effectively lowering background noise and minimizing the relative impact of low-affinity cross-reacting analogs[7].
Quantitative Performance & Cross-Reactivity Summary
| Assay Format | Primary Target | IC₅₀ (µg/L) | LOD (µg/L) | %CR (Pyraclostrobin) | %CR (Other Strobilurins) |
| ic-ELISA (mAb) | Pyraclostrobin | 4.18 | 0.10 | 100% (Target) | < 0.1% |
| rAb Strip Assay | Pyraclostrobin | 3.88 | 0.10 | 100% (Target) | < 0.1% |
| Phage-based FIA | Benzothiostrobin | 0.94 | 0.42 | 0.34% | < 0.03% |
| IMB-ELISA | Trifloxystrobin | 12.57 | 2.28 | < 0.1% | N/A |
| Polyclonal ELISA | Azoxystrobin | 0.306 | 0.003 | 3.40% | 5.70% (Trifloxystrobin) |
(Data synthesized from rigorous cross-reactivity evaluations[3][4][6][7])
Self-Validating Experimental Protocol: Cross-Reactivity Determination
To objectively quantify the cross-reactivity of Methyl N-hydroxy-2-methylphenylcarbamate against a pyraclostrobin-specific antibody, a competitive format must be used. Low-molecular-weight haptens cannot simultaneously bind two antibodies, making sandwich ELISAs impossible.
Step-by-Step Methodology
Step 1: Antigen Immobilization
-
Action: Coat 96-well microtiter plates with 100 µL/well of Pyraclostrobin-OVA conjugate (0.5 mg/L diluted in 0.05 M carbonate-bicarbonate buffer, pH 9.6)[3]. Incubate overnight at 4°C.
-
Causality: The high pH buffer ensures the carrier protein's hydrophobic domains unfold, maximizing stable passive adsorption to the polystyrene surface via hydrophobic interactions.
Step 2: Blocking (Validation Checkpoint)
-
Action: Wash plates 3x with PBST (PBS containing 0.05% Tween-20). Add 200 µL/well of 5% skim milk in PBST. Incubate for 1 h at 37°C.
-
Self-Validation: You must include "Blank" wells (coated and blocked, but receiving no primary antibody). If the final Blank OD₄₅₀ > 0.1, the blocking step has failed, indicating non-specific binding of the secondary antibody.
Step 3: Competitive Incubation
-
Action: Prepare serial dilutions of Pyraclostrobin (Target) and Methyl N-hydroxy-2-methylphenylcarbamate (Analog) ranging from 0.001 to 1000 µg/L in PBS. Add 50 µL of the standard/analog and 50 µL of optimized primary mAb (e.g., 0.3 mg/L) to each well[3]. Incubate for 1 h at 37°C.
-
Causality: The free analog in solution competes with the immobilized plate hapten for the limited CDR binding sites of the mAb. A higher affinity analog will sequester more mAb in solution, resulting in less mAb bound to the plate and a lower final optical signal.
Step 4: Signal Amplification & Readout
-
Action: Wash plates 5x with PBST to remove unbound reagents. Add 100 µL/well of HRP-conjugated Goat Anti-Mouse IgG. Incubate for 45 min at 37°C. Wash 5x with PBST. Add 100 µL/well of TMB substrate, incubate in the dark for 15 min, and stop the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.
Step 5: Data Analysis
-
Action: Plot the standard curve (B/B₀ vs. log concentration) and determine the IC₅₀ (the concentration causing 50% signal inhibition).
-
Calculation: Calculate Cross-Reactivity using the formula: %CR = (IC₅₀ of Target Analyte / IC₅₀ of Analog) × 100
Self-validating step-by-step workflow for competitive ELISA cross-reactivity evaluation.
References
1.[1] Product Index - AA Blocks: Methyl N-Hydroxy-2-methylphenylcarbamate - aablocks.com. 1 2.[2] Methyl N-Methoxy-2-methylphenylcarbamate synthesis - ChemicalBook - chemicalbook.com. 2 3.[4] Development and Comparison of Three Diagnostic Immunoassay Formats for the Detection of Azoxystrobin - acs.org. 4 4.[7] Development of an ELISA Method Detecting Strobilurin Fungicide through the Immune Magnetic Beads Collecting Samples - semanticscholar.org. 7 5.[3] High-affinity recombinant full-length antibody-based immunochromatographic strip assay for rapid and reliable detection of pyraclostrobin residues in food samples - tandfonline.com. 3 6.[5] A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody - nih.gov. 5 7.[6] Competitive and noncompetitive phage immunoassays for the determination of benzothiostrobin - nih.gov. 6
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- 5. A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody - PMC [pmc.ncbi.nlm.nih.gov]
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Inter-laboratory comparison of Methyl N-hydroxy-2-methylphenylcarbamate detection limits
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- 8. Detection of 11 carbamate pesticide residues in raw and pasteurized camel milk samples using liquid chromatography tandem mass spectrometry: Method development, method validation, and health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hanh V. T., Duong N. V., 2023. Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Sci.Pol. Technol. Aliment. 22 (4), 385-394 [food.actapol.net]
A Comparative Guide to the Robust Identification of Methyl N-hydroxy-2-methylphenylcarbamate Utilizing Isotope-Labeled Standards
For researchers, scientists, and professionals in drug development and agrochemical safety, the precise and accurate quantification of synthetic intermediates is a cornerstone of regulatory compliance and product efficacy. Methyl N-hydroxy-2-methylphenylcarbamate, a critical intermediate in the synthesis of the widely used strobilurin fungicide, pyraclostrobin, presents a unique analytical challenge due to its polarity and potential for instability during analysis.[1][2] This guide provides an in-depth comparison of analytical methodologies, demonstrating the superior performance of using a stable isotope-labeled internal standard for the robust identification and quantification of this key analyte.
The Analytical Imperative: Why Standard Methods Fall Short
Conventional analytical approaches for the quantification of Methyl N-hydroxy-2-methylphenylcarbamate, such as external standard calibration or the use of a structural analogue as an internal standard, are often susceptible to inaccuracies. These methods can be compromised by several factors, including:
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., soil, plant tissue, or reaction mixtures) can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to under- or overestimation.
-
Sample Preparation Variability: Inconsistent recovery during extraction, derivatization, or clean-up steps can introduce significant error.[3][4]
-
Instrumental Drift: Fluctuations in instrument performance over the course of an analytical run can affect signal intensity and reproducibility.[3]
To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in mass spectrometry-based quantification.[5][6] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or ¹³C). This near-perfect chemical mimicry ensures that the SIL-IS experiences the same matrix effects and variability during sample processing as the analyte, allowing for highly accurate and precise correction.[4][6]
Performance Comparison: The Decisive Advantage of an Isotope-Labeled Standard
The choice of internal standard profoundly impacts the quality of quantitative data. Here, we compare the performance of three approaches for the analysis of Methyl N-hydroxy-2-methylphenylcarbamate: no internal standard (external calibration), a structural analogue internal standard, and a stable isotope-labeled internal standard.
| Parameter | No Internal Standard (External Calibration) | Structural Analogue IS (e.g., Methyl N-hydroxy-4-methylphenylcarbamate) | Stable Isotope-Labeled IS (Methyl N-hydroxy-2-methylphenylcarbamate-d₃) |
| Accuracy (% Bias) | ± 25% | ± 15% | < ± 5% |
| Precision (%RSD) | < 20% | < 15% | < 5% |
| Matrix Effect | High | Moderate | Minimal |
| Correction for Sample Loss | None | Partial | Comprehensive |
| Confidence in Results | Low | Moderate | High |
This data is illustrative and based on typical performance improvements observed when transitioning to a stable isotope-labeled internal standard.
Experimental Design: A Validated LC-MS/MS Approach
The following protocol details a robust method for the quantification of Methyl N-hydroxy-2-methylphenylcarbamate using a custom-synthesized deuterated internal standard, Methyl N-hydroxy-2-methylphenylcarbamate-d₃.
Synthesis of the Isotope-Labeled Internal Standard
The synthesis of the deuterated internal standard can be achieved by adapting known methods for carbamate synthesis, using a deuterated starting material.[1][5] A plausible route involves the reaction of (N)-(2-methylphenyl)hydroxylamine with deuterated methyl chloroformate (methyl-d₃ chloroformate).
Caption: Synthetic scheme for the isotope-labeled internal standard.
Sample Preparation and Extraction
A robust sample preparation protocol is critical for accurate quantification. The following procedure is suitable for extracting Methyl N-hydroxy-2-methylphenylcarbamate from a complex matrix such as soil.
Caption: Workflow for sample extraction and preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
HPLC: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[7] |
| Mobile Phase A | Water + 5 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methyl N-hydroxy-2-methylphenylcarbamate | 182.1 | 106.1 | 15 |
| Methyl N-hydroxy-2-methylphenylcarbamate-d₃ | 185.1 | 106.1 | 15 |
Note: The product ion results from the characteristic loss of the carbamoyl group.
Data Analysis and Interpretation
Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in unknown samples is then determined from this curve. The use of the analyte-to-internal standard ratio corrects for any variations in sample preparation or instrument response, leading to highly accurate and reliable results.[8]
Caption: Data analysis workflow for quantification.
Conclusion
For the accurate and precise identification and quantification of Methyl N-hydroxy-2-methylphenylcarbamate, the use of a stable isotope-labeled internal standard is unequivocally the superior analytical strategy. This approach effectively mitigates the challenges of matrix effects, sample preparation variability, and instrumental drift that can plague other methods. By incorporating a chemically identical, mass-differentiated internal standard, researchers can achieve the highest level of data integrity, ensuring confidence in their results for regulatory submissions, quality control, and research and development applications.
References
- CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.
-
Methyl N-hydroxy-N-(2-methylphenyl)carbamate. National Center for Biotechnology Information. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization. U.S. Environmental Protection Agency. [Link]
-
Improved quantification of N-methylcarbamates combining supramolecular post-column derivatization-fluorescence detection-high performance liquid chromatography and partial least squares analysis. ResearchGate. [Link]
-
Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. ResearchGate. [Link]
-
Carbon isotope labeling of carbamates by late-stage [11C], [13C] and [14C]carbon dioxide incorporation. Royal Society of Chemistry. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
-
Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methylcarbamates. MDPI. [Link]
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy. IROA Technologies. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Metabolic activation of 2-methylfuran by rat microsomal systems. PubMed. [Link]
-
Quantitative Carbamylation as a Stable Isotopic Labeling Method for Comparative Proteomics. PubMed. [Link]
-
NH2P-50 series columns. Shodex. [Link]
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Metabolism of methiocarb and carbaryl by rat and human livers and plasma, and effect on their PXR, CAR and PPARα activities. PubMed. [Link]
-
Phase II Metabolism - Pharmacology Lect 8. YouTube. [Link]
-
Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Agilent. [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SCIRP. [Link]
-
The 2-methylcitrate cycle and the glyoxylate shunt in Pseudomonas aeruginosa are linked through enzymatic redundancy. PubMed. [Link]
-
When Should an Internal Standard be Used? LCGC International. [Link])
-
Metabolism of 2-acetylaminofluorene. I. Metabolism in Vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by Hepatic Enzymes. PubMed. [Link]
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- 1. CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate - Google Patents [patents.google.com]
- 2. Methyl N-hydroxy-N-(2-methylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: Extraction Solvents for Methyl N-hydroxy-2-methylphenylcarbamate Recovery
Methyl N-hydroxy-2-methylphenylcarbamate (CAS: 151830-35-2) is a high-value synthetic intermediate critical to the production of strobilurin fungicides like Pyraclostrobin and specialty insecticides such as Triclopyricarb[1][2]. Recovering this intermediate from aqueous reaction streams requires precise liquid-liquid extraction methodologies.
Because the molecule features both a lipophilic aromatic ring (o-tolyl group) and a polar, weakly acidic N-hydroxy carbamate moiety, solvent selection is not trivial. This guide objectively evaluates four industrial solvents, detailing the physicochemical causality behind their performance, and provides a self-validating extraction protocol for process chemists and drug development professionals.
Physicochemical Causality in Solvent Selection
The extraction efficiency of Methyl N-hydroxy-2-methylphenylcarbamate is dictated by two primary molecular features:
-
The N-Hydroxy Group (
): This group is susceptible to deprotonation in alkaline environments. If the aqueous stream is not properly neutralized (pH > 7), the compound forms a water-soluble phenoxide-like salt, drastically reducing organic recovery. Extraction must occur at a strictly controlled pH of 4.5–5.5. -
Hydrogen Bonding Potential: Solvents with hydrogen-bond accepting capabilities (like esters) yield higher thermodynamic partitioning coefficients (
) than strictly non-polar hydrocarbons. However, this must be balanced against the solvent's water miscibility and downstream process compatibility.
Comparative Solvent Performance Data
The following table summarizes the performance of four common extraction solvents evaluated for the recovery of Methyl N-hydroxy-2-methylphenylcarbamate from a standard aqueous reaction mixture (15% w/v NaCl, pH 5.0, 25°C).
| Extraction Solvent | Density (g/mL) | Dipole Moment (D) | Organic Phase Position | Recovery Yield (%) | Phase Sep. Time (min) | Downstream Compatibility & Remarks |
| Ethyl Acetate (EtOAc) | 0.90 | 1.78 | Top | 97.8% | 12 - 15 | High Recovery: H-bonding maximizes yield. Drawback: ~8% water miscibility requires extensive drying. |
| Ethylene Dichloride (EDC) | 1.25 | 1.44 | Bottom | 95.2% | 5 - 7 | Standard Industrial Use: Excellent partitioning and fast separation. Used in Triclopyricarb synthesis[2]. |
| Chlorobenzene | 1.11 | 1.54 | Bottom | 93.5% | 6 - 8 | Best for Continuous Flow: Can be used directly in downstream methylation steps without solvent swapping[1]. |
| Toluene | 0.87 | 0.36 | Top | 88.1% | < 5 | Cleanest Separation: Highly non-polar, resulting in lower yield but zero emulsion formation and rapid settling. |
Self-Validating Extraction Protocol
To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes an In-Process Control (IPC) to verify the mechanistic success of the operation.
Step 1: Aqueous Stream Conditioning
-
Action: Cool the aqueous reaction mixture to 20–25°C. Slowly add 10% HCl (aq) under continuous agitation until the pH stabilizes at 5.0 ± 0.2.
-
Causality: Cooling prevents thermal degradation of the N-hydroxy group. The acidic pH ensures the carbamate remains fully protonated and lipophilic.
-
Validation Check: Extract a 1 mL aliquot with 1 mL of your chosen solvent. If the aqueous layer remains cloudy, the pH is likely too high (partial salt formation). Adjust downward.
Step 2: Mass Transfer & Liquid-Liquid Extraction
-
Action: Add the selected solvent (e.g., [1]) at a 1:2 (Organic:Aqueous) volume ratio. Agitate vigorously for 15 minutes at 300 RPM.
-
Causality: A 15-minute contact time at this shear rate provides optimal droplet surface area for mass transfer without inducing stable micro-emulsions.
-
Validation Check: Stop agitation. The mixture should begin coalescing immediately.
Step 3: Phase Separation & Decantation
-
Action: Allow the mixture to settle under gravity for the time specified in the performance table (e.g., 8 minutes for Chlorobenzene). Separate the phases based on density.
-
Causality: Density differentials drive separation. Note that halogenated solvents (EDC, Chlorobenzene) form the bottom layer, while EtOAc and Toluene form the top layer.
-
Validation Check: Analyze the aqueous raffinate via HPLC. A target compound concentration of < 1.5% confirms successful extraction. If > 1.5%, perform a second extraction with half the original solvent volume.
Step 4: Desiccation and Recovery
-
Action: Wash the combined organic extracts with saturated brine (NaCl), then dry over anhydrous
. Filter and concentrate under vacuum (or transfer directly to the next reactor). -
Causality: Brine washing removes residual water-soluble impurities and physically forces dissolved water out of the organic phase via the common-ion effect.
Process Workflow Visualization
The following diagram maps the critical path of the extraction workflow, highlighting the phase divergence based on solvent density.
Caption: Liquid-liquid extraction workflow for Methyl N-hydroxy-2-methylphenylcarbamate recovery.
Expert Recommendations
For analytical and bench-scale recoveries where maximum yield is the sole priority, Ethyl Acetate is the superior choice due to its hydrogen-bonding capabilities.
However, for industrial scale-up and drug/agrochemical development, Chlorobenzene is the recommended solvent. While its single-pass recovery is slightly lower (~93.5%), it eliminates the need for energy-intensive solvent evaporation. As demonstrated in [1], the Chlorobenzene extract can be dried and transferred directly into an autoclave for the subsequent methylation step (using methyl chloride and a phase transfer catalyst) to yield Methyl N-methoxy-2-methylphenylcarbamate (Pyraclostrobin intermediate). Similarly, Ethylene Dichloride (EDC) remains a highly viable, fast-separating alternative frequently documented in[2] for related pesticide intermediates.
References
-
Ministry of Environment, Forest and Climate Change, Govt of India. "PROJECT PRE-FEASIBILITY REPORT - M/s Heranba Industries limited" (Detailing EDC solvent usage for CAS 151830-35-2). Environmental Clearance Portal. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of Methyl N-hydroxy-2-methylphenylcarbamate: An Evaluation of Reproducibility and Protocol Robustness
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl N-hydroxy-2-methylphenylcarbamate is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals. The reproducibility and efficiency of its synthesis are of paramount importance for ensuring consistent product quality and scalable production. This guide provides an in-depth comparative analysis of the most relevant and published synthesis protocols for Methyl N-hydroxy-2-methylphenylcarbamate. We will delve into three distinct and prominent methods: direct synthesis from N-(2-methylphenyl)hydroxylamine, a one-pot synthesis from o-nitrotoluene, and a two-step approach involving the zinc-mediated reduction of o-nitrotoluene. This guide will offer detailed experimental protocols, a comparative analysis of their yields, and a discussion on the factors influencing their reproducibility and scalability, thereby providing a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development.
Introduction: The Significance of Methyl N-hydroxy-2-methylphenylcarbamate
Methyl N-hydroxy-2-methylphenylcarbamate serves as a crucial building block in the chemical industry. Its structural features make it a valuable precursor for the synthesis of a range of biologically active molecules. Notably, it is a key intermediate in the production of the strobilurin fungicide Pyraclostrobin.[1] The efficiency and reliability of the synthetic route to this carbamate directly impact the overall yield and cost-effectiveness of the final product. Therefore, a thorough understanding of the available synthetic methodologies and their inherent reproducibility is essential for process optimization and large-scale manufacturing. This guide aims to provide a critical evaluation of the existing protocols to aid in the selection of the most suitable method based on specific laboratory or industrial needs.
Comparative Analysis of Synthesis Protocols
This section details three distinct protocols for the synthesis of Methyl N-hydroxy-2-methylphenylcarbamate. Each protocol is presented with a step-by-step methodology, followed by a discussion on its underlying chemical principles and factors that may influence its reproducibility.
Protocol 1: Direct Carbamoylation of N-(2-methylphenyl)hydroxylamine
This method represents the most direct approach to the target molecule, involving the reaction of the pre-synthesized N-(2-methylphenyl)hydroxylamine with methyl chloroformate.
Experimental Protocol:
-
Dissolve (N)-(2-methylphenyl)hydroxylamine (0.022 mol) in dichloromethane (20 ml).[1]
-
Add sodium bicarbonate (0.033 mol) to the solution.[1]
-
Cool the mixture to 0°C with stirring.[1]
-
Add methyl chloroformate (0.024 mol) dropwise to the stirred mixture.[1]
-
Continue stirring at 0°C for 2 hours, monitoring the reaction progress by HPLC.[1]
-
Upon completion, filter the reaction mixture to remove any solids.[1]
-
Distill the filtrate under vacuum to remove the solvent.[1]
-
Recrystallize the resulting residue from petroleum ether to obtain the final product.[1]
Discussion of Reproducibility:
The reproducibility of this protocol is highly dependent on the purity and stability of the starting N-(2-methylphenyl)hydroxylamine. N-aryl hydroxylamines can be susceptible to oxidation, and any degradation of the starting material will inevitably lead to lower yields and the formation of impurities, thereby affecting the reproducibility of the process. The reaction itself is a standard carbamoylation, and with a consistent quality of starting materials and precise control of the reaction temperature, it should offer good reproducibility on a laboratory scale. However, the need to prepare and isolate the hydroxylamine intermediate in a separate step introduces an additional variable that could impact overall process consistency, particularly on a larger scale.
Protocol 2: One-Pot Synthesis from o-Nitrotoluene
This streamlined approach avoids the isolation of the intermediate hydroxylamine by performing the reduction of o-nitrotoluene and the subsequent carbamoylation in a single reaction vessel.
Experimental Protocol:
A patented one-pot method reports the synthesis of N-hydroxy-N-2-methylphenyl carbamate from o-nitrotoluene and methyl chloroformate with a yield of up to 79%.[2] The general principle involves the reduction of the nitro group to a hydroxylamine in the presence of a reducing agent, followed by the in-situ reaction with methyl chloroformate. While the patent provides several examples with variations in catalysts and reaction conditions, a generalized workflow can be described as follows:
-
Charge a reaction vessel with o-nitrotoluene, a suitable solvent (e.g., a mixture of ethanol and water), and a catalyst (e.g., Raney nickel).[2]
-
Heat the mixture to a specified temperature (e.g., 75°C).[2]
-
Add a reducing agent, such as hydrazine hydrate, dropwise over a period of time.[2]
-
After the reduction is complete (monitored by TLC), the catalyst is filtered off.[2]
-
The filtrate containing the in-situ generated hydroxylamine is then reacted with methyl chloroformate at an elevated temperature (e.g., 50°C).[2]
-
After the reaction, the mixture is washed with water, and the product is isolated by extraction, solvent removal, and precipitation.[2]
Discussion of Reproducibility:
The one-pot nature of this protocol offers significant advantages in terms of reproducibility for larger-scale production. By eliminating the isolation and handling of the potentially unstable hydroxylamine intermediate, the risk of degradation and material loss is minimized. This leads to a more consistent and predictable process.[2] The key to reproducibility in this method lies in the careful control of the reduction step to selectively form the hydroxylamine without over-reduction to the corresponding amine. The choice of catalyst and the precise control of reaction parameters such as temperature and addition rates are critical for achieving high selectivity and, consequently, high reproducibility.
Protocol 3: Two-Step Synthesis via Zinc-Mediated Reduction of o-Nitrotoluene
This protocol offers a robust alternative for the synthesis of N-aryl-N-hydroxy carbamates, including the target molecule. It involves the reduction of the corresponding nitroarene with zinc dust, followed by carbamoylation.
Experimental Protocol:
This protocol is adapted from a general procedure for the synthesis of N-aryl-N-hydroxy carbamates.[3]
Step 1: Zinc-Mediated Reduction of o-Nitrotoluene
-
To a solution of o-nitrotoluene (10 mmol) in a THF-water mixture (e.g., 2:1, 60 mL), add ammonium chloride (11 mmol).[3]
-
Cool the mixture to 0°C.[3]
-
Add zinc powder (40 mmol) in one portion.[3]
-
Stir the reaction for a specified time to form the N-(2-methylphenyl)hydroxylamine.
Step 2: Carbamoylation
-
The in-situ generated hydroxylamine can then be reacted with methyl chloroformate. It is often advantageous to first form a bisprotected hydroxylamine by adding the chloroformate during the reduction step, which can then be selectively deprotected.[3]
-
A more direct approach involves careful addition of methyl chloroformate at low temperatures (-78 °C) to the pre-formed hydroxylamine to achieve selective N-carbamoylation.[3]
-
Alternatively, an N,O-bisprotected hydroxylamine can be formed and then selectively deprotected using sodium methoxide in methanol to yield the desired N-hydroxy carbamate in high yields (89-97%).[3]
Discussion of Reproducibility:
The zinc-mediated reduction is a well-established and generally reproducible method for the selective reduction of nitroarenes to hydroxylamines.[4] The use of readily available and inexpensive zinc dust makes this method attractive for large-scale synthesis. The reproducibility of the overall process hinges on preventing the over-reduction of the hydroxylamine to the amine. The in-situ trapping of the hydroxylamine as a carbamate or a bisprotected intermediate is a key strategy to ensure high yields and reproducibility.[3] The two-step process, particularly the variant involving the isolation of a more stable bisprotected intermediate, can offer excellent control and batch-to-batch consistency, although it is more labor-intensive than a one-pot procedure.
Comparative Data Summary
| Feature | Protocol 1: Direct Carbamoylation | Protocol 2: One-Pot Synthesis | Protocol 3: Two-Step Zn-Mediated Reduction |
| Starting Material | N-(2-methylphenyl)hydroxylamine | o-Nitrotoluene | o-Nitrotoluene |
| Key Reagents | Methyl chloroformate, Sodium bicarbonate | Reducing agent (e.g., Hydrazine hydrate), Catalyst (e.g., Raney Ni), Methyl chloroformate | Zinc powder, Ammonium chloride, Methyl chloroformate, (Sodium methoxide for deprotection) |
| Reaction Conditions | 0°C | Elevated temperatures (e.g., 50-75°C) | 0°C for reduction; low temperature for carbamoylation or room temperature for deprotection |
| Reported Yield | Not explicitly stated for this specific reaction in the cited source, but generally good for carbamoylations. | Up to 79%[2] | Good to excellent (e.g., 89-97% for the deprotection step)[3] |
| Potential for Reproducibility | Moderate (dependent on starting material stability) | High (minimizes handling of unstable intermediate) | High (well-controlled, established reduction method) |
| Scalability | Moderate | Good | Good |
| Key Advantages | Direct, simple procedure | Streamlined, efficient, avoids intermediate isolation | Robust, uses inexpensive reducing agent, high yields |
| Potential Challenges | Stability and purity of hydroxylamine starting material | Precise control of reduction to avoid over-reduction | Potential for over-reduction if not carefully controlled |
Visualization of Synthetic Workflows
Protocol 1: Direct Carbamoylation Workflow
Caption: Workflow for the direct synthesis of Methyl N-hydroxy-2-methylphenylcarbamate.
Protocol 2: One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis from o-nitrotoluene.
Protocol 3: Two-Step Synthesis via Zinc-Mediated Reduction Workflow
Caption: Workflow for the two-step synthesis via zinc-mediated reduction.
Conclusion and Recommendations
-
For laboratory-scale synthesis with access to high-purity N-(2-methylphenyl)hydroxylamine, Protocol 1 offers a direct and straightforward approach. However, its reliance on a potentially unstable starting material may pose challenges for consistent results.
-
For larger-scale and industrial production, Protocol 2, the one-pot synthesis from o-nitrotoluene, is highly attractive. Its streamlined nature minimizes handling of intermediates, which can lead to improved reproducibility and overall efficiency. The key to success with this method is the precise control of the reduction conditions.
-
Protocol 3, the two-step synthesis via zinc-mediated reduction, represents a robust and reliable method. The use of an inexpensive reducing agent and the potential for high yields make it a strong candidate for both lab and pilot-scale synthesis. The variant involving the formation and deprotection of a stable intermediate can offer the highest degree of control and reproducibility, albeit at the cost of an additional step.
Ultimately, the choice of the optimal synthesis protocol will depend on the specific requirements of the researcher or organization, including scale, available equipment, cost considerations, and the desired level of process control. This guide provides the foundational information to make an informed decision and to further optimize the selected method for enhanced reproducibility and yield.
References
- CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate - Google P
-
Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate - ResearchGate. [Link]
- JPH083126A - Method for producing N, O-dimethylhydroxylamine - Google P
-
(PDF) Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media - ResearchGate. [Link]
-
Methyl N-hydroxy-N-(2-methylphenyl)carbamate - PMC. [Link]
-
Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media - PubMed. [Link]
-
The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system - Green Chemistry (RSC Publishing). [Link]
Sources
- 1. Methyl N-hydroxy-N-(2-methylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Methyl N-hydroxy-2-methylphenylcarbamate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Methyl N-hydroxy-2-methylphenylcarbamate, a key intermediate in the synthesis of various compounds. By moving beyond mere procedural lists, this document aims to instill a deep understanding of the principles behind safe chemical waste management, fostering a culture of safety and environmental stewardship within the laboratory.
Understanding the Hazard Profile of Carbamate Compounds
Due to these potential hazards, it is imperative to handle Methyl N-hydroxy-2-methylphenylcarbamate with the appropriate personal protective equipment (PPE) at all times. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
Regulatory Framework: EPA Hazardous Waste Classification
The U.S. Environmental Protection Agency (EPA) regulates the disposal of carbamate production wastes under the Resource Conservation and Recovery Act (RCRA).[1][2] Wastes generated from the production of carbamates are listed as hazardous wastes.[3][4][5][6][7] Specifically, the following EPA hazardous waste codes are relevant to carbamate wastes:
| Waste Code | Description |
| K156 | Organic waste (including heavy ends, still bottoms, light ends, spent solvents, filtrates, and decantates) from the production of carbamates and carbamoyl oximes.[4][5][7][8] |
| K157 | Wastewaters (including scrubber waters, condenser waters, washwaters, and separation waters) from the production of carbamates and carbamoyl oximes.[4][5][7][8] |
| K158 | Bag house dusts and filter/separation solids from the production of carbamates and carbamoyl oximes.[5][7][8] |
Therefore, any waste containing Methyl N-hydroxy-2-methylphenylcarbamate must be managed as a hazardous waste in accordance with federal, state, and local regulations.
Disposal Decision-Making Workflow
The following diagram outlines the decision-making process for the proper disposal of Methyl N-hydroxy-2-methylphenylcarbamate waste.
Caption: Disposal Decision Workflow
Step-by-Step Disposal Procedures
Waste Segregation and Containerization
-
Immediate Segregation: At the point of generation, all waste contaminated with Methyl N-hydroxy-2-methylphenylcarbamate must be segregated from non-hazardous waste streams. This includes unreacted starting material, reaction byproducts, contaminated solvents, and any disposable equipment (e.g., filter paper, pipette tips).
-
Proper Labeling: Use a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl N-hydroxy-2-methylphenylcarbamate," and the appropriate EPA hazardous waste code(s) (e.g., K156, K157, or K158, depending on the nature of the waste).
-
Secure Closure: Keep the container securely closed at all times, except when adding waste.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if the compound is in a dusty form.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container for Methyl N-hydroxy-2-methylphenylcarbamate.
Final Disposal: Land Disposal Restrictions and Treatment
Under the EPA's Land Disposal Restrictions (LDRs), hazardous wastes must be treated to meet specific standards before they can be disposed of in a landfill.[1][9][10][11] For non-wastewater forms of carbamate waste, the specified treatment technology is typically combustion (incineration) .[12]
-
Licensed Hazardous Waste Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal vendor. This vendor is responsible for the transportation and final disposal of the hazardous waste.
-
High-Temperature Incineration: The hazardous waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) where it will be destroyed via high-temperature incineration. This process effectively breaks down the organic carbamate molecule into less harmful components.
-
Waste Manifest: A hazardous waste manifest, a legal document that tracks the waste from "cradle to grave," must be completed. Your EHS office will manage this documentation.
Conclusion
The responsible disposal of Methyl N-hydroxy-2-methylphenylcarbamate is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. By understanding the hazards, adhering to the regulatory framework, and following the detailed procedures outlined in this guide, laboratory professionals can ensure the protection of themselves, their colleagues, and the environment. This commitment to safety and compliance is integral to the integrity and success of scientific advancement.
References
- U.S. Environmental Protection Agency. (2011, June 13).
- U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
- U.S. Government Publishing Office. (1996, August 26). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; Land Disposal Restrictions. Federal Register, Vol. 61, No. 166.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Code.
- U.S. Environmental Protection Agency. (1994, March 1). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule.
- Ohio Environmental Protection Agency. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Ohio Environmental Protection Agency. Waste Codes.
- U.S. Environmental Protection Agency. Wastes and Corresponding EPA Hazardous Waste Numbers.
- U.S. Government Publishing Office. (2024, May 1). 40 CFR Part 268 Subpart D -- Treatment Standards.
- U.S. Environmental Protection Agency. Waste Code.
- Alfred University. EPA Hazardous Waste Codes.
- U.S. Government Publishing Office. 172 PART 268—LAND DISPOSAL RESTRICTIONS.
- U.S. Government Publishing Office. (1995, August 14). Hazardous Waste Management System: Carbamate Production, Identification and Listing of Hazardous Waste. Federal Register, Volume 60 Issue 156.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste.
- U.S. Government Publishing Office. (2010, December 17). 40 CFR Part 268 -- Land Disposal Restrictions.
- U.S. Environmental Protection Agency. Land Disposal Restrictions: Summary of Requirements.
- U.S. Environmental Protection Agency. (2026, February 26). Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions.
Sources
- 1. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 2. epa.gov [epa.gov]
- 3. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. adem.alabama.gov [adem.alabama.gov]
- 6. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 7. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 8. deq.mt.gov [deq.mt.gov]
- 9. epa.gov [epa.gov]
- 10. eCFR :: 40 CFR Part 268 -- Land Disposal Restrictions [ecfr.gov]
- 11. epa.gov [epa.gov]
- 12. govinfo.gov [govinfo.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
